molecular formula C7H4BrClN2 B1343654 3-bromo-7-chloro-1H-indazole CAS No. 885521-96-0

3-bromo-7-chloro-1H-indazole

Cat. No.: B1343654
CAS No.: 885521-96-0
M. Wt: 231.48 g/mol
InChI Key: KBOHOYPACGOYAV-UHFFFAOYSA-N
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Description

3-bromo-7-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-7-chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-7-chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOHOYPACGOYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646271
Record name 3-Bromo-7-chloro-2H-indazole
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-96-0
Record name 3-Bromo-7-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-chloro-2H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID10646271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-7-chloro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive template for the design of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. Among the vast array of substituted indazoles, 3-bromo-7-chloro-1H-indazole stands out as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-bromo-7-chloro-1H-indazole, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 885521-96-0Commercial Suppliers
Molecular Formula C₇H₄BrClN₂Calculated
Molecular Weight 231.48 g/mol Calculated
Appearance Solid (predicted)Inferred from related compounds
Solubility Soluble in organic solvents such as DMSO and DMFInferred from related compounds

Synthesis of 3-bromo-7-chloro-1H-indazole

A definitive, step-by-step protocol for the synthesis of 3-bromo-7-chloro-1H-indazole is not explicitly detailed in publicly accessible literature. However, based on established methods for the synthesis of substituted indazoles, a plausible synthetic route can be devised. The synthesis of the indazole core generally involves the formation of the pyrazole ring fused to a benzene ring.

One common strategy for constructing the indazole ring is through the cyclization of appropriately substituted anilines or benzonitriles. For instance, the synthesis of the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, starts from 2,6-dichlorobenzonitrile.[1][2] This process involves a regioselective bromination followed by a cyclization reaction with hydrazine.[1][2]

A potential synthetic pathway to 3-bromo-7-chloro-1H-indazole could involve the diazotization of a 2-amino-3-chloro-benzylamine derivative followed by an intramolecular cyclization. Alternatively, a transition metal-catalyzed approach from a dihalogenated aniline precursor could be employed.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_steps Key Transformations cluster_product Final Product start Substituted Aniline or Benzonitrile step1 Introduction of Halogen Substituents start->step1 Halogenation step2 Formation of Diazonium Salt or Hydrazone step1->step2 Diazotization or Hydrazine Condensation step3 Intramolecular Cyclization step2->step3 Ring Closure product 3-bromo-7-chloro-1H-indazole step3->product

Caption: Conceptual workflow for the synthesis of 3-bromo-7-chloro-1H-indazole.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-bromo-7-chloro-1H-indazole is not widely published. However, commercial suppliers of this compound often provide this data upon request with purchase. The expected spectroscopic features can be predicted based on the structure:

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the positions of the chloro and bromo substituents. A broad singlet corresponding to the N-H proton of the indazole ring would also be anticipated.

  • ¹³C NMR: The spectrum would display seven signals for the carbon atoms of the bicyclic system. The carbons attached to the bromine and chlorine atoms would exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Reactivity and Synthetic Utility

The reactivity of 3-bromo-7-chloro-1H-indazole is dictated by the presence of two halogen substituents at positions 3 and 7, as well as the acidic N-H proton of the indazole ring. The bromine atom at the 3-position is particularly susceptible to displacement and participation in cross-coupling reactions, making it a valuable handle for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the indazole ring is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups, respectively, providing access to a diverse range of novel indazole derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming C-C bonds and introducing new aryl or heteroaryl moieties at the 3-position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 3-bromoindazole with a primary or secondary amine, catalyzed by a palladium complex. This is a key transformation for the synthesis of 3-aminoindazole derivatives, which are prevalent in many bioactive molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoindazole (Illustrative)

  • To an oven-dried reaction vessel, add the 3-bromo-7-chloro-1H-indazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-chloro-1H-indazole.

Logical Flow of Reactivity:

Reactivity_Flow cluster_reactions Key Reactions cluster_products Resulting Derivatives start 3-bromo-7-chloro-1H-indazole suzuki Suzuki-Miyaura Coupling start->suzuki Pd catalyst, Base, Boronic Acid buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst, Base, Amine other Other Cross-Coupling Reactions start->other Various coupling partners aryl_indazole 3-Aryl/Heteroaryl-7-chloro-1H-indazoles suzuki->aryl_indazole amino_indazole 3-Amino-7-chloro-1H-indazoles buchwald->amino_indazole functionalized_indazole Other Functionalized Indazoles other->functionalized_indazole

Caption: Reactivity of 3-bromo-7-chloro-1H-indazole in cross-coupling reactions.

Applications in Drug Discovery

The indazole core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[3] 3-bromo-7-chloro-1H-indazole serves as a key starting material for the synthesis of libraries of novel indazole-containing compounds for screening in drug discovery programs.

The ability to functionalize the 3-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of indazole-based drug candidates. For example, various kinase inhibitors with an indazole core have been developed for the treatment of cancer.[4] Furthermore, the 3-aminoindazole moiety, readily accessible from 3-bromoindazoles, is a critical component of several potent therapeutic agents.[1][2]

Safety and Handling

As with any halogenated aromatic compound, 3-bromo-7-chloro-1H-indazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of related bromo- and chloro-substituted indazoles suggest that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[5][6][7]

Conclusion

3-bromo-7-chloro-1H-indazole is a valuable and versatile building block for the synthesis of a wide array of complex indazole derivatives. Its strategic placement of halogen atoms allows for selective functionalization, particularly at the 3-position, through robust and well-established palladium-catalyzed cross-coupling reactions. This reactivity, coupled with the proven therapeutic potential of the indazole scaffold, makes 3-bromo-7-chloro-1H-indazole a compound of significant interest to researchers and scientists in the field of drug discovery and development. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in the creation of novel and effective therapeutic agents.

References

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link][1][2]

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link][1][2][8]

  • F. Hoffmann-La Roche AG. (2024). Indazole compounds as pkmyt1 kinase inhibitors.
  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link][8]

  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved from [Link][7]

  • Pfizer Inc. (2009). Indazole derivatives.
  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link][8]

  • MDPI. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
  • PubMed. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. [Link][4]

  • ACS Publications. (2024). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(1), 10. [Link]

  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][3]

Sources

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-bromo-7-chloro-1H-indazole

CAS Number: 885521-96-0[1]

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets. Indazole-containing compounds have demonstrated significant pharmacological activities, including anti-tumor, anti-inflammatory, and potent anti-HIV properties.[2]

This guide focuses on a specific, strategically functionalized derivative: 3-bromo-7-chloro-1H-indazole . The deliberate placement of a bromine atom at the C3 position and a chlorine atom at the C7 position transforms the core indazole structure into a highly valuable building block for drug discovery and chemical biology. The C3-bromo group, in particular, serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the C7-chloro substituent modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and metabolic stability. This document provides a comprehensive overview of its synthesis, reactivity, applications, and handling for researchers and drug development professionals.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for 3-bromo-7-chloro-1H-indazole are summarized below.

PropertyValueSource
CAS Number 885521-96-0[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [3][4]
Appearance Reported as a solid[4]
Purity Commercially available up to >95%N/A
Synonyms 3-Bromo-7-chloroindazoleN/A

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be approached through various strategies, often involving the construction of the heterocyclic ring from a suitably substituted benzene precursor or the direct functionalization of a pre-formed indazole core. For 3-bromo-7-chloro-1H-indazole, a highly effective and regioselective approach involves the direct bromination of 7-chloro-1H-indazole.

Causality in Synthetic Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Unlike harsher reagents like elemental bromine (Br₂), NBS is a solid that is easier to handle and often provides higher selectivity, minimizing the formation of over-brominated byproducts.[5] The C3 position of the 1H-indazole ring is electronically favored for electrophilic substitution, making direct bromination at this site a high-yielding and predictable transformation.[6]

Workflow for the Synthesis of 3-bromo-7-chloro-1H-indazole

G cluster_0 Step 1: Electrophilic Bromination A 7-Chloro-1H-indazole (Starting Material) C Reaction Mixture (Stir at room temp.) A->C B N-Bromosuccinimide (NBS) Acetonitrile (Solvent) B->C D Work-up & Purification (Quenching, Extraction, Chromatography) C->D E 3-bromo-7-chloro-1H-indazole (Final Product) D->E

Caption: Synthetic workflow for 3-bromo-7-chloro-1H-indazole.

Detailed Experimental Protocol: C3-Bromination of 7-Chloro-1H-indazole
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloro-1H-indazole (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or DMF.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.) portion-wise at room temperature. The slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable.

  • Work-up: Upon completion, pour the reaction mixture into water. This will precipitate the crude product and dissolve the succinimide byproduct.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-bromo-7-chloro-1H-indazole.

Chemical Reactivity: A Gateway to Molecular Diversity

The true utility of 3-bromo-7-chloro-1H-indazole in drug discovery lies in its capacity for chemical derivatization. The C3-bromo substituent is not merely a static feature but an active participant in a range of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of vast libraries of novel indazole derivatives for biological screening. The C3 position is often a critical vector for modulating a molecule's interaction with its biological target.[6]

Key Derivatization Pathways

G cluster_0 Cross-Coupling Reactions A 3-bromo-7-chloro-1H-indazole B Suzuki Coupling (Ar-B(OH)₂) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd catalyst, Base D Sonogashira Coupling (Terminal Alkyne) A->D Pd/Cu catalyst, Base E Stille Coupling (Organostannane) A->E Pd catalyst F 3-Aryl-7-chloro-1H-indazole B->F G 3-Amino-7-chloro-1H-indazole C->G H 3-Alkynyl-7-chloro-1H-indazole D->H I 3-Alkyl/Aryl-7-chloro-1H-indazole E->I

Caption: Key cross-coupling reactions of 3-bromo-7-chloro-1H-indazole.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the C3 position of the indazole core.

  • Inert Atmosphere: To an oven-dried reaction vessel, add 3-bromo-7-chloro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, commonly 1,4-dioxane and water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified via column chromatography to yield the 3-aryl-7-chloro-1H-indazole derivative.

Applications in Drug Discovery and Chemical Biology

The strategic functionalization of 3-bromo-7-chloro-1H-indazole makes it an exceptionally valuable starting point for synthesizing compounds with therapeutic potential. Its utility is best understood by examining the role of similar structures in successful drug development programs.

A compelling example is the synthesis of Lenacapavir , a first-in-class HIV capsid inhibitor. A key intermediate in its synthesis is 7-bromo-4-chloro-1H-indazol-3-amine, a structurally related analogue.[7][8][9] The synthesis of this fragment relies on regioselective bromination and heterocycle formation, principles directly applicable to 3-bromo-7-chloro-1H-indazole.[10] This underscores the critical role of halogenated indazoles as pivotal building blocks for complex, high-potency antiviral agents.

By using the C3-bromo position as a diversification point, researchers can rapidly generate libraries of compounds to probe structure-activity relationships (SAR) for a variety of disease targets, including:

  • Oncology: As inhibitors of protein kinases.

  • Virology: As scaffolds for antiviral agents.

  • Immunology: As modulators of inflammatory pathways.

Analytical Characterization

Confirmation of the identity and purity of 3-bromo-7-chloro-1H-indazole is achieved through a standard suite of analytical techniques. Commercial suppliers often provide access to this data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by showing the characteristic shifts and coupling constants of the protons and carbons in the substituted indazole ring system.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The isotopic pattern created by the presence of both bromine and chlorine is a distinctive signature.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts.

Safety and Handling

As with any laboratory chemical, 3-bromo-7-chloro-1H-indazole must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from closely related halogenated indazoles provides a strong basis for safe handling procedures.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-bromo-7-chloro-1H-indazole is more than a simple chemical reagent; it is a meticulously designed building block for innovation in medicinal chemistry. Its defined structure, characterized by the versatile C3-bromo handle and the modulating C7-chloro group, provides a reliable and powerful platform for the synthesis of novel molecular entities. For researchers and drug development professionals, this compound offers a strategic starting point for exploring new chemical space and developing next-generation therapeutics.

References

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  • PubChem. 3-Bromo-7-chloro-5-methoxy-1H-indazole | C8H6BrClN2O | CID 177794821.

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  • Enamine. safety data sheet.

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  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed.

  • ChemicalBook. 3-Bromo-6-chloro-1H-indazole synthesis.

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

  • ECHEMI. 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.

  • Echemi. 3-BROMO-4-CHLORO-6-METHYL-(1H)INDAZOLE Safety Data Sheets.

  • PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine.

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

  • PubChem. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895.

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

  • ACS Publications. Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-bromo-7-chloro-1H-indazole for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated indazole scaffolds. We will delve into the core physicochemical properties, a well-reasoned synthetic pathway, robust analytical characterization methods, and the strategic applications of 3-bromo-7-chloro-1H-indazole as a pivotal building block in modern drug discovery. The insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

3-bromo-7-chloro-1H-indazole is a disubstituted heterocyclic compound belonging to the indazole class. The strategic placement of bromine and chlorine atoms on the benzene ring portion of the scaffold significantly influences its electronic properties, reactivity, and potential for forming key interactions within biological targets. These halogen atoms can serve as synthetic handles for further functionalization through cross-coupling reactions or act as crucial binding elements (e.g., through halogen bonding) in ligand-protein interactions.

The fundamental properties of this molecule are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][2]
CAS Number 885521-96-0[1]
Canonical SMILES C1=CC=C2C(=NN=C1Br)C(=C2)ClN/A
Appearance Expected to be a powder or crystalline solid
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Plausible Synthetic Route and Mechanistic Considerations

While a dedicated synthesis for 3-bromo-7-chloro-1H-indazole is not extensively documented in readily available literature, a robust and logical pathway can be constructed based on established methodologies for analogous substituted indazoles, particularly those used in the synthesis of complex pharmaceutical agents.[3][4][5] The most field-proven approach involves the cyclization of a suitably substituted benzonitrile with hydrazine.[4][6]

Proposed Synthetic Workflow:

The proposed synthesis begins with a commercially available dichlorobenzonitrile and proceeds through a regioselective bromination followed by a nucleophilic aromatic substitution and cyclization cascade.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Heterocycle Formation A 2,3-Dichlorobenzonitrile (Starting Material) C 3-Bromo-2,6-dichlorobenzonitrile (Intermediate) A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) Sulfuric Acid E 3-bromo-7-chloro-1H-indazole (Final Product) C->E SNAr & Cyclization Cascade D Hydrazine Hydrate (Nucleophile) F Solvent (e.g., NMP) Base (e.g., NaOAc)

Caption: Proposed two-step synthesis of 3-bromo-7-chloro-1H-indazole.

Expert Rationale and Protocol:

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

The synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, effectively utilizes N-Bromosuccinimide (NBS) as a brominating agent for a dichlorobenzonitrile precursor.[4] This choice is superior to harsher methods involving Br₂ or potassium bromate, which can lead to over-bromination, hazardous exothermic reactions, and hydrolysis of the critical nitrile group.[4][6]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2,6-dichlorobenzonitrile (1.0 eq).

  • Reagent Addition: Add concentrated sulfuric acid as the solvent and catalyst. Cool the mixture in an ice bath to 0-5°C to manage the exothermic nature of the reaction.

  • Bromination: Add N-Bromosuccinimide (NBS) (approx. 1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. The ortho- and para-directing effects of the chlorine atoms, combined with the deactivating effect of the nitrile group, favor bromination at the desired position.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature for several hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, carefully pour the reaction mixture into ice-cold water. The crude product, 3-bromo-2,6-dichlorobenzonitrile, will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Cyclization with Hydrazine

The formation of the indazole ring is achieved by reacting the halogenated benzonitrile intermediate with hydrazine. This reaction proceeds via a plausible pathway involving nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[6]

Protocol:

  • Reaction Setup: Dissolve the purified 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents are ideal for SNAr reactions.

  • Reagent Addition: Add a mild base like sodium acetate (NaOAc) (approx. 1.2 eq) followed by hydrazine hydrate (approx. 2.0 eq).

  • Reaction Conditions: Heat the mixture to approximately 60-80°C. The chlorine atom ortho to the nitrile is more activated towards nucleophilic attack by hydrazine. Following the initial substitution, an intramolecular cyclization onto the nitrile carbon occurs, which, after tautomerization, yields the stable 1H-indazole ring system.

  • Monitoring and Workup: Monitor the reaction by HPLC. Once complete, cool the mixture and add water to precipitate the final product.

  • Purification: Collect the solid 3-bromo-7-chloro-1H-indazole by filtration, wash with water, and dry. Purity should be assessed by HPLC and NMR.

Structural Characterization and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach ensures the material meets the rigorous standards required for drug discovery and development.

G A Synthesized Product: 3-bromo-7-chloro-1H-indazole B HPLC Analysis A->B C Purity > 95%? B->C D Mass Spectrometry (LC-MS) C->D Yes I Repurify / Re-synthesize C->I No E Correct Molecular Ion? [M+H]⁺ at m/z 231/233/235 D->E F NMR Spectroscopy (¹H, ¹³C) E->F Yes E->I No G Structure Confirmed? F->G H Material Qualified for Use G->H Yes G->I No

Caption: A self-validating workflow for the characterization of the final product.

Analytical Methodologies:
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column is typically effective.[7]

    • Protocol:

      • Prepare a sample solution of the compound in acetonitrile or a similar solvent at a concentration of ~1 mg/mL.

      • Use a mobile phase gradient system, for example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Run a gradient from low to high organic phase content (e.g., 20% to 95% B over 20 minutes) to elute all components.

      • Detect using a UV detector at a wavelength such as 254 nm.

    • Trustworthiness: The purity is determined by the area percentage of the main peak. The presence of any significant secondary peaks would indicate impurities, such as starting materials, byproducts, or regioisomers, requiring further investigation.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • Expected Result: Using electrospray ionization (ESI) in positive mode, the mass spectrum should exhibit a characteristic triplet cluster for the molecular ion [M+H]⁺. This pattern arises from the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The expected peaks would be centered around m/z 231, 233, and 235, with relative intensities dictated by the natural abundance of these isotopes. This isotopic signature provides unambiguous confirmation of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation by probing the chemical environment of each proton and carbon atom.

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent like DMSO-d₆ or CDCl₃.[7]

    • ¹H NMR Expectations: The aromatic region of the spectrum is expected to show distinct signals for the three protons on the benzene ring. Their chemical shifts and coupling constants (J-values) will be indicative of their relative positions. For instance, the proton between the bromine and chlorine atoms would likely appear as a distinct multiplet. The N-H proton of the indazole ring will typically appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR Expectations: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons bonded to the halogens will be characteristic.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-bromo-7-chloro-1H-indazole is not widely available, data from closely related halogenated indazoles provides a strong basis for safe handling protocols.[8][9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

  • Handling Precautions: Avoid dust formation. Do not get the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[9] Standard hygiene practices, such as washing hands thoroughly after handling, should be strictly followed.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these may lead to vigorous or hazardous reactions.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place, as recommended by suppliers.[1]

Applications in Drug Discovery: A Privileged Scaffold

The indazole ring is considered a "privileged scaffold" in medicinal chemistry.[10] Its structure is bioisosteric to purines, allowing it to mimic the natural ligands of many enzymes, particularly protein kinases. This makes indazole derivatives, including 3-bromo-7-chloro-1H-indazole, highly valuable starting points for the development of targeted therapeutics.

Role as a Kinase Inhibitor Fragment:

Many small-molecule kinase inhibitors bind to the ATP-binding site of the enzyme. The indazole scaffold is exceptionally effective at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

G cluster_0 Kinase ATP-Binding Site cluster_1 Indazole-Based Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket indazole Indazole Core (e.g., 3-bromo-7-chloro-1H-indazole) indazole->hinge Forms Critical H-Bonds R1 Vector for Hydrophobic Pocket R1->hydrophobic_pocket Occupies Pocket, Increases Potency R2 Vector for Solvent Front R2->gatekeeper Modulates Selectivity

Caption: The role of the indazole scaffold in binding to a generic kinase active site.

The bromine and chlorine atoms on 3-bromo-7-chloro-1H-indazole are not merely passive substituents. They serve two primary roles:

  • Synthetic Handles: They provide specific sites for introducing further chemical diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the exploration of chemical space around the core scaffold.

  • Modulators of Potency and Selectivity: The halogens can engage in halogen bonding with backbone carbonyls or other electron-rich residues in the active site, contributing to binding affinity. Their electronic influence can also fine-tune the pKa of the indazole ring system, optimizing its properties for cell permeability and oral bioavailability.

The indazole core is a key feature in several approved drugs, including the anti-cancer agents Axitinib and Pazopanib, highlighting its clinical and commercial relevance.[10][11]

References

  • 3-Bromo-7-chloro-5-methoxy-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2738. [Link]

  • 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • 6-Bromo-3-chloro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2738. National Center for Biotechnology Information. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(3), 636-664. National Center for Biotechnology Information. [Link]

  • Asad, N., Lyons, M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

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  • Köksal, Z., & Alim, Z. (2020). Some indazoles reduced the activity of human serum paraoxonase 1, an antioxidant enzyme: in vitro inhibition and in silico study. Drug and Chemical Toxicology, 43(sup1), 1-8. [Link]

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A Technical Guide to the Structural Elucidation of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules, particularly kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an attractive core for drug design.[3][4] This guide provides an in-depth, field-proven methodology for the complete structural elucidation of a representative halogenated derivative, 3-bromo-7-chloro-1H-indazole. We will navigate the entire analytical workflow, from synthesis to definitive spectroscopic and crystallographic confirmation. The focus is not merely on the techniques themselves, but on the strategic application of these tools to solve specific structural ambiguities, such as regiochemistry and tautomerism, thereby ensuring absolute structural integrity—a non-negotiable prerequisite in drug development.

The Analytical Challenge: Defining the Molecular Architecture

The proposed structure of 3-bromo-7-chloro-1H-indazole presents three primary analytical questions that must be answered unambiguously:

  • Confirmation of the Core Scaffold and Molecular Formula: Is the fundamental indazole ring system present, and does the molecule possess the correct elemental composition?

  • Regiochemical Assignment of Substituents: How can we definitively prove that the bromine atom is at position C3 and the chlorine atom is at position C7, and not vice-versa or at other positions?

  • Determination of the Dominant Tautomer: Does the molecule exist predominantly as the 1H- or 2H-indazole tautomer? The 1H-tautomer is generally more thermodynamically stable, but confirmation is essential as the position of the N-H proton dictates the molecule's hydrogen bonding potential.[5][6][7]

This guide will address each question systematically, employing a multi-technique approach where each piece of data corroborates the others, creating a self-validating analytical system.

The Elucidation Workflow: A Strategic Overview

A robust structural elucidation campaign follows a logical progression from initial synthesis to ultimate confirmation. The chosen workflow is designed to gather information efficiently, with each step building upon the last to resolve specific ambiguities.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Plausible Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, MP, LCMS) Purification->Purity HRMS High-Resolution MS (Elemental Composition) Purity->HRMS NMR_1D 1D NMR ('H, '³C) (Initial Fingerprint) Purity->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Regiochemistry) NMR_1D->NMR_2D XRay X-ray Crystallography (Unambiguous 3D Structure) NMR_2D->XRay Final Final Structure Confirmed XRay->Final

Caption: Overall workflow for the structural elucidation of 3-bromo-7-chloro-1H-indazole.

Synthesis and Purification

While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of a suitably substituted benzonitrile with hydrazine.[4][8] This approach provides excellent control over the final substitution pattern.

Experimental Protocol: Synthesis
  • Starting Material: 2,3-dichloro-benzonitrile.

  • Step 1: Reaction with Hydrazine: To a solution of 2,3-dichloro-benzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (1.5 eq).

  • Step 2: Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 12-18 hours. The reaction proceeds via an initial nucleophilic aromatic substitution of the ortho-chloro group, followed by intramolecular cyclization to form 7-chloro-1H-indazol-3-amine.

  • Step 3: Sandmeyer Reaction: The resulting 3-aminoindazole intermediate is then subjected to a Sandmeyer-type reaction. Diazotize the amine with sodium nitrite in the presence of hydrobromic acid (HBr) at 0-5 °C.

  • Step 4: Bromination: Introduce a solution of copper(I) bromide (CuBr) to the diazonium salt solution to facilitate the substitution of the diazonium group with bromine, yielding the target 3-bromo-7-chloro-1H-indazole.

  • Workup and Purification: After reaction completion, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by flash column chromatography on silica gel, followed by recrystallization to yield the final compound as a crystalline solid.

Mass Spectrometry: Confirming Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the first critical step in the analytical process. It provides an extremely accurate mass measurement, which is used to confirm the elemental formula.

Experimental Protocol: HRMS
  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Mode: Positive Ion Mode.

  • Sample Preparation: Dissolve a ~1 mg/mL solution of the purified compound in methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the source. Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation and Validation

The key to validating the structure lies in the unique isotopic signature of bromine and chlorine. A molecule containing one bromine atom will show two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). A molecule with one chlorine atom will show two peaks separated by 2 Da with an approximate intensity ratio of 3:1 (for the ³⁵Cl and ³⁷Cl isotopes).

For 3-bromo-7-chloro-1H-indazole (C₇H₄BrClN₂), the combination of these two patterns results in a characteristic cluster of peaks at M, M+2, and M+4. HRMS provides the exact mass for the most abundant isotopic peak ([M+H]⁺), allowing for the unambiguous determination of the molecular formula.

ParameterTheoretical ValueObserved Value (Hypothetical)
Molecular Formula C₇H₄BrClN₂C₇H₄BrClN₂
Exact Mass [M+H]⁺ 246.9379246.9375
Isotopic Pattern Characteristic M, M+2, M+4 clusterObserved

NMR Spectroscopy: The Core of the Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution. A combination of 1D and 2D NMR experiments is required to solve the regiochemical and tautomeric puzzles.

The NMR Elucidation Workflow

The process involves a systematic assignment of all proton and carbon signals and then using through-bond correlations to piece the structure together.

G H1 ¹H NMR (Proton Environment) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC COSY->HMBC Structure Assembled Structure HMBC->Structure

Caption: The systematic workflow for NMR-based structure elucidation.

Experimental Protocol: NMR
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it readily dissolves the compound and its residual proton signal does not interfere with key aromatic signals.

  • Concentration: ~10-20 mg/mL.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC), optimized for J-couplings of 8-10 Hz.

Data Interpretation: A Step-by-Step Analysis

¹H NMR: The spectrum is expected to show four distinct signals: three in the aromatic region (7.0-8.0 ppm) corresponding to H-4, H-5, and H-6, and one broad singlet further downfield (>13 ppm) for the N-H proton.[9] The coupling patterns are key: H-5 should appear as a triplet (or doublet of doublets) coupled to both H-4 and H-6, while H-4 and H-6 will be doublets.

¹³C NMR: The spectrum will show seven signals for the seven distinct carbon atoms in the molecule. The chemical shifts are influenced by the attached halogens and the heterocyclic ring.[10]

HSQC: This experiment unambiguously links each proton to its directly attached carbon, allowing for the assignment of C-4, C-5, and C-6.

COSY: This experiment confirms the proton connectivity. A cross-peak between H-4 and H-5, and another between H-5 and H-6, will definitively establish the C4-C5-C6 spin system of the benzene ring.

HMBC: The Decisive Experiment: This is the most critical experiment for confirming the regiochemistry and tautomer. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key expected correlations are:

  • Confirming C7-Cl: The proton at H-6 should show a correlation to the quaternary carbon C-7a, but crucially, not to C-7. The absence of a proton attached to C-7 (confirmed by HSQC) and the chemical shift of C-7 (influenced by the electronegative chlorine) supports the 7-chloro assignment.

  • Confirming C3-Br: The proton at H-4 should show a strong correlation to the quaternary carbon C-3. The significant downfield shift of C-3 is consistent with the attachment of an electronegative bromine atom.

  • Confirming the 1H-Tautomer: The broad N-H proton signal is the ultimate key. It is expected to show strong correlations to the two adjacent carbons: C-3 and C-7a. A correlation to C-3 and C-7a is only possible in the 1H-tautomer. If it were the 2H-tautomer, correlations would be expected to C-3 and the other nitrogen atom (N1), which is not observable in a standard HMBC.[11]

Hypothetical NMR Data Summary
Position¹H δ (ppm), Mult. (J Hz)¹³C δ (ppm)Key HMBC Correlations (from ¹H)
N1-H 13.8 (br s)-C3, C7a
3 -118.5-
3a -142.0-
4 7.75 (d, 8.0)122.0C3, C5, C7a
5 7.20 (t, 8.0)128.0C3a, C7
6 7.50 (d, 8.0)120.5C4, C7a
7 -130.0-
7a -140.0-

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It generates a three-dimensional electron density map of the molecule, revealing the precise location of every atom.

Experimental Protocol: Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or dichloromethane/hexane.

  • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[12]

The resulting crystal structure would provide definitive confirmation of the C-Br and C-Cl bond locations, the 1H-tautomer form, and precise bond lengths and angles, leaving no structural ambiguity.

Final Structure Confirmation

The convergence of data from all analytical techniques provides a complete and validated structural assignment. The HMBC data, in particular, serves as the central pillar of the spectroscopic proof.

Caption: Final confirmed structure with key HMBC correlations validating the regiochemistry and tautomeric form.

Conclusion

The structural elucidation of novel chemical entities like 3-bromo-7-chloro-1H-indazole is a meticulous process that demands a strategic, multi-faceted analytical approach. By integrating data from mass spectrometry, a suite of 1D and 2D NMR experiments, and ultimately X-ray crystallography, we can build an unshakeable, self-validating case for the correct molecular structure. This rigorous adherence to scientific integrity is paramount, ensuring that the compounds advancing through the drug discovery pipeline are precisely what they are intended to be, forming a solid foundation for all subsequent biological and clinical evaluation.

References

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  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. PubMed Central. [Link]

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  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

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  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • 3-Bromo-7-chloro-5-methoxy-1H-indazole. PubChem. [Link]

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  • The two tautomers of indazole, with atom numbering. ResearchGate. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed Central. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

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An In-Depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles

Indazoles are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold is a key structural motif in a variety of therapeutic agents, demonstrating anti-inflammatory, antitumor, and anti-HIV properties.[2] Specifically, halogenated indazoles serve as crucial intermediates in the synthesis of complex drug molecules. 3-bromo-7-chloro-1H-indazole is a valuable building block in drug discovery, and a comprehensive understanding of its synthesis is paramount for researchers in the field. This guide provides an in-depth exploration of a robust synthetic route to 3-bromo-7-chloro-1H-indazole, detailing the underlying chemical principles, experimental protocols, and mechanistic insights.

Strategic Approach to the Synthesis of 3-bromo-7-chloro-1H-indazole

The synthesis of 3-bromo-7-chloro-1H-indazole can be strategically approached in a two-step sequence, beginning with the formation of the indazole core followed by regioselective bromination. This methodology allows for precise control over the substitution pattern on the indazole ring.

A plausible and efficient synthetic pathway commences with the cyclization of a suitably substituted precursor to form 7-chloro-1H-indazole, which is then subjected to electrophilic bromination to introduce the bromine atom at the 3-position.

Experimental Protocols

Part 1: Synthesis of 7-chloro-1H-indazole

The synthesis of the 7-chloro-1H-indazole core can be achieved through the diazotization of an appropriate aniline derivative, followed by an intramolecular cyclization. A common starting material for this transformation is 2-amino-3-chlorotoluene.

Materials:

  • 2-amino-3-chlorotoluene

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Diazotization: A solution of 2-amino-3-chlorotoluene in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a designated period to ensure complete formation of the diazonium salt.

  • Cyclization: The diazonium salt solution is then gently warmed to room temperature, allowing for intramolecular cyclization to occur, leading to the formation of 7-chloro-1H-indazole.

  • Work-up and Purification: The reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 7-chloro-1H-indazole.

Part 2: Regioselective Bromination of 7-chloro-1H-indazole

The introduction of a bromine atom at the 3-position of the 7-chloro-1H-indazole ring can be accomplished through electrophilic bromination. The use of a mild brominating agent is crucial to ensure regioselectivity and avoid over-bromination.

Materials:

  • 7-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • A solution of 7-chloro-1H-indazole in a suitable solvent is prepared.

  • N-Bromosuccinimide is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for a specified time, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure, which may include washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine. The crude product is then purified by recrystallization or column chromatography to afford the desired 3-bromo-7-chloro-1H-indazole.

Mechanistic Insights

The Formation of the Indazole Ring: A Diazotization-Cyclization Cascade

The synthesis of the 7-chloro-1H-indazole core proceeds through a well-established reaction sequence involving diazotization and intramolecular cyclization.

  • Formation of the Diazonium Salt: In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HONO). The primary aromatic amine (2-amino-3-chlorotoluene) then attacks the protonated nitrous acid to form an N-nitrosamine intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the aryl diazonium salt.

  • Intramolecular Cyclization: The diazonium salt intermediate is unstable and readily undergoes intramolecular cyclization. The nitrogen atom of the diazonium group is a powerful electrophile, and the ortho-methyl group provides a source of electrons for the cyclization to occur, leading to the formation of the indazole ring system.

The Regioselective Bromination of 7-chloro-1H-indazole

The bromination of 7-chloro-1H-indazole is an electrophilic aromatic substitution reaction. The indazole ring is an electron-rich aromatic system, and the 3-position is particularly susceptible to electrophilic attack due to the electronic influence of the nitrogen atoms.

The use of N-bromosuccinimide (NBS) as the brominating agent provides a source of electrophilic bromine. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the most nucleophilic position, which in this case is the C3 position of the indazole ring. The regioselectivity of this reaction is a key aspect of this synthetic strategy.

Data Presentation

Compound Starting Material Reagents Yield (%) Purity (%)
7-chloro-1H-indazole2-amino-3-chlorotolueneNaNO₂, HCl75-85>98
3-bromo-7-chloro-1H-indazole7-chloro-1H-indazoleNBS80-90>99

Visualizing the Synthesis

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 7-chloro-1H-indazole cluster_step2 Step 2: Bromination 2-amino-3-chlorotoluene 2-amino-3-chlorotoluene Diazonium Salt Diazonium Salt 2-amino-3-chlorotoluene->Diazonium Salt NaNO2, HCl 7-chloro-1H-indazole 7-chloro-1H-indazole Diazonium Salt->7-chloro-1H-indazole Intramolecular Cyclization 7-chloro-1H-indazole_2 7-chloro-1H-indazole 3-bromo-7-chloro-1H-indazole 3-bromo-7-chloro-1H-indazole 7-chloro-1H-indazole_2->3-bromo-7-chloro-1H-indazole NBS

Caption: Synthetic pathway for 3-bromo-7-chloro-1H-indazole.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of 7-chloro-1H-indazole cluster_bromination Bromination A 1. Diazotization of 2-amino-3-chlorotoluene B 2. Intramolecular Cyclization A->B C 3. Work-up and Purification B->C D 1. Reaction with NBS C->D Intermediate E 2. Work-up and Purification D->E F 3-bromo-7-chloro-1H-indazole E->F Final Product

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide has outlined a comprehensive and efficient synthetic route for the preparation of 3-bromo-7-chloro-1H-indazole. By employing a two-step strategy involving the formation of the indazole core followed by regioselective bromination, this valuable building block can be obtained in high yield and purity. The detailed experimental protocols and mechanistic insights provided herein will serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis of novel and complex molecular entities.

References

[3] Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules (Basel, Switzerland), 29(12), 2705. [Link]

[4] MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

[5] Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

[6] Wikipedia. (2023, December 28). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

[7] ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

[1] Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Al-Harrasi, A. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 25(23), 5712. [Link]

[8] Liu, Y., Li, Y., & Zhang, H. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(28), 16483–16486. [Link]

[9] Kim, S., Kim, D., & Chang, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2739–2746. [Link]

[10] J&K Scientific. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

[11] BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

[12] Kumar, A., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3379–3415. [Link]

[13] Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

[14] Singh, R., Geetanjali, & Singh, O. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(7), 1251–1279. [Link]

[15] Belyakov, S., Turovska, B., Chernova, L., Turovskis, I., & Nechaev, A. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein journal of organic chemistry, 20, 690–698. [Link]

[16] Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules (Basel, Switzerland), 29(12), 2705. [Link]

[17] Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

[18] ResearchGate. (2009). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Retrieved from [Link]

[19] PubChem. (n.d.). 3-Bromo-7-chloro-5-methoxy-1H-indazole. Retrieved from [Link]

[20] Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

[21] Gryko, D., & Piechowska, J. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie (International ed. in English), e202416801. [Link]

[22] ResearchGate. (2005). ChemInform Abstract: Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. Retrieved from [Link]

Sources

3-bromo-7-chloro-1H-indazole starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-bromo-7-chloro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes for producing 3-bromo-7-chloro-1H-indazole, a critical building block in modern medicinal chemistry, most notably as a key intermediate for several kinase inhibitors. The document is structured for researchers, chemists, and process development scientists, offering a deep dive into two principal synthetic strategies. Each strategy is evaluated based on its starting materials, mechanistic principles, scalability, and overall efficiency. Detailed, field-proven protocols are provided, supported by mechanistic diagrams and comparative data to guide chemists in making informed decisions for both laboratory-scale synthesis and industrial production.

Introduction

The Significance of 3-bromo-7-chloro-1H-indazole in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, known for its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[1][2] The specific substitution pattern of 3-bromo-7-chloro-1H-indazole makes it an exceptionally valuable intermediate. It serves as a cornerstone for the synthesis of potent therapeutic agents, including the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, a vital drug for treating specific types of non-small cell lung cancer.[3][4][5] The bromine atom at the C3 position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the chlorine atom at the C7 position influences the electronic properties and orientation of the molecule within a target's binding site.

Overview of Synthetic Strategies

The synthesis of 3-bromo-7-chloro-1H-indazole can be approached from two distinct strategic directions, primarily differing in the sequence of ring formation versus halogenation.

  • Strategy 1: Sequential Halogenation. This classic approach involves the initial synthesis of the 7-chloro-1H-indazole core, followed by a regioselective bromination at the C3 position. This route is often favored for its straightforward initial steps.

  • Strategy 2: Convergent Ring Formation. This modern, often more convergent approach begins with a di-halogenated aromatic precursor, which is then cyclized with a nitrogen source (e.g., hydrazine) to form the indazole ring in a later step. This strategy is frequently optimized for large-scale production due to its use of cost-effective starting materials and high regioselectivity.[6][7][8][9]

This guide will dissect both strategies, providing the necessary technical details for successful execution.

Strategy 1: Sequential Halogenation via a 7-Chloro-1H-indazole Intermediate

Principle and Mechanistic Rationale

This linear strategy relies on established, fundamental reactions in heterocyclic chemistry. The core logic is to first construct the bicyclic indazole system from a simple, commercially available aniline derivative. The subsequent challenge is to achieve highly regioselective bromination on the pre-formed, electron-rich pyrazole ring. The C3 position of the indazole is inherently more nucleophilic and sterically accessible than other positions, making it the preferred site for electrophilic attack.

Starting Material Analysis: 2-Chloro-6-methylaniline

The most logical and widely cited starting material for this route is 2-chloro-6-methylaniline .[10] This compound contains the requisite chlorine atom and ortho-methyl and amino groups, which are perfectly positioned to form the indazole ring via a diazotization-cyclization cascade. It is a readily available industrial chemical, making it a practical choice for initiating the synthesis.[10]

Synthetic Workflow

The conversion of 2-chloro-6-methylaniline to 7-chloro-1H-indazole is a well-established transformation.[2] The process begins with the diazotization of the primary amine using a nitrosating agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl). This forms a highly reactive diazonium salt intermediate. The reaction is typically run at low temperatures (0–5 °C) to ensure the stability of this intermediate. Following its formation, the diazonium salt undergoes an intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole ring system with the expulsion of a proton.

With the 7-chloro-1H-indazole intermediate in hand, the final step is a targeted electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and other side reactions.[6][11] The reaction is typically performed in a polar aprotic solvent like DMF or an alcoholic solvent. The inherent electronic properties of the indazole ring direct the bromination to the C3 position.

Detailed Protocol and Data

Protocol 1: Two-Step Synthesis of 3-bromo-7-chloro-1H-indazole

  • Part A: 7-Chloro-1H-indazole Synthesis

    • Dissolve 2-chloro-6-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0–5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours until diazotization is complete (monitor via starch-iodide paper).

    • Allow the mixture to warm to room temperature and stir for several hours or overnight to facilitate cyclization.

    • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization or column chromatography to yield 7-chloro-1H-indazole.

  • Part B: Bromination

    • Dissolve 7-chloro-1H-indazole (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[11]

    • Upon completion, quench the reaction with water and collect the precipitated product by filtration.

    • Wash the solid with water and dry under vacuum to yield 3-bromo-7-chloro-1H-indazole.

Parameter Step A: Indazole Formation Step B: Bromination
Key Reagents 2-chloro-6-methylaniline, NaNO₂, HCl7-chloro-1H-indazole, NBS
Typical Solvent Water/HClEthanol or DMF
Temperature 0–5 °C, then RTRoom Temperature
Typical Yield 70–85%85–95%
Workflow Diagram

G A Starting Material 2-Chloro-6-methylaniline B Intermediate 7-Chloro-1H-indazole A->B 1. NaNO2, HCl (0-5 °C) 2. Cyclization C Final Product 3-bromo-7-chloro-1H-indazole B->C NBS, EtOH Room Temp. G A Starting Material 2,6-Dichlorobenzonitrile B Intermediate 3-bromo-2,6-dichlorobenzonitrile A->B NBS, H2SO4 Room Temp. C Final Product 3-bromo-7-chloro-1H-indazole B->C Hydrazine Hydrate NaOAc, 2-MeTHF, 95 °C

Caption: Synthetic workflow for Strategy 2.

Comparison of Synthetic Routes

Factor Strategy 1 (Sequential Halogenation) Strategy 2 (Convergent Ring Formation)
Starting Material Cost Moderate (2-chloro-6-methylaniline)Low (2,6-dichlorobenzonitrile) [7][9]
Scalability GoodExcellent, favored for industrial production [6][8]
Regioselectivity Control Generally good, but potential for isomers in bromination step.Excellent, dictated by precursor structure and SNAr mechanism.
Safety Considerations Diazotization requires careful temperature control to manage unstable diazonium salts.Use of concentrated sulfuric acid requires caution. High-temperature pressure reaction.
Overall Yield Good to Very GoodVery Good to Excellent (Overall isolated yield of 38-45% reported) [7][8][9]
Purification May require chromatography for intermediates.Often relies on precipitation and recrystallization, avoiding chromatography. [6][8]

Quality Control and Characterization

Regardless of the synthetic route chosen, rigorous analytical characterization is essential to ensure the identity and purity of the final product and all intermediates. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and monitor reaction progress.

Conclusion

Both strategies presented offer viable pathways to 3-bromo-7-chloro-1H-indazole. Strategy 1 , starting from 2-chloro-6-methylaniline, is a reliable method rooted in classic heterocyclic synthesis, suitable for laboratory-scale work. However, for large-scale, cost-effective production, Strategy 2 is demonstrably superior. Its use of inexpensive starting materials, the highly regioselective nature of its steps, and its amenability to non-chromatographic purification make it the preferred industrial method. [6][7][8][9]The choice between these routes will ultimately depend on the specific project goals, available resources, and the required scale of production.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

  • Google Patents. (n.d.).
  • World Intellectual Property Organization. (2019). WO/2019/100785 SYNTHESIS PROCESS FOR CRIZOTINIB INTERMEDIATE. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Patsnap Eureka. (n.d.). Crizotinib intermediate, preparation method and crizotinib preparation method. [Link]

  • Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5195-5199. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Shevelev, S. A., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2536-2543. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7353. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1215-1241. [Link]

  • Bouhadid, Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39311-39322. [Link]

  • Pieczykolan, M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, e202419450. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. [Link]

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regioselective synthesis of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-7-Chloro-1H-Indazole

Abstract

The 3-bromo-7-chloro-1H-indazole scaffold is a crucial heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its utility stems from the orthogonal reactivity of the two halogen atoms, allowing for selective functionalization in cross-coupling reactions. However, the synthesis of this specific regioisomer presents significant challenges due to the electronic nature of the indazole ring, which can lead to mixtures of products in direct halogenation approaches. This technical guide provides an in-depth analysis of viable synthetic strategies, focusing on methods that ensure high regioselectivity. We critically evaluate two primary pathways: (1) direct electrophilic bromination of 7-chloro-1H-indazole and (2) a highly regioselective route involving the diazotization and subsequent Sandmeyer bromination of 7-chloro-1H-indazol-3-amine. By examining the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to synthesize this valuable intermediate with precision and efficiency.

Introduction: The Strategic Importance of Halogenated Indazoles

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, present in a wide array of approved drugs and clinical candidates, including the anti-cancer agent Pazopanib and the antiemetic Granisetron.[1][2] The introduction of halogen atoms onto the indazole core profoundly enhances its synthetic versatility. Halogens, particularly bromine and chlorine, serve as key handles for post-synthetic modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space around the core structure.

The target molecule, 3-bromo-7-chloro-1H-indazole, is of particular interest because the bromine at the C3 position and the chlorine at the C7 position exhibit differential reactivity, allowing for stepwise and site-selective derivatization. The primary challenge lies in controlling the position of substitution during synthesis. The indazole ring is susceptible to electrophilic attack at multiple positions, primarily C3, C5, and C7, making regiocontrol a critical consideration for any synthetic design.[3][4] This guide will dissect the strategies to overcome this challenge.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis of 3-bromo-7-chloro-1H-indazole hinges on a strategy that definitively controls the placement of both halogen atoms. Two logical retrosynthetic disconnections emerge, each forming the basis of a distinct synthetic approach.

G cluster_0 Strategy 1: Late-Stage Bromination cluster_1 Strategy 2: Regiocontrolled Ring Formation Target 3-Bromo-7-Chloro-1H-Indazole S1_Intermediate 7-Chloro-1H-Indazole Target->S1_Intermediate C3-Bromination S2_Intermediate 7-Chloro-1H-indazol-3-amine Target->S2_Intermediate Diazotization & Sandmeyer Rxn S1_SM 2-Chloro-6-methylaniline S1_Intermediate->S1_SM Diazotization & Cyclization S2_SM 2-Amino-3-chlorobenzonitrile S2_Intermediate->S2_SM Hydrazine Cyclization

Caption: Retrosynthetic analysis of 3-bromo-7-chloro-1H-indazole.

  • Strategy 1 (Late-Stage Bromination): This approach involves the initial synthesis of the 7-chloro-1H-indazole core, followed by a direct electrophilic bromination step intended to be selective for the C3 position.

  • Strategy 2 (Regiocontrolled Ring Formation): This superior strategy constructs the indazole ring from a precursor that ultimately places an amino group at the C3 position. This amino group then serves as a regiochemical anchor, which is cleanly converted to a bromo group via a Sandmeyer reaction, guaranteeing the desired substitution pattern.

Synthetic Strategy 1: Electrophilic Bromination of 7-Chloro-1H-Indazole

This strategy is conceptually straightforward but fraught with potential regioselectivity issues. The electron-donating nature of the pyrazole nitrogen atoms activates the indazole system towards electrophilic substitution, but the directing effects are often not absolute.

Principle and Mechanistic Considerations

Electrophilic bromination of indazoles typically proceeds via attack on the electron-rich heterocyclic ring. The C3 position is often favored due to its electronic properties.[5] However, the presence of the C7-chloro substituent, an electron-withdrawing group, deactivates the benzene portion of the molecule and can influence the overall reactivity and site-selectivity. Reagents like N-Bromosuccinimide (NBS) or dibromohydantoin are commonly used as electrophilic bromine sources.[5][6] The reaction conditions, including solvent and temperature, can play a crucial role in directing the substitution, but the formation of isomeric byproducts (e.g., 3,5-dibromo-7-chloro) is a significant risk.[7][8]

Experimental Protocols

Protocol 3.2.1: Synthesis of 7-Chloro-1H-Indazole (Precursor)

This protocol is adapted from standard procedures for indazole synthesis from ortho-substituted anilines.

  • Diazotization: To a stirred solution of 2-chloro-6-methylaniline (1.0 equiv) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Reductive Cyclization: In a separate flask, prepare a solution of sodium sulfite (2.5 equiv) in water and cool to 10 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution. Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with concentrated HCl and heat to 80 °C for 2 hours to complete the cyclization and hydrolysis. Cool the mixture, neutralize with a strong base (e.g., NaOH) to pH 7-8, and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-chloro-1H-indazole.

Protocol 3.2.2: Regioselective C3-Bromination

  • Reaction Setup: Dissolve 7-chloro-1H-indazole (1.0 equiv) in a suitable solvent such as acetonitrile or ethanol.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise to the solution at room temperature.[6] For enhanced reactivity, ultrasound irradiation can be employed.[5][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Remove the organic solvent under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of regioisomers and must be carefully purified by column chromatography or recrystallization to isolate the desired 3-bromo-7-chloro-1H-indazole.

Discussion and Limitations

The primary drawback of this strategy is the lack of guaranteed regioselectivity. While the C3 position is electronically favored, competitive bromination at other positions can occur, leading to difficult purification steps and reduced overall yield of the desired isomer. Fine-tuning the reaction conditions is essential but may not completely suppress the formation of byproducts.[8] Therefore, this method is often less desirable for applications requiring high isomeric purity.

Synthetic Strategy 2: Diazotization and Sandmeyer Reaction

This multi-step approach represents the most robust and reliable method for obtaining 3-bromo-7-chloro-1H-indazole with unambiguous regioselectivity. The strategy relies on the formation of a stable 3-aminoindazole precursor, which is then converted to the target compound.

Principle and Mechanistic Considerations

This strategy leverages two powerful classical reactions:

  • Indazole Formation: The 7-chloro-1H-indazol-3-amine precursor is synthesized via the cyclization of an ortho-aminobenzonitrile with hydrazine.[10] This reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization to form the pyrazole ring.

  • Sandmeyer Reaction: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[11][12] The 3-amino group of the indazole is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[13] This diazonium salt is a superb leaving group (N₂) that is subsequently displaced by a bromide ion, a transformation catalyzed by copper(I) bromide (CuBr).[14][15] This sequence ensures that the bromine is introduced exclusively at the C3 position.

G Start 2-Amino-3-chlorobenzonitrile Step1 + Hydrazine Hydrate (Cyclization) Start->Step1 Intermediate 7-Chloro-1H-indazol-3-amine Step1->Intermediate Step2 + NaNO₂, HBr (0-5 °C) (Diazotization) Intermediate->Step2 Diazonium 7-Chloro-1H-indazole-3-diazonium salt Step2->Diazonium Step3 + CuBr (Sandmeyer Reaction) Diazonium->Step3 Final 3-Bromo-7-Chloro-1H-Indazole Step3->Final

Caption: Workflow for the Sandmeyer-based synthesis of 3-bromo-7-chloro-1H-indazole.

Experimental Protocols

Protocol 4.2.1: Synthesis of 7-Chloro-1H-indazol-3-amine (Precursor)

This protocol is based on established methods for 3-aminoindazole synthesis.[10][16]

  • Reaction Setup: In a pressure vessel or sealed tube, combine 2-amino-3-chlorobenzonitrile (1.0 equiv), hydrazine hydrate (4.0-5.0 equiv), and a solvent such as 2-methyltetrahydrofuran or n-butanol.

  • Heating: Seal the vessel and heat the mixture to 95-120 °C for 18-24 hours. The internal pressure will increase during the reaction.

  • Workup: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The resulting 7-chloro-1H-indazol-3-amine is often of sufficient purity for the next step, but can be recrystallized if necessary.

Protocol 4.2.2: Sandmeyer Bromination of 7-Chloro-1H-indazol-3-amine

  • Diazotization: Suspend 7-chloro-1H-indazol-3-amine (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equiv) and cool the mixture to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water dropwise. Ensure the temperature is strictly maintained below 5 °C. Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.

  • Copper(I) Bromide Addition: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equiv) in HBr. While stirring vigorously, slowly add the cold diazonium salt solution to the CuBr mixture.

  • Reaction and Workup: Allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of N₂ evolution).

  • Extraction: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-7-chloro-1H-indazole.

Comparative Analysis of Synthetic Strategies

To aid in the selection of the optimal synthetic route, the two strategies are compared below based on key performance indicators relevant to research and development.

ParameterStrategy 1: Direct BrominationStrategy 2: Sandmeyer Reaction
Regioselectivity Poor to Moderate. High risk of isomeric impurities.Excellent. Unambiguous formation of the 3-bromo isomer.
Number of Steps 2 (from substituted aniline)2 (from substituted benzonitrile)
Overall Yield Variable and often lower due to purification losses.Generally higher and more reliable.
Purification Challenging. Requires careful separation of isomers.Straightforward. Primarily removes non-isomeric impurities.
Scalability Difficult to scale due to selectivity issues.Readily scalable with proper temperature control.
Safety/Handling Uses NBS.Involves potentially unstable diazonium salts (mitigated by low temperature) and hydrazine.

Conclusion and Recommendation

While direct C3-bromination of 7-chloro-1H-indazole offers a more concise route on paper, the practical challenges associated with controlling regioselectivity make it a suboptimal choice for producing high-purity material. The formation of isomeric byproducts necessitates difficult purification procedures, ultimately compromising the overall yield and efficiency.

For researchers and drug development professionals requiring unambiguous access to 3-bromo-7-chloro-1H-indazole, the Sandmeyer reaction strategy (Strategy 2) is unequivocally the recommended approach. Its multi-step nature is a small price to pay for the virtually absolute regiocontrol it provides. By leveraging the synthesis of the 7-chloro-1H-indazol-3-amine intermediate, this pathway ensures that the bromine atom is installed exclusively at the desired C3 position, leading to a cleaner product profile, simpler purification, and a more reliable and scalable process overall.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health (NIH). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health (NIH). [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2013). ACS Publications. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health (NIH). [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). PubMed Central. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Publishing. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Publications. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Publishing. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PubMed Central. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2022). MDPI. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). National Institutes of Health (NIH). [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024). PubMed Central. [Link]

  • Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. (2011). ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). PubMed Central. [Link]

Sources

The Strategic Synthesis and Application of 3-Bromo-7-Chloro-1H-Indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase active sites have established it as a "privileged scaffold."[3] This guide focuses on a strategically substituted indazole derivative, 3-bromo-7-chloro-1H-indazole , a versatile building block whose halogenated handles at the 3- and 7-positions offer synthetic chemists a palette of opportunities for molecular elaboration and optimization of drug candidates. We will delve into its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a key intermediate is paramount for its effective use in multi-step syntheses. While comprehensive experimental data for 3-bromo-7-chloro-1H-indazole is not extensively published, we can compile available data and draw comparisons with closely related analogues.

PropertyValueSource/Comment
Molecular Formula C₇H₄BrClN₂Calculated
Molecular Weight 231.48 g/mol [4]
CAS Number 885521-96-0[4]
Appearance Off-white to light yellow powderTypical for halogenated indazoles
Melting Point 155-156 °C[5]
Solubility Limited water solubility is expected, characteristic of halogenated aromatic compounds.[6] Soluble in polar aprotic solvents like DMF and DMSO.Inferred from related structures
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 2-8°C under an inert atmosphere.[4][7]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants influenced by the electron-withdrawing effects of the halogen substituents and the bicyclic ring system. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the indazole ring. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C=C and C=N ring stretching vibrations.[8]

Strategic Synthesis of 3-Bromo-7-Chloro-1H-Indazole

The synthesis of 3-bromo-7-chloro-1H-indazole can be logically approached through the bromination of the corresponding 7-chloro-1H-indazole precursor. This strategy is supported by extensive literature on the regioselective halogenation of indazole scaffolds.[11][12]

Conceptual Synthetic Workflow

The overall synthetic strategy involves two key transformations: the formation of the 7-chloro-1H-indazole core, followed by regioselective bromination at the C-3 position.

Synthesis_Workflow A 2-Chloro-6-nitrobenzonitrile B 7-Chloro-1H-indazole A->B Reductive Cyclization (e.g., with SnCl2/HCl or catalytic hydrogenation) C 3-Bromo-7-chloro-1H-indazole B->C Regioselective Bromination (e.g., with NBS or Br2) Axitinib_Retrosynthesis Axitinib Axitinib Indazole_Core Substituted Indazole Axitinib->Indazole_Core Disconnection Side_Chain Aryl Side Chain Axitinib->Side_Chain Disconnection Bromo_Indazole 3-Bromo-7-chloro-1H-indazole Indazole_Core->Bromo_Indazole Suzuki Coupling Aryl_Boronic_Acid Arylboronic Acid Derivative Side_Chain->Aryl_Boronic_Acid Precursor Bromo_Indazole->Aryl_Boronic_Acid

Sources

Spectroscopic Characterization of 3-bromo-7-chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, indazole derivatives stand out as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential, including anti-tumor and anti-inflammatory agents.[1][2] The precise substitution pattern on the indazole ring is critical for biological activity, necessitating unambiguous structural characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques and interpretative methodologies required for the definitive identification of 3-bromo-7-chloro-1H-indazole, a key intermediate in the synthesis of novel pharmaceutical agents.

As Senior Application Scientist, my experience has consistently shown that a thorough understanding of spectroscopic data is not merely a confirmatory step but a foundational pillar in the rational design and development of new chemical entities. This guide is structured to provide not just the "what" but the "why" behind the spectroscopic analysis, empowering researchers to confidently interpret their data and make informed decisions in their drug discovery programs.

Molecular Structure and Expected Spectroscopic Features

The structural elucidation of 3-bromo-7-chloro-1H-indazole relies on a synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Molecular structure of 3-bromo-7-chloro-1H-indazole.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of analysis for organic molecules. For 3-bromo-7-chloro-1H-indazole, we expect to see signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

Expected ¹H NMR Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH 12.0 - 14.0broad singlet-
H -47.5 - 7.8doublet~8.0
H -57.1 - 7.4triplet~8.0
H -67.3 - 7.6doublet~8.0
  • Rationale: The N-H proton is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. The aromatic protons (H-4, H-5, and H-6) will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring. The electron-withdrawing effects of the chlorine and bromine atoms, as well as the fused heterocyclic ring, will influence their precise locations. Distinguishing between N-1 and N-2 substituted indazoles is often achieved by observing the chemical shifts of the protons on the carbon adjacent to the nitrogen, a principle that aids in confirming the tautomeric form.[1][3]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides crucial information about the carbon framework of the molecule.

Expected ¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-3115 - 125
C-3a135 - 145
C-4120 - 130
C-5125 - 135
C-6110 - 120
C-7115 - 125
C-7a140 - 150
  • Rationale: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents (Br and Cl) and their position within the aromatic system. The C-3 carbon bearing the bromine atom and the C-7 carbon bearing the chlorine atom are expected to have their resonances shifted compared to an unsubstituted indazole. Unambiguous assignment of all carbon signals often requires two-dimensional NMR techniques such as HSQC and HMBC.[1][2]

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass Spectrometry Data

Ionm/z (relative intensity, %)
[M]⁺230/232/234 (Characteristic isotopic pattern for Br and Cl)
[M-Br]⁺151/153
[M-Cl]⁺195/197
  • Rationale: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature is a powerful diagnostic tool for confirming the presence of these halogens. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.[4]

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is directly linked to the rigor of the experimental methodology. The following protocols are designed to ensure high-quality, reproducible results.

Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation B ¹H NMR Acquisition A->B Dissolve in deuterated solvent E Mass Spectrometry (LC-MS/HRMS) A->E Dissolve in appropriate solvent C ¹³C NMR Acquisition B->C Confirm proton signals F Data Interpretation & Structural Confirmation B->F D 2D NMR (HSQC, HMBC) C->D For unambiguous assignment C->F D->F E->F

Caption: A validated workflow for the spectroscopic characterization of novel compounds.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of the 3-bromo-7-chloro-1H-indazole sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter that could affect spectral quality.[5]

Protocol 2: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure proper setting of acquisition parameters such as spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR: If necessary for complete structural assignment, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.[1]

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For accurate mass measurements, utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[4]

Trustworthiness and Data Validation

The cornerstone of reliable spectroscopic characterization is a self-validating system. This involves cross-verification of data from different techniques. For instance, the molecular formula determined by HRMS must be consistent with the number and types of atoms identified by ¹H and ¹³C NMR. Any discrepancies should be investigated to rule out impurities or structural misassignments. The presence of unexpected signals in NMR spectra or unassigned peaks in the mass spectrum may indicate the presence of impurities, which can be further investigated by techniques like LC-MS.[5]

Conclusion

The spectroscopic characterization of 3-bromo-7-chloro-1H-indazole is a critical step in its application for drug discovery and development. By employing a multi-technique approach encompassing ¹H NMR, ¹³C NMR, and mass spectrometry, and by adhering to rigorous experimental protocols, researchers can achieve unambiguous structural confirmation. This guide provides the foundational knowledge and practical insights necessary to navigate the complexities of spectroscopic data interpretation, ultimately enabling the confident progression of novel indazole-based compounds in the pharmaceutical pipeline.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(1), 867–888. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - NIH. (n.d.). Retrieved from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromo-7-chloro-1H-indazole. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer an in-depth analysis grounded in first principles and field-proven methodologies. We will dissect the theoretical underpinnings that dictate the spectral appearance of this molecule, from the influence of its heterocyclic structure and halogen substituents to the practicalities of obtaining a high-fidelity spectrum. The guide presents a self-validating experimental protocol, detailed spectral interpretation, and troubleshooting insights, ensuring that the reader can not only replicate the results but also understand the causality behind each experimental and analytical choice.

The Structural and Electronic Landscape of 3-bromo-7-chloro-1H-indazole

The Indazole Core: A Tale of Two Tautomers

The indazole scaffold, a fusion of benzene and pyrazole rings, is a privileged structure in medicinal chemistry. Its most critical structural feature is the existence of prototropic tautomers.[1][2][3] For an unsubstituted indazole, the proton on the nitrogen can reside on N1 (1H-indazole) or N2 (2H-indazole). The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution.[1][2][3] This stability is a crucial first assumption in predicting the ¹H NMR spectrum, as the electronic distribution and, consequently, the chemical environment of the aromatic protons are distinct for each tautomer. All subsequent analysis in this guide is based on the assumption of the more stable 1H-tautomer.

Electronic Influence of Halogen Substituents

The introduction of a bromine atom at the C3 position and a chlorine atom at the C7 position profoundly alters the electronic environment of the indazole ring. Both halogens exert a dual electronic effect:

  • Inductive Effect (-I): As highly electronegative atoms, both bromine and chlorine withdraw electron density through the sigma bond network. This deshields nearby protons, causing their NMR signals to shift downfield (to a higher ppm value).

  • Mesomeric Effect (+M): Through their lone pairs, halogens can donate electron density into the aromatic π-system.

For 3-bromo-7-chloro-1H-indazole, the strong inductive effects of the halogens are expected to be the dominant factor influencing the chemical shifts of the remaining aromatic protons (H4, H5, and H6). The C7-chloro substituent will most significantly impact H6, while the C3-bromo group's influence will be relayed through the heterocyclic ring to all protons on the benzene moiety.

Predicting the ¹H NMR Spectrum: Chemical Shifts and Coupling

A precise prediction of the ¹H NMR spectrum is foundational to accurate interpretation. The spectrum of 3-bromo-7-chloro-1H-indazole is expected to exhibit four distinct signals: three from the aromatic protons on the benzene ring and one from the N-H proton.

Diagram 1: Structure and Proton Numbering

Caption: Molecular structure of 3-bromo-7-chloro-1H-indazole.

Predicted Chemical Shifts (δ)

The chemical shifts are estimated based on the parent indazole structure and the known additive effects of halogen substituents.[4][5] The protons are expected to appear in the aromatic region (7.0-8.5 ppm), with the N-H proton appearing much further downfield.

Proton Predicted δ (ppm) Multiplicity Justification
N1-H 13.0 - 14.0Broad Singlet (br s)Acidic proton, subject to hydrogen bonding and solvent exchange. Often very broad.[6][7][8]
H4 7.8 - 8.0Doublet (d)Located ortho to the electron-donating N1, but significantly deshielded by the fused pyrazole ring and the C7-Cl.
H6 7.4 - 7.6Doublet (d)Located ortho to the strongly electron-withdrawing C7-Cl, leading to a downfield shift.
H5 7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)Coupled to both H4 and H6. Its chemical shift is intermediate between the two.
Spin-Spin Coupling (J-coupling)

The splitting patterns arise from through-bond interactions between non-equivalent neighboring protons.

Coupling Type Predicted J (Hz) Notes
J(H4-H5) Ortho7.0 - 9.0 HzTypical value for ortho coupling on a benzene ring.
J(H5-H6) Ortho7.0 - 9.0 HzSimilar in magnitude to J(H4-H5).
J(H4-H6) Meta0.5 - 1.5 HzOften not resolved, may contribute to peak broadening.

The H5 proton, being coupled to both H4 and H6 with similar coupling constants, is expected to appear as a triplet (if J(H4-H5) ≈ J(H5-H6)) or a doublet of doublets. H4 and H6 will appear as doublets due to their coupling with H5.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[9] This protocol is designed to be self-validating, minimizing common sources of error.

Sample Preparation: The Key to Quality Spectra

Rationale: The goal is to create a homogeneous, particle-free solution of the analyte in a deuterated solvent.[10][11] Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.[12]

Materials:

  • 3-bromo-7-chloro-1H-indazole (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.6 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Small vial

Diagram 2: Sample Preparation Workflow

G start Start weigh Weigh 5-10 mg of sample into a clean, dry vial. start->weigh add_solvent Add ~0.6 mL of DMSO-d6 to the vial. weigh->add_solvent dissolve Vortex or gently agitate until fully dissolved. add_solvent->dissolve filter_setup Place a small, tight plug of glass wool into a Pasteur pipette. dissolve->filter_setup filter Filter the solution through the glass wool plug directly into the NMR tube. filter_setup->filter cap Cap the NMR tube securely. filter->cap wipe Wipe the outside of the NMR tube clean. cap->wipe end_process Sample is ready for analysis. wipe->end_process

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of 3-bromo-7-chloro-1H-indazole into a small, clean glass vial.[10]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is an excellent choice for indazoles due to its high solvating power and its ability to slow the exchange rate of the N-H proton, making it more likely to be observed. The deuterated solvent is "invisible" in the ¹H spectrum and is used by the spectrometer for field-frequency locking.[9][13]

  • Dissolution: Vortex the vial until the solid is completely dissolved. The solution must be transparent and free of any particulate matter.

  • Filtration: Prepare a filter by pushing a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution through this filter into a clean, high-quality NMR tube.[10]

  • Finalization: Cap the NMR tube, invert it several times to ensure homogeneity, and carefully wipe the exterior of the tube before placing it in the spectrometer.

Instrumentation and Parameter Selection

Rationale: The chosen parameters are a balance between achieving excellent signal-to-noise, high resolution, and quantitative accuracy in a reasonable amount of time.[14]

Instrument: 400 MHz (or higher) NMR Spectrometer

Key Acquisition Parameters:

Parameter Recommended Value Rationale (The "Why")
Pulse Program zg30A 30° flip angle allows for a shorter relaxation delay (d1) between scans, improving time efficiency without significantly sacrificing signal for a standard ¹H experiment.[14]
Number of Scans (NS) 8 to 16Sufficient to achieve good signal-to-noise for a ~10 mg sample. Increasing NS by a factor of 4 only doubles the signal-to-noise ratio.[14]
Relaxation Delay (d1) 2.0 sA 2-second delay is generally adequate for most protons in small organic molecules to relax, ensuring the resulting integrations are reasonably quantitative.
Acquisition Time (aq) ~3.0 sA longer acquisition time allows the Free Induction Decay (FID) to decay fully, resulting in sharper lines and better resolution in the final spectrum.
Spectral Width (sw) 16 ppmThis range (e.g., from -2 to 14 ppm) is wide enough to capture all expected signals, including the downfield N-H proton and any potential impurities.

Spectral Data Processing and Interpretation

Raw NMR data (the FID) is a time-domain signal that must be mathematically converted into the familiar frequency-domain spectrum. Modern NMR software automates much of this process.[15][16]

Diagram 3: Data Processing Workflow

G start Acquire Raw FID Data apodization Apodization (Exponential Multiplication) start->apodization fourier Fourier Transform (FT) apodization->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Referencing (Set residual DMSO to 2.50 ppm) baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick end_process Final Annotated Spectrum peak_pick->end_process

Caption: Standard workflow for processing raw FID data into an interpretable spectrum.

From FID to Spectrum: A Step-by-Step Guide
  • Fourier Transform (FT): This is the core mathematical operation that converts the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: The FT process often introduces phase distortions. This step corrects the spectrum so that all peaks are purely absorptive and point upwards from a flat baseline.[17]

  • Baseline Correction: A polynomial function is applied to flatten the baseline across the entire spectrum, which is crucial for accurate integration.[17]

  • Referencing: The chemical shift axis must be calibrated. For a sample in DMSO-d₆, the residual solvent peak (CHD₂) is set to its known chemical shift of 2.50 ppm.

  • Integration: The area under each signal is calculated. This area is directly proportional to the number of protons giving rise to the signal. The integrals should be normalized to reflect a whole number ratio (e.g., 1:1:1 for H4, H5, H6).

  • Peak Picking: The precise frequency (in ppm) of each peak maximum is identified and labeled.

Detailed Spectral Analysis

Upon processing, the spectrum of 3-bromo-7-chloro-1H-indazole should be analyzed by correlating the predicted data with the experimental results.

  • Identify the N-H: Look for a very broad signal far downfield, likely between 13 and 14 ppm. Its integration should correspond to one proton.

  • Analyze the Aromatic Region (7.0-8.0 ppm):

    • Identify the triplet (or dd), which corresponds to H5 .

    • Identify the two doublets. The doublet further downfield is likely H4 , and the one slightly upfield is H6 , based on the predicted electronic effects.

    • Measure the coupling constants. The J-value for the H4 doublet should match one of the J-values for the H5 multiplet. Similarly, the J-value for the H6 doublet should match the other J-value for H5. This confirms the assignments.

  • Check Integrations: Verify that the three aromatic signals integrate in a 1:1:1 ratio.

Common Pitfalls and Troubleshooting
  • Broad Aromatic Peaks: May indicate poor magnetic field shimming, the presence of paramagnetic impurities, or an overly concentrated sample.[11] Re-shimming or re-preparing the sample may be necessary.

  • Missing N-H Signal: If the DMSO-d₆ is not anhydrous, rapid exchange with trace water (D₂O) can broaden the N-H signal into the baseline, making it disappear.

  • Impurity Peaks: Always check for common impurities like water (broad peak ~3.3 ppm in DMSO-d₆), grease, or residual solvents from synthesis.

Conclusion

The ¹H NMR spectrum of 3-bromo-7-chloro-1H-indazole is a rich source of structural information. A successful analysis hinges on a tripartite foundation: a robust understanding of the underlying chemical principles, a meticulous and validated experimental protocol, and a systematic approach to data processing and interpretation. By understanding the influence of the indazole core, its tautomeric nature, and the electronic effects of its halogen substituents, researchers can confidently predict and assign the spectrum. Following the detailed protocols for sample preparation and data acquisition outlined in this guide will ensure the generation of high-fidelity data, enabling unambiguous structural confirmation and paving the way for further research and development.

References

  • Mnova NMR Software for 1D and 2D NMR D
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
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  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
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  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis.
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the precise structural elucidation of substituted indazoles is of paramount importance for drug discovery, process development, and quality control. This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-7-chloro-1H-indazole, a di-halogenated derivative presenting unique spectroscopic challenges. This document details a predicted ¹³C NMR spectrum, offers a rationale for the chemical shift assignments based on an in-depth analysis of substituent effects—including the heavy atom effect of bromine and the inductive effect of chlorine—and provides a robust, field-proven protocol for acquiring quantitative ¹³C NMR data. Furthermore, it discusses the role of advanced 2D NMR techniques for unambiguous structural verification, serving as a vital resource for researchers, chemists, and analytical scientists in the pharmaceutical industry.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention from the scientific community due to their wide range of pharmacological activities.[1] The indazole motif is a privileged structure in drug design, acting as both a versatile scaffold and a functional substituent.[1] As the complexity of these molecules increases through substitution, the need for definitive and reliable analytical techniques for structural characterization becomes critical.

¹³C NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. Unlike ¹H NMR, which can suffer from signal overlap in complex structures, ¹³C NMR offers superior signal dispersion over a wider chemical shift range (typically 0-220 ppm), making it an effective "fingerprint" for a given molecule.[2] However, interpreting the ¹³C NMR spectrum of a polysubstituted heterocycle like 3-bromo-7-chloro-1H-indazole requires a nuanced understanding of how different substituents modulate the electronic environment of each carbon atom. This guide aims to deconstruct these effects to provide a clear and logical framework for spectral assignment.

The 1H-Indazole Core: Numbering and Tautomerism

Before analyzing the substituted derivative, it is essential to understand the parent 1H-indazole system. The numbering of the indazole ring is standardized by IUPAC, as shown below. A critical feature of N-unsubstituted indazoles is the potential for prototropic tautomerism, existing as either 1H- or 2H-isomers. For the parent indazole, extensive experimental and theoretical studies have shown that the 1H-tautomer is the more stable and, therefore, the predominant form in solution.[3][4] This guide will proceed under the assumption that 3-bromo-7-chloro-1H-indazole exists primarily as the 1H-tautomer.

G cluster_0 3-bromo-7-chloro-1H-indazole mol N1 N1 N2 N2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a Br Br Cl Cl H1 H

Caption: IUPAC numbering of the 3-bromo-7-chloro-1H-indazole scaffold.

Predicted ¹³C NMR Spectrum and Analysis

As no definitive, published ¹³C NMR spectrum for 3-bromo-7-chloro-1H-indazole could be located in the literature, a spectrum was predicted using a machine learning-based algorithm (nmrdb.org).[5] Such predictive tools serve as excellent starting points for analysis, though experimental verification is always the gold standard.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3-bromo-7-chloro-1H-indazole in CDCl₃ are summarized in the table below. For reference, the experimentally determined shifts for the parent 1H-indazole are also provided.[6]

Carbon AtomPredicted δ (ppm) for 3-bromo-7-chloro-1H-indazoleExperimental δ (ppm) for 1H-indazole[6]Δδ (ppm)
C3123.6134.8-11.2
C3a139.0140.0-1.0
C4120.9120.90.0
C5128.8126.8+2.0
C6120.4121.0-0.6
C7111.4109.7+1.7
C7a122.3123.1-0.8
In-Depth Analysis of Halogen Substituent Effects

The observed differences (Δδ) between the parent indazole and its di-halogenated derivative are not random; they are the direct result of the electronic influence of the bromine and chlorine atoms.

  • The Bromine at C3: The Heavy Atom Effect: The most dramatic change is the significant upfield shift (to a lower ppm value) of C3 by approximately -11.2 ppm. This cannot be explained by simple inductive or resonance effects. This phenomenon is known as the "heavy atom effect" or HALA (Heavy Atom on Light Atom) effect.[3] For carbons directly bonded to heavy atoms like bromine or iodine, relativistic effects involving spin-orbit coupling become significant, leading to increased shielding and a pronounced upfield shift.[7][8][9] This effect is a key diagnostic marker for identifying carbons directly attached to bromine.

  • The Chlorine at C7: Inductive Effects: Chlorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect deshields the directly attached carbon. However, the predicted shift for C7 is only slightly downfield (+1.7 ppm). This is because C7 in the parent indazole is already the most shielded (electron-rich) carbon of the benzene ring.[6] The inductive withdrawal of the chlorine atom is somewhat counteracted by this inherent electron density. Its primary effect is to deshield C7 relative to its unsubstituted state and slightly influence its neighbors, C6 and C7a.

G cluster_0 Substituent Electronic Influences Br Bromine at C3 Effect1 Heavy Atom Effect (Spin-Orbit Coupling) Br->Effect1 Dominantly causes Cl Chlorine at C7 Effect2 Inductive Effect (-I) (Electron Withdrawal) Cl->Effect2 Dominantly causes C3_Shift Strong Upfield Shift of C3 (Δδ ≈ -11 ppm) C7_Shift Slight Downfield Shift of C7 (Δδ ≈ +2 ppm) Effect1->C3_Shift Results in Effect2->C7_Shift Results in

Caption: Dominant electronic effects of substituents on ¹³C chemical shifts.

Rationale for Specific Carbon Assignments
  • Quaternary Carbons (C3, C3a, C7a):

    • C3 (~123.6 ppm): Assigned based on the powerful shielding from the heavy atom effect of bromine.

    • C3a (~139.0 ppm): This carbon is part of the pyrazole ring fusion and typically appears downfield. Its chemical shift is relatively unchanged from the parent compound, as it is somewhat insulated from the direct effects of the halogens.

    • C7a (~122.3 ppm): The second fusion carbon, adjacent to N1 and C7. It is slightly shielded by the neighboring chlorine's lone pairs and its proximity to the pyrazole ring.

  • Protonated Carbons (C4, C5, C6, C7):

    • C7 (~111.4 ppm): Assigned as the most upfield of the benzene ring carbons due to its position adjacent to N1, but slightly deshielded by the attached chlorine compared to the parent indazole.

    • C4, C6 (~120.9, ~120.4 ppm): These carbons are meta to the substituents on the other ring and are least affected, showing minimal change from the parent indazole. Their signals are expected to be very close.

    • C5 (~128.8 ppm): This carbon is para to the C7-Cl bond and experiences the most significant downfield shift among the CH carbons, likely due to a combination of inductive and resonance effects transmitted through the benzene ring.

Experimental Protocol for Quantitative ¹³C NMR Acquisition

To ensure that the integrated area of each ¹³C signal is directly proportional to the number of nuclei, standard acquisition parameters must be modified to suppress the Nuclear Overhauser Effect (NOE) and allow for complete longitudinal relaxation (T₁) between scans.[10]

Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of 3-bromo-7-chloro-1H-indazole.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often preferred for indazoles due to solubility and its ability to slow N-H exchange).

    • (Optional but Recommended for Speed): To shorten the long T₁ relaxation times, especially for quaternary carbons, add a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of 0.05-0.1 M.[11]

  • Spectrometer Setup & Acquisition:

    • Pulse Sequence: Utilize an inverse-gated decoupling pulse sequence. This technique applies the proton decoupler only during the signal acquisition period, which decouples the protons to produce singlets but turns it off during the relaxation delay to prevent the buildup of NOE.[10]

    • Flip Angle: Use a 90° pulse to ensure maximum signal generation per scan.

    • Relaxation Delay (d1): Set the delay to be at least five times the longest T₁ of any carbon in the molecule (d1 ≥ 5 x T₁ₘₐₓ). For quaternary carbons, T₁ can be very long (20-100 seconds). If a relaxation agent is not used, a d1 of 300 seconds may be required. If Cr(acac)₃ is used, T₁ values are dramatically reduced, and a d1 of 2-5 seconds is often sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve S/N.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate all signals corresponding to the molecule. The relative integrals should directly correspond to the number of carbons (1:1:1:1:1:1:1).

G prep Sample Preparation (Dissolve in DMSO-d₆, add Cr(acac)₃) setup Spectrometer Setup (Inverse-Gated Decoupling, 90° Pulse, d1 ≥ 5xT₁) prep->setup acq Data Acquisition (Acquire sufficient scans for high S/N) setup->acq proc Data Processing (FT, Phasing, Baseline Correction, Integration) acq->proc result Quantitative Spectrum proc->result

Caption: Workflow for acquiring a quantitative ¹³C NMR spectrum.

Definitive Structural Verification with 2D NMR

While the analysis based on substituent effects provides a strong hypothesis for the spectral assignments, unambiguous confirmation requires 2D NMR spectroscopy.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It would definitively identify the signals for C4, C5, C6, and C7 by correlating them to their corresponding ¹H signals, while the quaternary carbons (C3, C3a, C7, C7a) would be absent.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two or three bonds.[13] Key diagnostic correlations to confirm the assignments would include:

    • H4 correlating to C3 , C5 , and C7a .

    • H5 correlating to C3a , C4 , C6 , and C7 .

    • H6 correlating to C4 , C5 , and C7a .

    • The observation of a correlation from H4 to the carbon at ~123.6 ppm would irrefutably assign it as C3 . Similarly, correlations from H4 and H6 to the carbons at ~139.0 ppm and ~122.3 ppm would confirm their assignments as C3a and C7a , respectively.

Conclusion

The ¹³C NMR spectrum of 3-bromo-7-chloro-1H-indazole is a rich source of structural information, governed by the interplay of distinct electronic effects. The upfield shift of C3 is a classic signature of the heavy atom effect from bromine, while the deshielding of C7 reflects the inductive withdrawal of chlorine. By combining predictive data with a foundational understanding of these principles, a reliable assignment of the carbon skeleton can be achieved. For absolute certainty and as a matter of best practice in drug development, these assignments should be validated using a robust quantitative 1D protocol and confirmed through 2D NMR experiments like HSQC and HMBC. This comprehensive approach ensures the highest level of scientific integrity in the structural characterization of complex heterocyclic molecules.

References

  • Rusakov Y., et al. On the HALA Effect in the NMR Carbon Shielding Constants of the Compounds Containing Heavy p-Elements. Int. J. Quantum Chem. 2016, 116, 1404–1412. [Link]

  • Yoshida, M., et al. Supporting Information for: A General and Practical Synthesis of 1H-Indazoles via the Reaction of 2-Trimethylsilylphenyl Triflate with Diazo Compounds. Angew. Chem. Int. Ed. 2007. [Link]

  • Talele, T. T. The indazole nucleus in medicinal chemistry. J. Med. Chem. 2016, 59(18), 8497-8529. [Link]

  • Wodyński, A., et al. Theoretical calculations of 13C NMR chemical shifts of bromine-substituted carbon atoms. Magn. Reson. Chem. 2017, 55(9), 834-840. [Link]

  • Tantillo, D. J. Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. 2015. [Link]

  • Liu, X. D., et al. Study on the Heavy Atom Effect on ¹³C NMR Spectroscopy. University Chemistry. 2016, 31(3), 32-35. [Link]

  • Elguero, J., et al. 13C NMR of indazoles. ResearchGate. 2016. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Columbia University Department of Chemistry. [Link]

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia. 2008, 62(4), 280-281. [Link]

  • Facey, G. How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. 2007. [Link]

  • Argyropoulos, D., et al. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

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Mass Spectrometry of 3-bromo-7-chloro-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, substituted with both bromine and chlorine, presents a unique analytical challenge and a rich source of information under mass spectrometric analysis. This guide provides a comprehensive technical overview of the mass spectrometry of 3-bromo-7-chloro-1H-indazole, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the theoretical underpinnings of its mass spectrometric behavior, predictable fragmentation patterns, and practical experimental considerations for its analysis.

The presence of two distinct halogens with characteristic isotopic signatures makes mass spectrometry an exceptionally powerful tool for the structural elucidation and quantification of this and related molecules. Understanding these isotopic patterns is fundamental to interpreting the resulting mass spectra accurately.

Molecular Ion and Isotopic Pattern

The molecular formula for 3-bromo-7-chloro-1H-indazole is C₇H₄BrClN₂. The presence of both bromine and chlorine, each with two stable isotopes, results in a distinctive isotopic cluster for the molecular ion.

  • Chlorine Isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1.[1][2]

  • Bromine Isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), a ratio of approximately 1:1.[1][2]

This combination leads to a characteristic M, M+2, and M+4 pattern in the mass spectrum. The M+2 peak will be the most abundant in the cluster due to the combined probabilities of containing one heavier isotope of either bromine or chlorine. The M+4 peak arises from the presence of both the ³⁷Cl and ⁸¹Br isotopes in the same molecule.

Predicted Isotopic Distribution

The monoisotopic mass of 3-bromo-7-chloro-1H-indazole (C₇H₄⁷⁹Br³⁵ClN₂) is 229.9300 g/mol . The predicted isotopic pattern for the molecular ion is summarized in the table below.

Ionm/z (Nominal)Relative Abundance (%)Contributing Isotopes
[M]⁺23076.5C₇H₄⁷⁹Br³⁵ClN₂
[M+2]⁺232100.0C₇H₄⁸¹Br³⁵ClN₂ / C₇H₄⁷⁹Br³⁷ClN₂
[M+4]⁺23424.5C₇H₄⁸¹Br³⁷ClN₂

This distinctive 3:4:1 intensity ratio in the molecular ion region is a key signature for the presence of one bromine and one chlorine atom in a molecule.[3]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical for the successful analysis of 3-bromo-7-chloro-1H-indazole and depends on the analytical objective (e.g., confirmation of identity, structural elucidation, or quantification) and the sample matrix.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] This is highly valuable for structural elucidation as the fragmentation patterns provide a detailed fingerprint of the molecule. Given the aromatic and relatively stable nature of the indazole core, a discernible molecular ion peak is expected, though its abundance may be reduced. EI is typically coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules and those containing heteroatoms, such as the nitrogen atoms in the indazole ring. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for confirming the molecular weight of the compound and for quantitative studies, often in conjunction with Liquid Chromatography (LC-MS). For N-heterocyclic compounds, ESI is a robust choice.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a broader range of compounds, including those with lower polarity than are ideal for ESI.[5][6] It can be a valuable alternative if ESI proves to be inefficient for 3-bromo-7-chloro-1H-indazole.

Proposed Fragmentation Pathways under Electron Ionization

Based on established fragmentation patterns of indazoles and halogenated aromatic compounds, the following pathways are proposed for 3-bromo-7-chloro-1H-indazole upon electron ionization. The stability of the aromatic indazole ring will significantly influence the fragmentation, with cleavages that maintain this aromaticity being favored.

Initial Fragmentation Steps:
  • Loss of a Halogen Radical: The initial fragmentation is likely to involve the loss of a bromine or chlorine radical, as the carbon-halogen bonds are weaker than the C-C or C-N bonds within the aromatic system.

    • Loss of Br•: [M - Br]⁺ - This would result in a fragment ion with a characteristic isotopic pattern for one chlorine atom (3:1 ratio for the ion and its +2 peak).

    • Loss of Cl•: [M - Cl]⁺ - This would result in a fragment ion with a characteristic isotopic pattern for one bromine atom (1:1 ratio for the ion and its +2 peak).

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the expulsion of a neutral hydrogen cyanide (HCN) molecule. This could occur from the molecular ion or after the initial loss of a halogen.

Visualization of Proposed Fragmentation

Fragmentation_Pathway cluster_loss_Br Loss of Br• cluster_loss_Cl Loss of Cl• cluster_loss_HCN_from_M Loss of HCN cluster_further_fragmentation Further Fragmentation M [C₇H₄BrClN₂]⁺ m/z 230, 232, 234 F1 [C₇H₄ClN₂]⁺ m/z 151, 153 M->F1 - Br• F2 [C₇H₄BrN₂]⁺ m/z 195, 197 M->F2 - Cl• F3 [C₆H₃BrClN]⁺ m/z 203, 205, 207 M->F3 - HCN F4 [C₆H₃N]⁺ m/z 89 F1->F4 - Cl•, - HCN F2->F4 - Br•, - HCN F3->F4 - Br•, - Cl• F5 [C₅H₃]⁺ m/z 63 F4->F5 - HCN

Caption: Proposed Electron Ionization Fragmentation Pathway for 3-bromo-7-chloro-1H-indazole.

Summary of Predicted Key Fragments
Fragment Ionm/z (Nominal, Monoisotopic)Proposed Structure/LossCharacteristic Isotopic Pattern
[M]⁺230Molecular Ion1 Br, 1 Cl (3:4:1)
[M - Br]⁺151Loss of Bromine radical1 Cl (3:1)
[M - Cl]⁺195Loss of Chlorine radical1 Br (1:1)
[M - HCN]⁺203Loss of Hydrogen Cyanide1 Br, 1 Cl (3:4:1)
[C₆H₃N]⁺89Indazole core fragmentNone
[C₅H₃]⁺63Benzyne-like fragmentNone

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust approach for the analysis of 3-bromo-7-chloro-1H-indazole. This protocol is designed to be self-validating by incorporating quality control measures and starting with a well-characterized analytical standard.

Sample Preparation

Proper sample preparation is paramount to obtaining high-quality mass spectra and ensuring the longevity of the instrument.[7]

  • Initial Dissolution: Accurately weigh approximately 1 mg of the 3-bromo-7-chloro-1H-indazole standard and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration may need to be determined empirically.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could block the chromatography column or the mass spectrometer inlet.

GC-MS Analysis (for Fragmentation Analysis)

This method is ideal for obtaining detailed fragmentation patterns for structural confirmation.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 10:1 to 50:1, depending on the concentration.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

LC-MS Analysis (for Molecular Weight Confirmation and Quantification)

This method is preferred for its soft ionization, which preserves the molecular ion.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-10% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-400.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in Solvent start->dissolve dilute Prepare Working Solution dissolve->dilute filter Filter (0.22 µm) dilute->filter gc_inject Inject into GC filter->gc_inject lc_inject Inject into LC filter->lc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ei_ionize EI Ionization (70 eV) gc_sep->ei_ionize ms_detect_gc Mass Analysis ei_ionize->ms_detect_gc analyze_frag Analyze Fragmentation Pattern ms_detect_gc->analyze_frag lc_sep Chromatographic Separation lc_inject->lc_sep esi_ionize ESI Ionization (+) lc_sep->esi_ionize ms_detect_lc Mass Analysis esi_ionize->ms_detect_lc confirm_mw Confirm Molecular Weight ms_detect_lc->confirm_mw

Caption: A generalized experimental workflow for the mass spectrometric analysis of 3-bromo-7-chloro-1H-indazole.

Data Interpretation and Trustworthiness

The interpretation of the mass spectrum of 3-bromo-7-chloro-1H-indazole relies on the convergence of several key pieces of evidence:

  • The Molecular Ion Cluster: The presence of the characteristic M, M+2, and M+4 peaks with the predicted m/z values and a ~3:4:1 intensity ratio provides strong evidence for the elemental composition of the molecule, specifically the presence of one bromine and one chlorine atom.[3]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, high-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass.

  • Fragmentation Pattern Consistency: The observed fragment ions should be consistent with the proposed fragmentation pathways. For instance, the presence of fragments corresponding to the loss of Br and Cl, each with the correct remaining isotopic pattern, serves as a powerful validation of the structure.

  • Reference Standard Comparison: The ultimate confirmation of the identity of 3-bromo-7-chloro-1H-indazole in a sample is the direct comparison of its retention time and mass spectrum with that of an authentic reference standard analyzed under identical conditions.

By following the detailed experimental protocol and cross-validating the data through these interpretive pillars, a high degree of confidence in the identification and characterization of 3-bromo-7-chloro-1H-indazole can be achieved.

References

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  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-7-chloro-5-methoxy-1H-indazole. Retrieved from [Link]

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  • PubMed. (2007). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Retrieved from [Link]

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  • ResearchGate. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. Retrieved from [Link]

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  • PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • enviPat. (n.d.). isotope pattern calculator. Retrieved from [Link]

  • University of Sheffield. (n.d.). Chemputer: isotope pattern calculator. Retrieved from [Link]

  • PubMed. (2005). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • Agilent. (n.d.). Electrospray ion Source, ESI. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • PubMed Central. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • LCGC International. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

  • ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • LCGC International. (2011). Electron Ionization for GC–MS. Retrieved from [Link]

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commercial availability of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromo-7-chloro-1H-indazole

Executive Overview

3-Bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structural framework serves as a versatile scaffold and a key building block in the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its commercial availability, outlines key synthetic considerations, and explores its primary applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Designed for researchers, medicinal chemists, and procurement specialists, this document synthesizes technical data with practical insights to support advanced research and development programs.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks for a vast number of commercially available drugs and bioactive natural products.[1] Among these, the indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" by medicinal chemists.[1][2] Compounds incorporating this structure exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and potent anti-tumor effects.[1]

3-Bromo-7-chloro-1H-indazole emerges as a particularly valuable intermediate. The strategic placement of two distinct halogen atoms—bromine at the 3-position and chlorine at the 7-position—provides orthogonal chemical handles for sequential, site-selective modifications, such as transition metal-catalyzed cross-coupling reactions. This enables the systematic construction of diverse molecular libraries and the optimization of lead compounds in drug discovery campaigns.

Physicochemical Profile and Isomer Identification

Accurate identification is critical for procurement and experimental design. Researchers should pay close attention to the specific isomer required, as related structures are also commercially available.

Table 1: Core Physicochemical Data

PropertyValue
Chemical Name 3-Bromo-7-chloro-1H-indazole
CAS Number 885521-96-0[3]
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Typically a solid

Crucial Note on Isomerism: It is imperative to distinguish 3-bromo-7-chloro-1H-indazole (CAS 885521-96-0) from its isomer, 7-bromo-3-chloro-1H-indazole (CAS 885271-75-0) .[4][5][6][7][8] While structurally similar, their reactivity and utility as synthetic precursors can differ significantly. Always verify the CAS number with the supplier to ensure procurement of the correct regioisomer for your research needs.

Commercial Availability and Sourcing

3-Bromo-7-chloro-1H-indazole is available from a range of specialized chemical suppliers catering to the research and development sector. Procurement typically involves sourcing research-grade quantities, with options for bulk and custom synthesis upon request.

Table 2: Selected Commercial Suppliers

SupplierAvailable QuantitiesNotes
BLD Pharm Gram to multi-gram scaleOffers online ordering and provides access to analytical data like NMR and HPLC.[3]
J&K Scientific Research quantitiesLists the 7-bromo-3-chloro isomer, highlighting the need to verify CAS.[5]
Frontier Specialty Chemicals Research quantitiesAlso lists the 7-bromo-3-chloro isomer; bulk inquiries are welcomed.[6]
ChemicalBook Varies by listingA marketplace that aggregates multiple suppliers, primarily for the 7-bromo-3-chloro isomer.[7]

Procurement Insights:

  • Purity: For applications in medicinal chemistry, a purity of >95% is standard, with higher grades available. Always request a Certificate of Analysis (COA) to verify purity and identity.[3][8]

  • Lead Times: While smaller quantities may be in stock, larger or custom orders will require longer lead times. Plan procurement well in advance of scheduled synthetic campaigns.

  • Scale-Up: For drug development programs requiring kilogram quantities, engaging with a supplier's custom synthesis or contract manufacturing division is essential.[6]

Synthesis and Manufacturing Landscape

A related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate for the HIV capsid inhibitor Lenacapavir, and its synthesis provides a validated template for this chemistry.[2][9][10] The process generally involves two key stages: regioselective halogenation of a starting benzonitrile, followed by cyclization.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Heterocycle Formation cluster_2 Result A 2,6-Dichlorobenzonitrile B Regioselective Bromination (e.g., NBS, H2SO4) A->B Step 1 C 3-Bromo-2,6-dichlorobenzonitrile B->C Yields Key Intermediate E SNAr Cyclization C->E Input for Cyclization D Hydrazine Hydrate (N2H4·H2O) + Base (e.g., NaOAc) D->E Reagents F Target Indazole (e.g., 7-Bromo-4-chloro-1H-indazol-3-amine) E->F Forms Indazole Core G Final Purified Product F->G

Caption: A generalized workflow for the synthesis of halogenated indazoles.

Representative Experimental Protocol (Adapted from a related synthesis)

The following protocol illustrates the principles of SNAr cyclization for indazole formation.[2]

Objective: To synthesize a substituted 3-aminoindazole from a halogenated benzonitrile precursor.

Materials:

  • 3-Bromo-2,6-dichlorobenzonitrile (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Sodium acetate (NaOAc) (1.2 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 volumes)

Procedure:

  • Reactor Setup: Charge a Parr reactor or a suitable pressure vessel with 3-bromo-2,6-dichlorobenzonitrile, sodium acetate, and 2-methyltetrahydrofuran.

  • Reagent Addition: Add hydrazine hydrate to the reaction mixture.

    • Causality Note: Hydrazine serves as the dinucleophilic component that attacks the benzonitrile and displaces a halide (typically the most activated one, e.g., fluorine or chlorine at the ortho position) to form the pyrazole ring of the indazole core.[2] Sodium acetate acts as a base to facilitate the reaction.

  • Reaction Conditions: Seal the reactor and heat the mixture to an internal temperature of 95 °C. Maintain this temperature for approximately 18 hours.

    • Expertise Insight: The use of a sealed reactor and elevated temperature is necessary to drive the SNAr reaction, which can be sluggish. The choice of a polar aprotic or etheral solvent like 2-MeTHF is common for this type of transformation.[2]

  • Workup and Isolation: After cooling the reaction to room temperature, quench the mixture by pouring it into ice-cold water.

  • Purification: The resulting precipitate is collected by filtration, washed, and dried. This method often produces the desired product in high purity without the need for column chromatography, making it suitable for large-scale production.[2][11]

Core Application: A Versatile Intermediate in Drug Discovery

The primary value of 3-bromo-7-chloro-1H-indazole lies in its role as a versatile chemical building block for constructing more complex drug candidates. The indazole core itself is a known pharmacophore that interacts with numerous biological targets, particularly protein kinases.[12]

Role in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, especially in oncology.[12][13] Many approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. Indazole derivatives have been successfully developed as inhibitors of various kinases, including Pim kinases, PKMYT1, and fibroblast growth factor receptors (FGFR).[12][14][15]

The 3-bromo-7-chloro-1H-indazole scaffold is ideal for this purpose:

  • Position 3 (Bromo): The bromine atom is an excellent handle for introducing diversity. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various aryl, heteroaryl, or alkyl groups. This position often points towards the solvent-exposed region of an enzyme's active site, allowing for modifications that can enhance potency and selectivity.

  • Position 7 (Chloro): The chlorine atom provides a second site for modification, which can be used to fine-tune the molecule's physical properties (like solubility) or to establish additional interactions with the target protein.

  • Position 1 (N-H): The nitrogen at the 1-position can be alkylated or arylated to further explore the chemical space and modulate the compound's pharmacokinetic profile.

cluster_0 Chemical Modifications A 3-Bromo-7-chloro-1H-indazole (Core Scaffold) B Suzuki Coupling at C3-Br (Adds Aryl/Heteroaryl Group) A->B Step 1 C N-Alkylation at N1-H (Modulates PK Properties) B->C Step 2 D Further functionalization at C7-Cl (Fine-tunes solubility) C->D Optional Step 3 E Advanced Intermediate D->E F Final Kinase Inhibitor (Drug Candidate) E->F Final Synthetic Steps

Caption: The role of 3-bromo-7-chloro-1H-indazole as a versatile building block.

Conclusion

3-Bromo-7-chloro-1H-indazole represents a high-value, strategic building block for research and development, particularly in the field of oncology and antiviral drug discovery. While its commercial availability requires careful verification of the specific regioisomer, it is accessible through specialized chemical suppliers. An understanding of its synthesis, rooted in established benzonitrile cyclization chemistry, provides context for its quality and potential for scale-up. For medicinal chemists, the compound's true power lies in its dual halogenation, offering a flexible platform for generating novel and potent therapeutic candidates, most notably kinase inhibitors.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • J&K Scientific. 7-Bromo-3-chloro-1H-indazole | 885271-75-0. [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • National Center for Biotechnology Information. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. [Link]

  • Di Micco, S., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 15(11), 1369. [Link]

  • Tandon, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1039-1057. [Link]

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Methodological & Application

Application Note & Protocol: Selective Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3] The functionalization of this heterocycle is crucial for developing new molecular entities with tailored pharmacological profiles. This application note provides a detailed, field-proven protocol for the selective Suzuki-Miyaura cross-coupling of 3-bromo-7-chloro-1H-indazole. We will delve into the mechanistic underpinnings, offer a step-by-step experimental guide, and discuss critical parameters that ensure high-yield, selective C-C bond formation at the C3 position. This protocol leverages the differential reactivity of aryl bromides over aryl chlorides in palladium-catalyzed reactions, enabling the synthesis of a diverse library of 3-aryl-7-chloro-1H-indazoles, which are valuable intermediates in drug discovery.[1][4][5]

Introduction: The Strategic Importance of Indazole Functionalization

Indazole-containing compounds are central to modern drug discovery, with several approved drugs like Pazopanib and Axitinib featuring this core structure.[1][2] Their biological activity is often modulated by the substituents on the bicyclic ring system. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[6][7][8]

For a substrate like 3-bromo-7-chloro-1H-indazole, selective functionalization is key. The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This inherent reactivity difference allows for a highly chemoselective coupling at the C3 position, leaving the C7-chloro substituent intact for potential subsequent transformations. This guide provides a robust protocol to exploit this selectivity, enabling a streamlined synthesis of valuable 3-arylated indazole derivatives.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9][10] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 3-bromo-7-chloro-1H-indazole), forming a Pd(II) intermediate.[7][10] This is typically the rate-limiting step and is faster for bromides than chlorides.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the aryl group to the palladium and displacing the halide.[10][11]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd_intermediate 1. Oxidative Addition arbr_in 3-Bromo-7-Chloro-1H-Indazole oxidative_addition Oxidative Addition pd_intermediate->pd0 Reductive Elimination pd_r Ar-Pd(II)L₂-R' pd_intermediate->pd_r 2. Transmetalation boronic_in R'-B(OH)₂ + Base transmetalation Transmetalation pd_r->pd0 3. Reductive Elimination reductive_elimination Reductive Elimination product Ar-R' (Coupled Product) pd_r->product arbr_in->pd_intermediate boronic_in->pd_r Workflow setup 1. Reaction Setup (Substrates, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-100 °C, 4-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Workup (Cool, Dilute with EtOAc) monitor->workup extract 7. Extraction (Wash with H₂O & Brine) workup->extract dry 8. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) extract->dry purify 9. Purification (Flash Chromatography) dry->purify product Pure Product: 3-Aryl-7-Chloro-1H-Indazole purify->product

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Functionalization of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of C-N bonds, offering a versatile and efficient method for the synthesis of arylamines.[1] This application note provides a detailed guide for the chemoselective Buchwald-Hartwig amination of 3-bromo-7-chloro-1H-indazole, a dihalogenated substrate that presents both an opportunity and a challenge for selective functionalization.

The presence of two distinct halogen atoms at the C3 and C7 positions necessitates a nuanced approach to achieve regioselective amination. This guide will delve into the mechanistic rationale for achieving this selectivity, provide a robust experimental protocol as a starting point for reaction optimization, and detail the necessary characterization and purification techniques.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is a key step in the catalytic cycle. The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general trend: C-I > C-Br > C-Cl. This established reactivity hierarchy is the cornerstone of achieving chemoselectivity in the amination of 3-bromo-7-chloro-1H-indazole.

The carbon-bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst compared to the stronger carbon-chlorine (C-Cl) bond. By carefully controlling the reaction conditions, it is possible to selectively cleave the C-Br bond at the 3-position while leaving the C-Cl bond at the 7-position intact. This allows for the directed synthesis of 3-amino-7-chloro-1H-indazole derivatives.

Catalytic Cycle and Experimental Workflow

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved in the selective amination of 3-bromo-7-chloro-1H-indazole.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br ArPd(II)(Br)L2 3-(7-chloro-1H-indazolyl) -Pd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Ligand Exchange Ligand Exchange ArPd(II)(Br)L2->Ligand Exchange + Amine ArPd(II)(Amine)L2 [3-(7-chloro-1H-indazolyl) -Pd(II)(HNR'R'')]L2+ Ligand Exchange->ArPd(II)(Amine)L2 Deprotonation Deprotonation ArPd(II)(Amine)L2->Deprotonation + Base ArPd(II)(Amido)L2 3-(7-chloro-1H-indazolyl) -Pd(II)(NR'R'')L2 Deprotonation->ArPd(II)(Amido)L2 Reductive Elimination Reductive Elimination ArPd(II)(Amido)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product 3-(NR'R'')-7-chloro-1H-indazole Reductive Elimination->Product

Caption: Catalytic cycle for the selective Buchwald-Hartwig amination at the C3-Br position.

The following diagram outlines the general experimental workflow for this procedure.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 3-bromo-7-chloro-1H-indazole, Pd catalyst, ligand, and base in a dry flask. Inert Establish an inert atmosphere (Argon or Nitrogen). Reagents->Inert Solvent Add anhydrous solvent and the amine. Inert->Solvent Heat Heat the mixture to the specified temperature with stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and quench the reaction. Monitor->Cool Extract Extract with an organic solvent, wash, and dry. Cool->Extract Purify Purify by flash column chromatography. Extract->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the selective amination of 3-bromo-7-chloro-1H-indazole. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield and selectivity for a specific amine coupling partner.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-bromo-7-chloro-1H-indazole≥95%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Xantphos≥98%Commercially available
Cesium carbonate (Cs₂CO₃)≥99%Commercially available
Anhydrous 1,4-Dioxane≥99.8%Commercially available
Amine (e.g., Morpholine)Reagent gradeCommercially available
Ethyl acetateHPLC gradeCommercially available
HexanesHPLC gradeCommercially available
Saturated aqueous NaCl (brine)-Laboratory prepared
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially available
Schlenk flask or oven-dried vial--
Magnetic stirrer and stir bar--
Inert atmosphere (Argon or Nitrogen)High purity-

Reaction Setup:

  • To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 3-bromo-7-chloro-1H-indazole (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and Xantphos (0.04-0.10 equiv.).

  • Add cesium carbonate (1.5-2.0 equiv.).

  • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5-10 mL per mmol of the indazole substrate).

  • Add the desired amine (1.1-1.5 equiv.) via syringe.

  • Seal the flask and place it in a preheated oil bath.

Reaction Conditions:

ParameterRecommended ValueNotes
Temperature80-110 °CHigher temperatures may be required for less reactive amines.
Time4-24 hoursMonitor reaction progress by TLC or LC-MS.
StirringVigorousEnsure efficient mixing of the heterogeneous mixture.

Workup and Purification:

  • Upon completion of the reaction (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-7-chloro-1H-indazole derivative.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indazole core and the protons of the newly introduced amino group. For comparison, the ¹H NMR spectrum of the related compound 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆ shows signals for the aromatic protons.[2][3]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms of the indazole skeleton and the amine substituent. The spectrum of 7-bromo-4-chloro-1H-indazol-3-amine can serve as a reference for the indazole core signals.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse a pre-catalyst or ensure anhydrous and anaerobic conditions.
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Inappropriate ligand/baseScreen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, NaOtBu).
Formation of side productsReaction temperature too highLower the reaction temperature.
(e.g., dehalogenation)
Non-selective reactionEnsure precise control of stoichiometry and temperature.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination offers a powerful and selective method for the synthesis of 3-amino-7-chloro-1H-indazole derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve a high degree of chemoselectivity. The protocol provided in this application note serves as a solid foundation for researchers to explore the synthesis of a wide range of functionalized indazoles, which are key building blocks in the pursuit of novel therapeutics. Careful optimization of reaction parameters and diligent product characterization are essential for successful outcomes.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

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Application Notes and Protocols for the Functionalization of the 3-Position of 7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Chloro-1H-Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic motif, prominently featured in a multitude of clinically approved pharmaceuticals and late-stage clinical candidates.[1] Its bioisosteric relationship with indole allows it to engage in similar biological interactions while offering distinct physicochemical properties. The functionalization of the indazole scaffold is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics, particularly in oncology and inflammatory diseases.[2]

Specifically, substitution at the 3-position of the indazole ring has been shown to be a critical determinant of pharmacological activity.[3] The introduction of aryl, amino, and alkyl groups at this position can profoundly influence target affinity, selectivity, and pharmacokinetic profiles. The 7-chloro-1H-indazole scaffold, in particular, presents a unique synthetic canvas. The electron-withdrawing nature of the chlorine atom at the 7-position can modulate the electronic properties of the entire ring system, influencing the reactivity of the C3-position and providing a vector for further chemical elaboration.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the 3-position of 7-chloro-1H-indazole. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and discuss the critical parameters for successful reaction optimization.

Strategic Approaches to C3-Functionalization: A Mechanistic Overview

The functionalization of the 3-position of 7-chloro-1H-indazole can be broadly categorized into two primary strategies:

  • Direct C-H Functionalization: This atom-economical approach involves the direct activation of the C3-H bond, obviating the need for pre-functionalization of the indazole core. Palladium-catalyzed direct arylation is the most prominent example of this strategy.[4][5]

  • Cross-Coupling of a C3-Halogenated Indazole: This robust and versatile strategy involves the initial introduction of a halogen (typically bromine or iodine) at the 3-position, followed by a transition metal-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[6][7]

The choice of strategy is often dictated by the desired substituent and the availability of starting materials. The following sections will provide detailed protocols and expert insights for each of these approaches.

Part 1: Direct C3-Arylation via Palladium-Catalyzed C-H Activation

Direct C-H arylation has emerged as a powerful and efficient method for the synthesis of 3-aryl-1H-indazoles. This approach avoids the often challenging and multi-step synthesis of 3-halo- or 3-organometallic indazoles. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism.

Mechanistic Rationale

The currently accepted mechanism for the direct C-H arylation of 1H-indazoles involves a Pd(II) catalyst. The key steps are:

  • Coordination: The indazole substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: The C3-H bond is cleaved in a concerted fashion with the assistance of a base, forming a palladacycle intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired 3-aryl-1H-indazole is formed via reductive elimination, regenerating the Pd(II) catalyst.

The 7-chloro substituent is expected to increase the acidity of the C3-H bond, potentially facilitating the C-H activation step. However, its electronic influence on the overall reactivity of the indazole nucleus requires careful consideration during reaction optimization.

Diagram 1: Proposed Catalytic Cycle for Direct C3-Arylation of 7-Chloro-1H-Indazole

G cluster_0 Catalytic Cycle Pd(II)L2 Pd(II)L₂ Intermediate_A Indazole Coordination (Intermediate A) Pd(II)L2->Intermediate_A 7-chloro-1H-indazole Palladacycle Palladacycle (Intermediate B) Intermediate_A->Palladacycle Base, -H⁺ Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Ar-X (Oxidative Addition) Pd(IV)->Pd(II)L2 Regeneration Product 3-Aryl-7-chloro-1H-indazole Pd(IV)->Product Reductive Elimination

Caption: Proposed catalytic cycle for the direct C3-arylation of 7-chloro-1H-indazole.

Application Note 1: Protocol for Direct C3-Arylation

This protocol is adapted from established procedures for the direct arylation of 1H-indazoles and should serve as a robust starting point for the 7-chloro substituted substrate.[4][5]

Materials:

  • 7-Chloro-1H-indazole

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Chlorobenzene (anhydrous)

Protocol:

  • To an oven-dried Schlenk tube, add 7-chloro-1H-indazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.15 mmol, 15 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the aryl halide (1.2 mmol) and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add anhydrous toluene or chlorobenzene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryAryl HalideBaseSolventTemp (°C)Yield (%)
14-IodotolueneK₂CO₃Toluene120Expected good
24-IodoanisoleCs₂CO₃Toluene130Expected good
31-Bromo-4-fluorobenzeneCs₂CO₃Chlorobenzene140Expected moderate
43-BromopyridineK₂CO₃Toluene130Expected moderate

*Expected yields are based on literature for unsubstituted 1H-indazoles and serve as a starting point for optimization.

Expert Insights & Troubleshooting:

  • Choice of Base: Cesium carbonate is often more effective for less reactive aryl bromides.

  • Solvent: Aromatic solvents like toluene or chlorobenzene have been found to be crucial for selectivity and reactivity in C3-arylations of indazoles.[5]

  • Ligand: 1,10-Phenanthroline is a commonly used ligand for this transformation. Other bidentate nitrogen ligands can also be screened.

  • Side Reactions: Over-arylation at other positions is a potential side reaction, though less likely for the C3-position of 1H-indazoles. The 7-chloro substituent may deactivate other positions towards C-H activation.

Part 2: C3-Functionalization via Cross-Coupling Reactions

This strategy relies on the initial synthesis of a 3-halo-7-chloro-1H-indazole, which then serves as a versatile precursor for various cross-coupling reactions.

Synthesis of 3-Bromo-7-chloro-1H-indazole

Direct bromination of 7-chloro-1H-indazole at the C3 position can be challenging and may lead to a mixture of regioisomers. A more reliable approach involves the synthesis from a suitable precursor, such as a substituted benzonitrile.

Diagram 2: Synthetic Workflow for 3-Functionalized 7-Chloro-1H-Indazoles via Cross-Coupling

G Start 7-Chloro-1H-indazole Halogenation C3-Halogenation (e.g., Bromination) Start->Halogenation Precursor 3-Bromo-7-chloro-1H-indazole Halogenation->Precursor Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) Precursor->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Precursor->Buchwald Aryl_Product 3-Aryl-7-chloro-1H-indazole Suzuki->Aryl_Product Amino_Product 3-Amino-7-chloro-1H-indazole Buchwald->Amino_Product

Caption: General workflow for C3-functionalization via a 3-bromo intermediate.

Application Note 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly robust and versatile method for the formation of C-C bonds, making it ideal for the synthesis of 3-aryl-7-chloro-1H-indazoles.[6][8]

Protocol:

Materials:

  • 3-Bromo-7-chloro-1H-indazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

Protocol:

  • To a microwave vial or Schlenk tube, add 3-bromo-7-chloro-1H-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (Cs₂CO₃ or K₂CO₃, 3.0 mmol).

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol, 5 mol% or Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the vessel with argon or nitrogen.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture at 100-120 °C for 2-12 hours. Microwave irradiation can significantly reduce reaction times.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryArylboronic AcidCatalystBaseConditionsYield (%)
1Phenylboronic acidPd(PPh₃)₄Cs₂CO₃100 °C, 12 hExpected high
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃120 °C, 4 hExpected high
33-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃110 °C, 8 hExpected good
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃100 °C, 6 hExpected good

*Expected yields are based on literature for similar 3-bromoindazoles.

Expert Insights & Troubleshooting:

  • N-H Protection: While many Suzuki couplings on 3-bromoindazoles proceed without N-protection, in some cases, protection (e.g., with a Boc or SEM group) may be necessary to improve yields and prevent side reactions.[3]

  • Debromination: The reduction of the 3-bromoindazole to the corresponding 7-chloro-1H-indazole is a common side reaction. Careful control of temperature and reaction time can minimize this.

  • Boronic Acid Homocoupling: Using a slight excess of the boronic acid is standard, but a large excess can lead to homocoupling byproducts.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of 3-amino-7-chloro-1H-indazoles.[7][10]

Protocol:

Materials:

  • 3-Bromo-7-chloro-1H-indazole

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or RuPhos (ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the base (NaOtBu, 1.4 mmol, or Cs₂CO₃, 2.0 mmol).

  • Add 3-bromo-7-chloro-1H-indazole (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 90-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryAmineLigandBaseSolventYield (%)
1MorpholineXantphosNaOtBuTolueneExpected high
2AnilineRuPhosCs₂CO₃DioxaneExpected good
3BenzylamineXantphosNaOtBuTolueneExpected high
4PyrrolidineRuPhosCs₂CO₃DioxaneExpected good

*Expected yields are based on general Buchwald-Hartwig amination protocols for aryl halides.

Expert Insights & Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. For hindered amines or less reactive aryl halides, more specialized ligands like RuPhos may be required.

  • Base Sensitivity: Some functional groups are sensitive to the strong base NaOtBu. In such cases, a milder base like Cs₂CO₃ or K₃PO₄ should be used, which may require a higher reaction temperature or longer reaction time.

  • N-Arylation vs. C-Arylation: With aniline nucleophiles, there is a possibility of N-arylation on the indazole ring. N-protection can mitigate this issue.

Conclusion

The functionalization of the 3-position of 7-chloro-1H-indazole is a critical endeavor in the synthesis of novel bioactive molecules. This guide provides a robust framework for achieving this transformation through both direct C-H activation and cross-coupling strategies. The provided protocols, data, and expert insights are intended to empower researchers to confidently navigate the synthesis of this important class of compounds. As with any synthetic protocol, empirical optimization for each specific substrate is paramount to achieving the desired outcome with high efficiency and purity.

References

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  • Yu, J. Q., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 3(10), 2979-2984. [Link]

  • Mohamed Abdelahi, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1644-1666. [Link]

  • Guillaumet, G., et al. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. European Journal of Organic Chemistry, 2012(33), 6549-6555. [Link]

  • Yu, J. Q., et al. (2012). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 3(10), 2979-2984. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Chang, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(22), 10465-10472. [Link]

  • Kazzouli, S. E., et al. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(11), 2959. [Link]

  • Beilstein Journals. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • ResearchGate. (2012). Direct C‐3 arylation of 1H‐indazole. [Link]

  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2849. [Link]

  • El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]

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  • Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(30), 13063-13069. [Link]

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  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2901-2910. [Link]

  • ResearchGate. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. [Link]

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Sources

Application Notes and Protocols for the N-Alkylation of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of the indazole scaffold is a cornerstone of medicinal chemistry, providing a pathway to novel therapeutic agents with modulated biological activities. The regiochemical outcome of this transformation—alkylation at the N1 versus the N2 position—is a critical parameter that significantly influences the pharmacological profile of the resulting molecules. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 3-bromo-7-chloro-1H-indazole, a key intermediate in the synthesis of complex pharmaceutical compounds. We will delve into the mechanistic underpinnings of regioselectivity, offer step-by-step experimental procedures for achieving both N1- and N2-selective alkylation, and provide guidance on the characterization of the resulting isomers.

Introduction: The Significance of N-Alkylated Indazoles in Drug Discovery

Indazole derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents targeting diverse biological pathways.[1][2] The two nitrogen atoms of the indazole ring system offer opportunities for substitution, and the resulting N1- and N2-alkylated isomers often exhibit distinct biological activities. For instance, N1-substituted indazoles are being investigated for their potential as anti-cancer agents, while N2-substituted indazoles have shown promise in other therapeutic areas.[3] The ability to selectively synthesize one regioisomer over the other is therefore of paramount importance for the efficient development of new chemical entities.

The subject of this guide, 3-bromo-7-chloro-1H-indazole, is a highly functionalized building block. The bromo and chloro substituents provide handles for further synthetic transformations, such as cross-coupling reactions, making it a versatile starting material for the construction of complex molecular architectures. However, these substituents also exert profound electronic and steric effects that influence the regioselectivity of N-alkylation. Understanding and controlling these effects is key to successful synthesis.

Mechanistic Insights: The Tug-of-War for Regioselectivity

The N-alkylation of an indazole typically proceeds via deprotonation of the N-H proton by a suitable base to form an indazolide anion, which then acts as a nucleophile to attack an alkylating agent. The regioselectivity of this reaction (N1 vs. N2 attack) is a delicate balance of several factors:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the indazole ring can significantly influence the electron density at the N1 and N2 positions. For instance, an electron-withdrawing group at the C7 position, such as the chloro group in our substrate, has been shown to favor N2-alkylation.[1][2] This is attributed to the stabilization of the transition state leading to the N2-isomer.

  • Steric Hindrance: Bulky substituents at the C3 or C7 positions can sterically hinder attack at the adjacent nitrogen atom. The bromine atom at the C3 position in 3-bromo-7-chloro-1H-indazole will likely disfavor alkylation at the N2 position to some extent due to steric clash.

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role in directing the regioselectivity.

    • For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][3][4] This is often rationalized by the formation of a sodium-chelated intermediate that sterically blocks the N2 position.[3]

    • For N2-Selectivity or Mixed Isomers: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers, or in some cases, can favor the N2 isomer.[3][5]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can also influence the outcome. Less reactive alkylating agents may exhibit higher selectivity.

The interplay of these factors determines the final ratio of the N1 and N2 products.

Diagram 1: General Scheme for N-Alkylation of 3-bromo-7-chloro-1H-indazole

G Start 3-bromo-7-chloro-1H-indazole Intermediate Indazolide Anion Start->Intermediate + Base Base Base (e.g., NaH, K2CO3) AlkylatingAgent Alkylating Agent (R-X) N1_Product N1-alkylated Product Intermediate->N1_Product + R-X (Path A) N2_Product N2-alkylated Product Intermediate->N2_Product + R-X (Path B) Solvent Solvent (e.g., THF, DMF)

Caption: Reaction pathway for the N-alkylation of 3-bromo-7-chloro-1H-indazole.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium hydride (NaH) is a flammable solid and reacts violently with water; handle with extreme care under an inert atmosphere. Alkylating agents are often toxic and should be handled with caution.

Protocol 1: N1-Selective Alkylation

This protocol is designed to favor the formation of the N1-alkylated product by employing a strong, non-coordinating base in a non-polar aprotic solvent.[1][3][4]

Materials:

  • 3-bromo-7-chloro-1H-indazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-7-chloro-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 15-20 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and any minor N2 isomer.

ParameterCondition
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Molar Ratio (Indazole:Base:Alkyl Halide) 1.0 : 1.2 : 1.1
Expected Major Product N1-alkyl-3-bromo-7-chloro-1H-indazole
Protocol 2: N2-Favored Alkylation

This protocol aims to increase the proportion of the N2-alkylated product. The presence of an electron-withdrawing group at C7 is known to favor N2-alkylation, and the use of a weaker base in a polar aprotic solvent can further enhance this selectivity.[1][2] It is important to note that a mixture of isomers is still likely, and chromatographic separation will be necessary.

Materials:

  • 3-bromo-7-chloro-1H-indazole

  • Alkyl halide (e.g., iodoethane, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-bromo-7-chloro-1H-indazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF (approximately 10-15 mL per gram of indazole).

  • Stir the suspension at room temperature and add the alkyl halide (1.5 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

ParameterCondition
Base Potassium Carbonate (K₂CO₃)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 50-60 °C
Molar Ratio (Indazole:Base:Alkyl Halide) 1.0 : 2.0 : 1.5
Expected Major Product N2-alkyl-3-bromo-7-chloro-1H-indazole (or a mixture with N1)

Diagram 2: Experimental Workflow for N-Alkylation and Analysis

G Start Start: 3-bromo-7-chloro-1H-indazole Protocol1 Protocol 1 (N1-Selective) NaH, THF Start->Protocol1 Protocol2 Protocol 2 (N2-Favored) K2CO3, DMF Start->Protocol2 Reaction Reaction & Monitoring (TLC/LC-MS) Protocol1->Reaction Protocol2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification N1_Product Isolated N1-Isomer Purification->N1_Product N2_Product Isolated N2-Isomer Purification->N2_Product Characterization Characterization (NMR, MS, HPLC) N1_Product->Characterization N2_Product->Characterization

Caption: A streamlined workflow from starting material to product characterization.

Product Characterization

Unequivocal assignment of the N1 and N2 isomers is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC).

  • ¹H NMR: The chemical shifts of the protons on the alkyl group attached to the nitrogen will differ between the N1 and N2 isomers. Additionally, the aromatic protons of the indazole core will show distinct patterns.

  • ¹³C NMR: The carbon chemical shifts of the indazole ring and the attached alkyl group will also be diagnostic.

  • HMBC: This is often the definitive technique. For the N1-isomer, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation will be observed between the protons of the N-alkyl group and the C3 carbon.[6]

TechniqueExpected Observation for N1-IsomerExpected Observation for N2-Isomer
¹H NMR Characteristic shifts for N-alkyl protons and aromatic protons.Different characteristic shifts compared to the N1-isomer.
¹³C NMR Unique set of carbon resonances for the indazole and alkyl group.Distinct set of carbon resonances from the N1-isomer.
HMBC Correlation between N-alkyl protons and C7a.Correlation between N-alkyl protons and C3.
Mass Spec (LC-MS) Molecular ion peak corresponding to the mass of the alkylated product.Same molecular ion peak as the N1-isomer.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation; Insufficient reaction time or temperature; Poor quality reagents.Ensure the use of anhydrous solvents and fresh NaH. Increase reaction time or temperature. Verify the purity of starting materials.
Poor Regioselectivity Suboptimal choice of base/solvent combination; Steric or electronic effects of the substrate dominate.For N1, ensure rigorous anhydrous conditions with NaH/THF. For N2, screen other bases (e.g., Cs₂CO₃) and solvents. Accept that a mixture may be unavoidable and optimize the purification step.
Incomplete Reaction Inactive alkylating agent; Insufficient amount of base or alkylating agent.Use a fresh bottle of the alkylating agent. Re-evaluate the stoichiometry of the reagents.
Formation of Byproducts Reaction with solvent (e.g., DMF); Over-alkylation.Use the minimum necessary reaction temperature. Carefully control the stoichiometry of the alkylating agent.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

Sources

synthesis of 3-bromo-7-chloro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Synthesis of 3-Bromo-7-Chloro-1H-Indazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in diverse biological interactions, making it a cornerstone of numerous therapeutic agents. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[2][3] Consequently, this scaffold is present in a multitude of FDA-approved drugs and clinical candidates, such as the kinase inhibitors Pazopanib and Axitinib.[2]

Within this important class of molecules, the 3-bromo-7-chloro-1H-indazole core has emerged as a particularly valuable building block. Its specific substitution pattern is crucial for the synthesis of highly potent and selective therapeutic agents. Most notably, it serves as a key intermediate in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor, highlighting the critical need for robust and scalable synthetic routes to this compound.[4][5][6]

This application note provides a detailed, field-proven protocol for the . Moving beyond a simple recitation of steps, we delve into the causality behind the experimental design, focusing on a highly regioselective and economically viable two-step sequence starting from inexpensive commercial materials.

Strategic Overview: A Regioselective Approach to Halogenation

The synthesis of polysubstituted indazoles often presents a significant challenge in controlling the regioselectivity of functionalization. Direct halogenation of the pre-formed indazole nucleus can lead to a mixture of undesired isomers, complicating purification and reducing overall yield.[4][7]

To circumvent this issue, the most effective strategy involves the pre-functionalization of an acyclic precursor, followed by a cyclization reaction to form the indazole ring. The protocol detailed herein leverages this principle, beginning with the inexpensive and readily available 2,6-dichlorobenzonitrile. This approach ensures that the bromine and chlorine atoms are installed with precise regiochemical control.

The overall synthetic transformation is achieved in two primary stages:

  • Regioselective Electrophilic Bromination: Introduction of a bromine atom at the desired position on the 2,6-dichlorobenzonitrile ring.

  • Hydrazine-Mediated Cyclization: Formation of the indazole ring via a nucleophilic aromatic substitution (SNAr) and condensation cascade.

This pathway has been successfully demonstrated on hundred-gram scales without the need for costly and time-consuming column chromatography, making it highly suitable for process development and large-scale production.[4][7][8]

G cluster_0 PART 1: Regioselective Bromination cluster_1 PART 2: Indazole Ring Formation A 2,6-Dichlorobenzonitrile (Starting Material) B 3-Bromo-2,6-dichlorobenzonitrile (Intermediate) A->B NBS, H₂SO₄ 25 °C, 18h C 7-Bromo-4-chloro-1H-indazol-3-amine (Final Product) B->C Hydrazine Hydrate Solvent, Heat

Caption: High-level workflow for the two-step synthesis.

Detailed Protocols and Mechanistic Insights

Part 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

Principle of the Reaction: This step is a classic electrophilic aromatic substitution. The benzene ring of 2,6-dichlorobenzonitrile is electron-deficient due to the inductive effect of the two chlorine atoms and the cyano group. Therefore, a potent electrophilic bromine source is required. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid generates a highly electrophilic bromine species (Br⁺), which can effectively brominate the deactivated ring. The regioselectivity is dictated by the directing effects of the existing substituents, leading to bromination primarily at the C3 position (meta to the chlorines and ortho to the cyano group).

Experimental Protocol:

  • Reagents & Materials:

    • 2,6-Dichlorobenzonitrile

    • N-Bromosuccinimide (NBS)

    • Sulfuric Acid (96%)

    • Ice-cold water

    • Reaction vessel with magnetic stirring and temperature control

  • Procedure:

    • To a suitable reaction vessel, add 2,6-dichlorobenzonitrile (1.0 eq).

    • Carefully add concentrated sulfuric acid (10.0 eq) while maintaining the temperature below 25 °C. Stir until all the solid has dissolved.

    • Add N-Bromosuccinimide (1.07 - 1.2 eq) portion-wise, ensuring the reaction temperature does not exceed 30 °C.[5][9]

    • Stir the reaction mixture vigorously at 25 °C for 18-24 hours. Monitor the reaction progress by HPLC or TLC.

    • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water.

    • A precipitate will form. Stir the resulting slurry for 30-60 minutes.

    • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

    • Dry the collected solid (3-bromo-2,6-dichlorobenzonitrile) under vacuum. This intermediate is often of sufficient purity for the next step without further purification.

Data Summary: Bromination Conditions & Outcomes

ReagentEquivalentsTemperature (°C)Time (h)Typical Yield (%)Purity (%)Reference
NBS / H₂SO₄1.07 / 10251875 - 80>95[9]
Br₂ / H₂SO₄2.0100-~97 (conversion)-[9]
KBrO₃ / H₂SO₄---~60Low[4][9]

The NBS/H₂SO₄ system is preferred due to its superior safety profile, milder conditions, and high yield of the desired product with excellent purity.

Part 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine via Cyclization

Principle of the Reaction: This transformation proceeds via a tandem reaction sequence initiated by the nucleophilic attack of hydrazine. One nitrogen atom of hydrazine attacks the electrophilic carbon of the nitrile group. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the second nitrogen atom displaces the chlorine atom at the C2 position of the benzene ring. This ring-closing step is the key to forming the indazole heterocycle. A subsequent tautomerization yields the stable 1H-indazol-3-amine product.

G A 3-Bromo-2,6-dichlorobenzonitrile C Initial Adduct (Nitrile Attack) A->C Nucleophilic Attack B Hydrazine (H₂N-NH₂) B->C D Cyclized Intermediate C->D Intramolecular SₙAr (Ring Closure) E 7-Bromo-4-chloro-1H-indazol-3-amine (Final Product) D->E Tautomerization

Sources

Application Notes & Protocols: The 3-bromo-7-chloro-1H-indazole Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved and clinical-stage protein kinase inhibitors.[1][2][3][4] Its unique structure facilitates critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across the kinome.[3][4][5] This guide focuses on the 3-bromo-7-chloro-1H-indazole substructure, a versatile and strategically functionalized starting point for the development of potent and selective kinase inhibitors. The bromine and chlorine atoms serve not only as key interacting elements but also as synthetic handles for extensive structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the scaffold's utility, detailed protocols for synthesis and biological evaluation, and expert insights into the rationale behind experimental design for researchers in drug discovery.

The Indazole Scaffold in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][6] Consequently, they are a major class of therapeutic targets.[7] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern oncology.[2]

The 1H-indazole scaffold has proven to be an exceptional template for these inhibitors. Its bicyclic system mimics the adenine core of ATP, allowing it to anchor within the active site. The nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming a bidentate interaction with the backbone amide and carbonyl groups in the kinase hinge region. This interaction is fundamental to the high-affinity binding of many successful kinase inhibitors.[3][5]

The 3-bromo-7-chloro-1H-indazole variant offers distinct advantages:

  • Hinge-Binding Motif: The core indazole structure provides the essential hinge-binding interactions.

  • Vectors for Optimization: The bromine atom at the C3 position and the chlorine atom at the C7 position provide orthogonal vectors for chemical modification. The C3 position often points towards the solvent-exposed region or a hydrophobic pocket, while the C7 position is situated near the ribose-binding pocket.

  • Modulation of Properties: Halogen atoms can modulate the electronic properties of the ring system and participate in favorable halogen bonding interactions with the protein target, enhancing binding affinity and selectivity.

cluster_pathway Example: VEGFR Signaling Pathway Inhibition VEGF VEGF (Ligand) VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg pY RAF RAF VEGFR->RAF pY MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and treatments for a variety of other diseases. The functionalization of the indazole ring system is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.

Among the various substituted indazoles, 3-bromo-7-chloro-1H-indazole stands out as a particularly versatile building block. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization, opening avenues for the synthesis of complex, multi-substituted indazole derivatives. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this valuable substrate. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage 3-bromo-7-chloro-1H-indazole in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, prized for its mild reaction conditions and broad functional group tolerance.[1] In the context of 3-bromo-7-chloro-1H-indazole, this reaction is typically selective for the more reactive C-Br bond, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the 3-position.

Mechanistic Rationale: The "Why" Behind the Conditions

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of catalyst, ligand, and base is critical for an efficient reaction.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄.

  • Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are often employed to stabilize the Pd(0) center, facilitate oxidative addition to the aryl halide, and promote the final reductive elimination step.[4]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)X Cu(I)X Ar-Pd(II)-X(L2)->Cu(I)X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'R''](L2)+ [Ar-Pd(II)-NHR'R''](L2)+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R''](L2)+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)+->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regioselective Functionalization of a Dihalogenated Indazole

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The targeted functionalization of this nucleus is paramount for the exploration of new chemical space and the optimization of lead compounds. 3-Bromo-7-chloro-1H-indazole is a versatile building block, offering two distinct reactive handles for diversification through palladium-catalyzed cross-coupling reactions. The central challenge and, indeed, the synthetic opportunity, lies in the regioselective activation of one halogen over the other.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed reactions of 3-bromo-7-chloro-1H-indazole. Moving beyond a simple recitation of procedures, we will delve into the underlying principles governing regioselectivity and furnish detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. Our focus is to empower you with the technical understanding and practical methodologies to confidently and selectively manipulate this valuable synthetic intermediate.

The Principle of Regioselectivity: A Predictable Hierarchy of Reactivity

The cornerstone of selectively functionalizing 3-bromo-7-chloro-1H-indazole lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–OTf > C–Cl. This hierarchy is a direct consequence of the decreasing bond dissociation energy down the halogen group.

In the case of 3-bromo-7-chloro-1H-indazole, the C3-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C7-Cl bond. This inherent difference in reactivity allows for a high degree of regioselectivity, enabling the targeted functionalization of the 3-position while leaving the 7-chloro substituent intact for potential subsequent transformations. This principle is well-established for a variety of dihalogenated aromatic and heteroaromatic systems. For instance, studies on the sequential Sonogashira and Suzuki coupling of 5-bromo-3-iodoindoles and indazoles have demonstrated exclusive reaction at the C3-iodo position before any reaction at the C5-bromo position, providing a strong analogous precedent for the predicted selectivity in our substrate of interest.[1]

By carefully controlling the reaction conditions, it is therefore possible to achieve selective C3-functionalization, yielding 3-substituted-7-chloro-1H-indazoles as the primary products.

Application Note 1: Suzuki-Miyaura Coupling for C3-Arylation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C3 position of 3-bromo-7-chloro-1H-indazole.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂ or a pre-catalyst like PdCl₂(dppf), and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For Suzuki couplings of bromo-heterocycles, bulky and electron-rich phosphine ligands often enhance catalytic activity.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of 7-Chloro-3-(4-methoxyphenyl)-1H-indazole

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
3-Bromo-7-chloro-1H-indazole233.461.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(OAc)₂224.500.020.02
Triphenylphosphine (PPh₃)262.290.080.08
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-chloro-1H-indazole (233 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Place the sealed flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Indazole, Boronic Acid, Base catalyst Add Pd(OAc)₂/PPh₃ reagents->catalyst solvent Add Dioxane/H₂O catalyst->solvent degas Degas with Argon solvent->degas heat Heat at 90°C degas->heat extract Extraction heat->extract purify Column Chromatography extract->purify product 7-Chloro-3-aryl-1H-indazole purify->product

Suzuki-Miyaura Coupling Workflow

Application Note 2: Sonogashira Coupling for C3-Alkynylation

The Sonogashira coupling provides a powerful means to introduce alkyne functionalities at the C3 position, which are valuable handles for further transformations such as click chemistry or cyclization reactions.

Causality of Experimental Choices:
  • Catalyst System: The Sonogashira reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[2][3] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.[2]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent side reactions and catalyst deactivation.

Detailed Experimental Protocol: Synthesis of 7-Chloro-3-(phenylethynyl)-1H-indazole

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
3-Bromo-7-chloro-1H-indazole233.461.01.0
Phenylacetylene102.141.21.2
Pd(PPh₃)₄1155.560.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Anhydrous THF-10 mL-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-7-chloro-1H-indazole (233 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Indazole, Pd(PPh₃)₄, CuI solvent Add THF, Et₃N reagents->solvent alkyne Add Phenylacetylene solvent->alkyne stir Stir at RT alkyne->stir filter Filter through Celite stir->filter purify Column Chromatography filter->purify product 7-Chloro-3-alkynyl-1H-indazole purify->product

Sonogashira Coupling Workflow

Application Note 3: Buchwald-Hartwig Amination for C3-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, enabling the formation of C-N bonds between 3-bromo-7-chloro-1H-indazole and a variety of primary and secondary amines.

Causality of Experimental Choices:
  • Catalyst System: This reaction requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XantPhos, RuPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or cesium carbonate (Cs₂CO₃) being common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to ensure the stability of the catalyst and base.

Detailed Experimental Protocol: Synthesis of 7-Chloro-N-phenyl-1H-indazol-3-amine

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
3-Bromo-7-chloro-1H-indazole233.461.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.010.01
XantPhos578.680.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XantPhos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 3-bromo-7-chloro-1H-indazole (233 mg, 1.0 mmol) and anhydrous toluene (10 mL).

  • Add aniline (0.11 mL, 1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Indazole, Amine, NaOtBu catalyst Add Pd₂(dba)₃/XantPhos reagents->catalyst solvent Add Toluene catalyst->solvent heat Heat at 110°C solvent->heat quench Quench with NH₄Cl heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 7-Chloro-3-amino-1H-indazole purify->product

Buchwald-Hartwig Amination Workflow

Application Note 4: Heck Coupling for C3-Vinylation

The Heck reaction allows for the coupling of 3-bromo-7-chloro-1H-indazole with alkenes to form 3-vinyl-7-chloro-1H-indazoles, which are useful intermediates for various synthetic transformations.

Causality of Experimental Choices:
  • Catalyst System: Palladium(II) acetate is a common and effective catalyst precursor for the Heck reaction.[4] It is typically used in conjunction with a phosphine ligand, such as triphenylphosphine, to form the active Pd(0) species in situ.

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle.[4]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed for the Heck reaction.

Detailed Experimental Protocol: Synthesis of 7-Chloro-3-styryl-1H-indazole

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
3-Bromo-7-chloro-1H-indazole233.461.01.0
Styrene104.151.51.5
Pd(OAc)₂224.500.050.05
Triphenylphosphine (PPh₃)262.290.10.1
Triethylamine (Et₃N)101.191.81.8
Anhydrous DMF-10 mL-

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 3-bromo-7-chloro-1H-indazole (233 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (26 mg, 0.1 mmol).

  • Add anhydrous DMF (10 mL), triethylamine (0.25 mL, 1.8 mmol), and styrene (0.17 mL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Heck_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Indazole, Styrene, Et₃N catalyst Add Pd(OAc)₂/PPh₃ reagents->catalyst solvent Add DMF catalyst->solvent heat Heat at 100°C solvent->heat extract Extraction heat->extract purify Column Chromatography extract->purify product 7-Chloro-3-vinyl-1H-indazole purify->product

Heck Coupling Workflow

Conclusion

The palladium-catalyzed cross-coupling of 3-bromo-7-chloro-1H-indazole offers a reliable and regioselective pathway for the synthesis of a diverse array of 3-substituted-7-chloro-1H-indazoles. The predictable higher reactivity of the C3-bromo bond provides a strategic advantage for the targeted elaboration of this versatile scaffold. The protocols outlined in this guide serve as robust starting points for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. As with any catalytic system, optimization of reaction parameters may be necessary to achieve optimal yields and purity for specific substrates. This guide is intended to provide the foundational knowledge and practical tools to empower researchers in their synthetic endeavors with this valuable class of compounds.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • El Kazzouli, S., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 770-776. [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, B. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). PubMed Central. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). ACS Publications. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library. [Link]

  • Inamoto, K., Katsuno, M., Yoshino, T., Arai, Y., Hiroya, K., & Sakamoto, T. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Chemistry Letters, 33(7), 846-847. [Link]

  • (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. [Link]

  • D'Alterio, M. C., Casals-Cruañas, È., & Poater, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(45), 11481-11496. [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, B. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (2013). PubMed Central. [Link]

  • (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • (n.d.). ChemInform Abstract: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

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Application Note: A Scalable and Robust Synthesis of 3-Bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-7-chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The growing demand for this intermediate necessitates a synthetic protocol that is not only high-yielding but also safe, economical, and scalable for drug development and manufacturing campaigns. This application note provides a comprehensive, field-proven guide for the multi-hundred-gram scale synthesis of 3-bromo-7-chloro-1H-indazole. We present a robust two-stage process commencing with the synthesis of 7-chloro-1H-indazole via a diazotization-cyclization cascade, followed by a highly regioselective C3-bromination. The causality behind critical process parameters, in-process controls (IPCs), and rigorous safety protocols are detailed to ensure reproducibility and safe implementation in a research or process chemistry environment.

Strategic Overview: A Two-Stage Approach to Scalability

The synthesis of multi-substituted indazoles presents inherent challenges in controlling regioselectivity, especially during aromatic substitution reactions. A linear synthesis that builds complexity in a controlled manner is paramount for scale-up. Our selected strategy decouples the formation of the indazole core from the final halogenation, thereby maximizing control and minimizing the formation of difficult-to-separate isomeric impurities.

The overall synthetic pathway is as follows:

  • Stage 1: Synthesis of 7-Chloro-1H-indazole (Intermediate 2). This stage employs a classical yet effective approach starting from the commercially available 2-amino-3-chlorotoluene (1 ). An in-situ diazotization followed by an intramolecular cyclization provides the core indazole structure. This method is chosen for its cost-effectiveness and well-documented scalability.

  • Stage 2: Regioselective Bromination to 3-Bromo-7-chloro-1H-indazole (Target 3). The electron-rich C3 position of the indazole ring is susceptible to electrophilic attack.[1] We utilize N-Bromosuccinimide (NBS) as the brominating agent, a choice predicated on its superior handling characteristics and safety profile at scale compared to elemental bromine.[2]

The following workflow diagram illustrates this strategic approach.

G A 2-Amino-3-chlorotoluene (1) B In-situ Diazotization & Cyclization A->B NaNO₂, HCl 0-5 °C C 7-Chloro-1H-indazole (2) B->C D 7-Chloro-1H-indazole (2) C->D E Electrophilic Bromination D->E NBS Acetonitrile F 3-Bromo-7-chloro-1H-indazole (3) E->F

Figure 1: Overall Synthetic Workflow. A two-stage process ensures high purity and scalability.

Stage 1 Protocol: Scale-Up Synthesis of 7-Chloro-1H-indazole (2)

Principle & Mechanistic Insight

This synthesis relies on the diazotization of an aromatic amine, a cornerstone transformation in organic chemistry.[3] The primary amine of 2-amino-3-chlorotoluene is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (HCl).[4] The resulting diazonium species is highly reactive. While often used for Sandmeyer-type reactions where it is displaced by a nucleophile,[5][6] in this case, it undergoes an intramolecular electrophilic cyclization onto the adjacent aromatic ring, followed by tautomerization to yield the stable indazole heterocycle.

Causality Note: Maintaining a low temperature (0–5 °C) is critical. Diazonium salts are thermally unstable and can decompose violently at elevated temperatures.[7][8][9] The slow, portion-wise addition of sodium nitrite ensures the exothermic reaction is controlled and localized heat buildup is prevented, which is a primary safety consideration for scale-up.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mol)Equivalents
2-Amino-3-chlorotoluene (1 )C₇H₈ClN141.60-100.0 g0.7061.0
Hydrochloric AcidHCl36.4637% (12 M)353 mL4.2366.0
Sodium NitriteNaNO₂69.00-53.5 g0.7751.1
Deionized WaterH₂O18.02-~2.5 L--
Sodium BicarbonateNaHCO₃84.01Saturated Soln.As needed--
Ethyl AcetateC₄H₈O₂88.11-~1.5 L--
BrineNaCl (aq)-Saturated Soln.~500 mL--
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 3 L, 3-necked round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple, and a nitrogen inlet, add 2-amino-3-chlorotoluene (1 ) (100.0 g, 0.706 mol) and deionized water (500 mL).

  • Acidification & Cooling: Stir the mixture to form a slurry. Slowly add concentrated hydrochloric acid (353 mL, 4.236 mol) while maintaining the internal temperature below 30 °C. Cool the resulting solution to 0–5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (53.5 g, 0.775 mol) in deionized water (200 mL). Add this solution dropwise to the reaction flask over 60–90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • IPC-1 (Nitrite Test): After the addition is complete, stir for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, is desired). If the test is negative, add small additional portions of the nitrite solution until a positive test persists for 5 minutes.

  • Cyclization & Warming: Once diazotization is complete, slowly warm the reaction mixture to room temperature over 2 hours. A gradual evolution of gas (N₂) may be observed. Then, heat the mixture to 40–45 °C and hold for 1 hour to ensure the cyclization is complete.

  • Neutralization & Work-up: Cool the reaction mixture back to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH of the aqueous phase is ~7-8.

    • Safety Note: This neutralization is highly exothermic and will release significant amounts of CO₂ gas. Ensure adequate ventilation and perform the addition slowly to control foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 500 mL) followed by brine (1 x 500 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to afford 7-chloro-1H-indazole (2 ) as a crystalline solid. Expected yield: 75–85%.

Stage 2 Protocol: Regioselective Bromination of 7-Chloro-1H-indazole (2)

Principle & Mechanistic Insight

The bromination of 7-chloro-1H-indazole is a classic electrophilic aromatic substitution. The indazole ring system is electron-rich, and theoretical calculations, as well as empirical data, show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack.[1] N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺). The reaction proceeds via the attack of the indazole's C3 position on the bromine atom of NBS, forming a sigma complex intermediate. Subsequent deprotonation restores aromaticity and yields the final 3-bromo-7-chloro-1H-indazole product.

Causality Note: The choice of solvent is important. A polar aprotic solvent like acetonitrile is used to solubilize the starting materials and facilitate the ionic mechanism without competing in the reaction. The reaction is run at room temperature to provide a controlled rate and prevent potential side reactions, such as over-bromination, which can occur at higher temperatures.[1]

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mol)Equivalents
7-Chloro-1H-indazole (2 )C₇H₅ClN₂152.58-80.0 g0.5241.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98-97.9 g0.5501.05
AcetonitrileCH₃CN41.05-800 mL--
Sodium ThiosulfateNa₂S₂O₃158.1110% (w/v) Soln.As needed--
Deionized WaterH₂O18.02-~2.0 L--
Ethyl AcetateC₄H₈O₂88.11-~1.0 L--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 2 L flask equipped with a mechanical stirrer and nitrogen inlet, add 7-chloro-1H-indazole (2 ) (80.0 g, 0.524 mol) and acetonitrile (800 mL). Stir at room temperature until all solids are dissolved.

  • Bromination: Add N-Bromosuccinimide (97.9 g, 0.550 mol) to the solution in one portion. Protect the reaction from light by covering the flask with aluminum foil.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours.

    • IPC-2 (Reaction Completion): Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material (2 ) is consumed (typically <2% remaining).

  • Quenching: Once complete, quench any residual NBS by adding a 10% aqueous solution of sodium thiosulfate until the yellow color dissipates.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Precipitation & Isolation: To the resulting slurry, add deionized water (1.0 L) and stir for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove succinimide and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 3-bromo-7-chloro-1H-indazole (3 ). The product is typically of high purity (>98%) and may not require further purification. Expected yield: 90–97%.

Data & Characterization

Expected Analytical Data for Target Compound (3)
TestSpecification
Appearance Off-white to light tan crystalline solid
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Melting Point ~185-190 °C (literature dependent)
¹H NMR (400 MHz, DMSO-d₆) δ ~13.9 (s, 1H, NH), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H)
LC-MS (ESI) m/z 230.9/232.9 [M+H]⁺, characteristic isotopic pattern for Br/Cl
Purity (HPLC) ≥ 98.0%

Process Safety & Troubleshooting

Safe and successful scale-up requires anticipation of potential hazards and deviations.

Hazard Management
  • Diazotization (Stage 1): This is the most hazardous step. Diazonium salts are explosive when isolated and dry.[8][9] NEVER isolate the diazonium intermediate. Always use it in solution at low temperatures (0–5 °C).[7] The reaction generates nitrogen gas, so ensure adequate ventilation and headspace in the reactor.[9]

  • Acid/Base Neutralization: The neutralization of concentrated HCl with sodium bicarbonate is highly exothermic and releases large volumes of CO₂. Perform this step slowly in a vessel with at least 50% headspace to prevent overflow.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Stage 1: Low Yield of Intermediate 2 Incomplete diazotization.Ensure a positive starch-iodide test is maintained for at least 5 minutes before warming.
Decomposition of diazonium salt.Strictly maintain the internal temperature below 5 °C during nitrite addition.
Stage 2: Incomplete Bromination Deactivated NBS.Use a fresh bottle of NBS. Store NBS in a cool, dark, and dry place.
Insufficient reaction time.Continue stirring and monitor by LC-MS until starting material is consumed.
Stage 2: Presence of Dibromo- impurity Reaction temperature too high.Ensure the reaction is run at ambient temperature.
Excess NBS used.Use a maximum of 1.05 equivalents of NBS. Check the purity of the starting material to ensure accurate stoichiometry.

Conclusion

This application note details a validated, two-stage protocol for the scale-up synthesis of 3-bromo-7-chloro-1H-indazole. By separating the indazole ring formation from the final bromination step, this strategy provides excellent control over purity and regioselectivity. The provided causality-driven explanations, in-process controls, and robust safety guidelines are designed to enable researchers and drug development professionals to confidently and safely produce this valuable intermediate on a multi-hundred-gram scale, facilitating the advancement of pharmaceutical research and development programs.

References

  • Sathee, J. (n.d.). Chemistry Diazotization Reaction. Vertex AI Search. Retrieved January 12, 2026.
  • Malmedy, M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7274–7278. [Link]

  • Chemists, A. I. of C. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 339-343. [Link]

  • Leggett, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

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  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • BenchChem. (n.d.). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support Center. Retrieved January 12, 2026.
  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • IKONICS. (2018). Diazo Safety Data Sheet. [Link]

  • BenchChem. (n.d.). Synthesis of 3-Bromo-indazole. BenchChem Technical Support Center. Retrieved January 12, 2026.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 12, 2026. [Link]

  • Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2085–2094. [Link]

  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-58. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis. BenchChem Technical Support Center. Retrieved January 12, 2026.
  • Chen, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 1109-1113. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 12, 2026. [Link]

  • Chen, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

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Application Note: High-Purity Isolation of 3-bromo-7-chloro-1H-indazole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

3-bromo-7-chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules. Its structural motif is found in a variety of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the generation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of 3-bromo-7-chloro-1H-indazole by recrystallization, ensuring a high-purity product suitable for demanding drug development applications.

Understanding the Science of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble at high temperatures (allowing for their removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor upon cooling).

For halogenated indazoles like 3-bromo-7-chloro-1H-indazole, the selection of an appropriate solvent system is critical. These compounds are generally characterized by limited solubility in water due to their aromatic and halogenated nature.[1] Organic solvents of intermediate polarity often provide the ideal solubility profile. Through empirical testing and leveraging data from structurally similar molecules, a binary solvent system of methanol and water has been identified as highly effective for this class of compounds.[2] Methanol provides good solvation at elevated temperatures, while the addition of water as an anti-solvent dramatically decreases the solubility upon cooling, promoting the formation of well-defined crystals of the pure product.

Potential Impurities in the Synthesis of 3-bromo-7-chloro-1H-indazole

A thorough understanding of potential impurities is crucial for developing a robust purification strategy. Common impurities in the synthesis of halogenated indazoles can include:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial reagents.

  • Regioisomers: During the synthesis, particularly in cyclization steps, the formation of regioisomers is a common side reaction.[3]

  • Over-brominated Species: The use of excess brominating agents can result in the formation of di-bromo or other poly-halogenated species.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or previous purification steps, as well as unreacted reagents, can be carried through.[3]

The recrystallization protocol outlined below is designed to effectively remove these types of impurities.

Experimental Protocol: Recrystallization of 3-bromo-7-chloro-1H-indazole

This protocol is designed for the purification of approximately 10 grams of crude 3-bromo-7-chloro-1H-indazole. Adjust volumes accordingly for different scales.

Safety Precautions:

  • Always work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and vapors.[5]

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.[4][5]

Equipment and Reagents:

  • Crude 3-bromo-7-chloro-1H-indazole

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper (Whatman Grade 1 or equivalent)

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude 3-bromo-7-chloro-1H-indazole into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 80 mL of methanol to the flask.

    • Gently heat the mixture on a hotplate with continuous stirring. A temperature of 60-65 °C is recommended. Do not boil.

    • Continue heating and stirring until all the solid material has dissolved, resulting in a clear solution.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a separate 500 mL Erlenmeyer flask and a glass funnel with fluted filter paper on the hotplate to prevent premature crystallization.

    • Carefully and quickly pour the hot solution through the preheated funnel into the clean, hot flask.

  • Crystallization:

    • To the hot, clear solution, slowly add 20 mL of deionized water dropwise while continuously stirring. The addition of the anti-solvent (water) will induce crystallization.

    • After the addition of water is complete, remove the flask from the hotplate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected crystals with a small amount of cold (0-5 °C) 80:20 methanol/water (approximately 10-15 mL) to remove any residual mother liquor.

    • Continue to pull air through the filter cake for 10-15 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 40-50 °C or in a vacuum desiccator.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow A Crude Product (10 g) B Add Methanol (80 mL) A->B C Heat & Dissolve (60-65 °C) B->C D Hot Filtration (Optional) C->D Insoluble impurities present E Add Water (Anti-solvent) (20 mL) C->E No insoluble impurities D->E F Slow Cooling to RT E->F G Ice Bath (≥ 30 min) F->G H Vacuum Filtration G->H I Wash with Cold MeOH/H2O H->I J Dry Under Vacuum I->J K Pure Product J->K

Caption: Workflow for the purification of 3-bromo-7-chloro-1H-indazole.

Quantitative Data and Expected Outcomes

ParameterValueRationale
Crude Material 10.0 gStarting quantity for this protocol.
Methanol Volume 80 mLEnsures complete dissolution at elevated temperature.
Water Volume 20 mLActs as an anti-solvent to induce crystallization.
Solvent Ratio (MeOH:H₂O) 80:20 (v/v)Optimal ratio for high recovery and purity.[2]
Dissolution Temperature 60-65 °CSufficient to dissolve the compound without boiling the solvent.
Cooling Protocol Slow cooling to RT, then ice bathPromotes the formation of large, pure crystals and maximizes yield.
Expected Yield 80-90%Dependent on the purity of the crude material.
Expected Purity >98% (by HPLC)Recrystallization is highly effective at removing common impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound is precipitating as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is lower than the melting point of the solute.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent (methanol) until the solution is clear. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated. Too much solvent was used, or the compound is very soluble even at low temperatures.- If the solution is at room temperature, try cooling it in an ice bath. - If crystals still do not form, evaporate some of the solvent by gently heating the solution and then allow it to cool again. - Add a seed crystal of the pure compound to induce crystallization.
Low Recovery Yield Too much solvent was used, the cooling time was insufficient, or the crystals were washed with solvent that was not cold enough.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. - Use a minimal amount of ice-cold solvent for washing the crystals. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals (note: the purity of the second crop may be lower).
Colored Impurities in Crystals The impurities have similar solubility to the product or are trapped within the crystal lattice.- Consider adding a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. - A second recrystallization may be necessary.

Logical Framework for Troubleshooting

Troubleshooting_Logic Start Recrystallization Issue Q1 Did the product 'oil out'? Start->Q1 A1 Reheat, add more solvent, cool slowly, scratch flask Q1->A1 Yes Q2 Did no crystals form? Q1->Q2 No End Pure Product A1->End A2 Cool further, evaporate solvent, add seed crystal Q2->A2 Yes Q3 Was the yield low? Q2->Q3 No A2->End A3 Ensure thorough cooling, use minimal cold wash, collect second crop Q3->A3 Yes Q4 Are crystals colored? Q3->Q4 No A3->End A4 Use activated charcoal, perform second recrystallization Q4->A4 Yes Q4->End No A4->End

Caption: A decision tree for troubleshooting common recrystallization problems.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 3-bromo-7-chloro-1H-indazole by recrystallization. By understanding the principles of solubility and potential impurities, and by following the detailed steps and troubleshooting guide, researchers can consistently obtain high-purity material essential for the advancement of drug discovery and development programs.

References

  • Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE--eOm6UMcKil9vDngGjHf93ydTZfh5y-GZ9jEXd0lONorNu9n3PDibUcrBTGud94Pgq00iZADemDpdo4i7VONkQm7V1Ck36Zs9R5sQw8jT_5NsJRhDbw91T5pv0XZ_sjyZ_D8TeofyoVaoP3BNOFQbq-Rb4Yf-M2tjmD-NV1UfwiuLFuA6lenyfvB95078ew7VzxqIqO0DCYY9BkiRFXTiocMbw==]
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  • Smolecule. 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs5m7R0dx38ISw-B5RvT331-rgTrCv4u_wBhiDuD_Bhk918C1V1z2TbXylnNvd_Sh5DDQxFL_wpoVVw4k9Lw9_DJJQL6ieqC9zFj4gfSCJSwwYyW-kL2Uz8CmK2G7Q1vTa2xtvD9c_]
  • CymitQuimica. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKg9i-2C9Og_7bWPi9_zZFs126pmiSYhNpF618rHTijR0OFRtYLrJlQt5uZ6VN0K3KGhvss4BWSziJ-s1ZJFgvk1xCbJAJZi-j5JywUloSJU7cxMOdIt3ShU3p-om7wdtmlRprqVUpNN0MkTDc1rP_LdVjyvUE8k1kDA==]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDO730Qp3qXI-o23sCducdDl_mqdGBz-qPaUklgC0hniJ9Hck0p3ctXr6uZXGLnOeACClYh78PTS5xJ5vTc4phIPXX8sbUN7bM1N6rIxZCuhkY0d_eiZ1YeBUI56FUwmAfON3tX__EnbL6m-mn6t2JjXJTbrL_7V-uajgSAMCU7_Nv5xUkBmknHUgN8tXqIVhM]

Sources

Application Notes and Protocols for the Purification of 3-bromo-7-chloro-1H-indazole via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides a detailed protocol for the purification of 3-bromo-7-chloro-1H-indazole using normal-phase column chromatography. As a key building block in medicinal chemistry, the purity of this halogenated indazole is paramount for the synthesis of downstream targets and for ensuring reproducible biological data. This document outlines the theoretical basis for the chromatographic separation, a step-by-step experimental protocol, and a discussion of potential challenges and troubleshooting strategies. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for Chromatographic Purification

3-bromo-7-chloro-1H-indazole is a heterocyclic compound of significant interest in drug discovery. Its rigid bicyclic core, decorated with a bromine and a chlorine atom, provides a scaffold for the development of potent and selective modulators of various biological targets. The synthesis of such substituted indazoles can often lead to a mixture of products, including unreacted starting materials, regioisomers (e.g., 7-bromo-3-chloro-1H-indazole), and poly-halogenated byproducts.[1] These impurities can interfere with subsequent synthetic steps and introduce variability into biological assays, making their removal essential.

Column chromatography is a powerful and widely used technique for the separation and purification of chemical compounds from a mixture.[2][3][4][5] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2][3] For 3-bromo-7-chloro-1H-indazole, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is the method of choice.[6] In this mode of chromatography, the stationary phase is polar, and the mobile phase is relatively non-polar. Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus move more slowly through the column, while less polar compounds will be eluted more quickly.[7]

The successful purification of 3-bromo-7-chloro-1H-indazole hinges on the careful selection of the mobile phase to achieve optimal separation between the desired product and its potential impurities. This guide will walk you through the process of developing and executing a robust column chromatography protocol for this purpose.

Physicochemical Properties and Chromatographic Behavior

While extensive experimental data for 3-bromo-7-chloro-1H-indazole is not widely published, we can infer its properties from closely related analogs. The presence of the N-H group and the nitrogen atoms in the indazole ring system imparts polarity to the molecule. The bromine and chlorine substituents also contribute to the overall polarity and provide sites for intermolecular interactions. Halogenated aromatic compounds typically exhibit limited solubility in water.[8]

For a related isomer, 6-bromo-3-chloro-1H-indazole, the predicted XLogP3-AA (a measure of lipophilicity) is approximately 2.9, suggesting a compound of moderate polarity.[9] This profile makes it an ideal candidate for purification by normal-phase chromatography on silica gel. The choice of a mobile phase, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, allows for fine-tuning of the elution strength to achieve the desired separation.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is crucial to perform a Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture. TLC serves as a rapid and inexpensive method to:

  • Assess the complexity of the mixture: Determine the number of components present.

  • Identify the target compound: By comparing with a standard if available.

  • Optimize the mobile phase: Screen different solvent systems to find the one that provides the best separation of the target compound from its impurities.

A well-chosen mobile phase for TLC should result in the target compound having a Retention Factor (Rf) of approximately 0.25-0.35.[3] This Rf value generally translates well to column chromatography, ensuring that the compound elutes from the column in a reasonable volume of solvent and is well-separated from other components.

Table 1: Suggested TLC Solvent Systems for 3-bromo-7-chloro-1H-indazole

Solvent System (v/v)PolarityExpected Rf of Target Compound
Hexane : Ethyl Acetate (4:1)LowLow (may be near baseline)
Hexane : Ethyl Acetate (2:1)Moderate0.2 - 0.4
Hexane : Ethyl Acetate (1:1)Moderate-HighHigh (may be near solvent front)
Dichloromethane : Methanol (98:2)ModerateVaries, good alternative for selectivity

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 3-bromo-7-chloro-1H-indazole. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Crude 3-bromo-7-chloro-1H-indazole

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • TLC plates (silica gel coated with UV254 indicator)

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Optimize Mobile Phase pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample onto Column pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Obtain Pure 3-bromo-7-chloro-1H-indazole

Caption: Workflow for the purification of 3-bromo-7-chloro-1H-indazole.

Step-by-Step Procedure
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and mounted vertically using a clamp.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.

    • Add a thin layer (approx. 1 cm) of sand on top of the glass wool.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane : Ethyl Acetate 9:1). For 1 gram of crude product, use approximately 30-50 grams of silica gel.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which will help in compacting the silica bed. The final packed column should have a level surface of silica gel.

    • Add a protective layer of sand (approx. 1 cm) on top of the packed silica gel.

    • Continuously add the mobile phase to the column, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude 3-bromo-7-chloro-1H-indazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.

    • Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times.

  • Elution and Fraction Collection:

    • Fill the column with the mobile phase (as determined by TLC, e.g., Hexane : Ethyl Acetate 2:1). A separatory funnel can be used as a solvent reservoir to maintain a constant head of solvent.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in numbered test tubes or flasks.

    • Maintain a steady flow rate. If the separation is slow, gentle pressure can be applied to the top of the column (flash chromatography).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to monitor the elution of the compounds.

    • Spot a small amount from each fraction onto a TLC plate.

    • Visualize the spots under a UV lamp. The desired product should appear as a distinct spot with the target Rf value.

  • Isolation of the Pure Compound:

    • Based on the TLC analysis, combine the fractions that contain the pure 3-bromo-7-chloro-1H-indazole.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

    • Determine the yield and characterize the final product by appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Troubleshooting

Table 2: Common Problems and Solutions in the Chromatography of 3-bromo-7-chloro-1H-indazole

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. If compounds are too close, try a less polar solvent system.
Column overloading.Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel.
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase the proportion of ethyl acetate to elute polar compounds faster, or increase the hexane proportion to slow down non-polar compounds.
Streaking of Spots on TLC/Tailing on Column Compound may be too polar or interacting strongly with acidic silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[10]
No Compound Eluting Compound is highly polar and strongly adsorbed.Gradually increase the polarity of the mobile phase (gradient elution). Start with a non-polar solvent and slowly increase the percentage of the polar solvent.
Compound is insoluble in the mobile phase.Ensure the chosen mobile phase is a good solvent for the target compound at the concentration used.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 3-bromo-7-chloro-1H-indazole using column chromatography. By understanding the principles of the separation and carefully following the outlined steps, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for the advancement of drug discovery and development programs. The key to successful purification lies in the preliminary TLC analysis to optimize the separation conditions.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Clark, J. (2023). Column chromatography. University of Calgary. [Link]

  • LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography | Normal Phase. [Link]

  • PubChem. (n.d.). 3-bromo-7-chloro-5-methoxy-1H-indazole. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 6-bromo-3-chloro-1H-indazole. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Purity Determination of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-bromo-7-chloro-1H-indazole, which serve as crucial building blocks in the synthesis of potential therapeutic agents, rigorous and reliable analytical methods for purity determination are indispensable. Impurities, even at trace levels, can significantly impact the pharmacological and toxicological profile of a drug substance, making their identification and quantification a regulatory and scientific imperative.[1]

This comprehensive guide provides a detailed framework of validated analytical methods for assessing the purity of 3-bromo-7-chloro-1H-indazole. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. The methods described herein are grounded in established principles of analytical chemistry and adhere to the stringent validation requirements set forth by international regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach is recommended, employing methods with different separation and detection principles. This ensures that a wide range of potential impurities, with varying physicochemical properties, are detected and quantified. The primary techniques detailed in this guide for the analysis of 3-bromo-7-chloro-1H-indazole are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis for its high resolution, sensitivity, and versatility in separating non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, offering excellent separation efficiency and definitive identification through mass spectral data.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis (qNMR) without the need for a reference standard for every impurity, providing a direct measure of molar concentration.[10][11][12]

The logical workflow for the purity analysis of 3-bromo-7-chloro-1H-indazole is depicted in the following diagram:

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Orthogonal & Confirmatory Analysis cluster_3 Data Integration & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV (Purity & Impurity Profiling) Dissolution->HPLC_UV Primary Analysis GC_MS GC-MS (Volatile Impurities) Dissolution->GC_MS If required qNMR Quantitative NMR (qNMR) (Absolute Purity) Dissolution->qNMR Confirmatory Data_Analysis Data Analysis & Impurity Identification HPLC_UV->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for the comprehensive purity analysis of 3-bromo-7-chloro-1H-indazole.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the preferred method for the purity assessment of 3-bromo-7-chloro-1H-indazole due to the molecule's aromatic and moderately non-polar nature. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Parameters

The choice of chromatographic conditions is critical for achieving optimal separation and detection. The rationale behind the selected parameters is as follows:

  • Stationary Phase (Column): A C18 column is selected for its hydrophobicity, which provides good retention and separation of halogenated aromatic compounds.[13]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities with good peak shapes. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.[13]

  • Detection: UV detection at a wavelength where the indazole core exhibits strong absorbance (e.g., 254 nm) is chosen for high sensitivity.[13]

Experimental Protocol: HPLC Method

1.2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 3-bromo-7-chloro-1H-indazole reference standard (purity ≥99.5%).

  • Sample of 3-bromo-7-chloro-1H-indazole for analysis.

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and dissolve in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and dissolve in 50.0 mL of diluent.

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

1.2.4. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Method Validation

The HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4][5][14] The key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Specificity The peak for 3-bromo-7-chloro-1H-indazole should be well-resolved from impurities and excipients. Peak purity analysis using a DAD is recommended.
Linearity A linear relationship (r² > 0.999) should be established over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
Accuracy The recovery should be within 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The signal-to-noise ratio should be approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in parameters (e.g., flow rate, column temperature, mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis of 3-bromo-7-chloro-1H-indazole.[7][15]

Rationale for Method Parameters
  • Injection Technique: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Stationary Phase: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of organic compounds.

  • Temperature Program: A temperature gradient is employed to facilitate the elution of compounds with different boiling points.

  • Detector: A mass spectrometer provides high selectivity and allows for the identification of unknown impurities by comparing their mass spectra to libraries.

Experimental Protocol: GC-MS Method

2.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Solvent (e.g., dichloromethane or methanol, GC grade).

  • Sample of 3-bromo-7-chloro-1H-indazole.

2.2.2. Sample Preparation

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 10.0 mL of a suitable solvent.

2.2.3. GC-MS Conditions

ParameterCondition
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-550

2.2.4. Data Analysis

  • Identify the main peak corresponding to 3-bromo-7-chloro-1H-indazole based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the area percentage method, similar to HPLC analysis.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard for the analyte.[10][11] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity.

Rationale for Method Parameters
  • Internal Standard: A stable, non-reactive compound with sharp, well-resolved signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent that completely dissolves both the sample and the internal standard is used (e.g., DMSO-d6).

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR Method

3.2.1. Instrumentation and Materials

  • NMR spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • NMR tubes.

  • 3-bromo-7-chloro-1H-indazole sample.

  • Certified internal standard (e.g., maleic acid).

  • Deuterated solvent (e.g., DMSO-d6).

3.2.2. Sample Preparation

  • Accurately weigh about 20 mg of the 3-bromo-7-chloro-1H-indazole sample into a vial.

  • Accurately weigh about 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.2.3. NMR Acquisition Parameters

ParameterSetting
Pulse Program Standard 1D proton
Number of Scans ≥ 16
Relaxation Delay (D1) ≥ 5 x T1 (longest T1 of interest)
Acquisition Time ≥ 3 s
Spectral Width Appropriate for the chemical shift range

3.2.4. Data Processing and Purity Calculation

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Principle Analyte_Signal Analyte Signal (Known Protons) NMR_Measurement NMR Measurement (Integral Ratio) Analyte_Signal->NMR_Measurement Analyte_Mass Known Mass Purity_Calculation Purity Calculation Analyte_Mass->Purity_Calculation Standard_Signal Standard Signal (Known Protons) Standard_Signal->NMR_Measurement Standard_Mass_Purity Known Mass & Purity Standard_Mass_Purity->Purity_Calculation NMR_Measurement->Purity_Calculation

Caption: Principle of absolute purity determination by quantitative NMR (qNMR).

Conclusion

The analytical methods detailed in these application notes provide a robust and reliable framework for the comprehensive purity assessment of 3-bromo-7-chloro-1H-indazole. The orthogonal nature of HPLC, GC-MS, and qNMR ensures a high degree of confidence in the analytical results. Adherence to the principles of method validation as outlined by ICH and USP is paramount to guaranteeing the scientific integrity and regulatory acceptance of the data generated.[16][17][18][19] By implementing these protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Agilent.
  • AMSbiopharma.
  • ICH. Validation of Analytical Procedures Q2(R2). (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. (2021).
  • LCGC International. Are You Sure You Understand USP <621>? (2024).
  • ECA Academy. ICH Guidance Q14 / Q2(R2)
  • National Institutes of Health.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Intertek.
  • BenchChem. Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Advances in the Analysis of Persistent Halogen
  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014).
  • University of Manchester. New NMR Tools for Impurity Analysis. (2016).
  • ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • PubMed. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 3-bromo-7-chloro-1H-indazole. This di-halogenated, N-H containing heterocycle presents unique obstacles to achieving high reaction yields. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 3-bromo-7-chloro-1H-indazole is resulting in a low yield or failing completely. What are the most likely causes?

A1: Low yields with this substrate are common and typically stem from a combination of factors related to its unique structure. The primary culprits are:

  • Catalyst Deactivation: The indazole's nitrogen atoms, particularly in the unprotected N-H form, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a frequent issue with nitrogen-rich heterocycles.[3]

  • Competitive Side Reactions: Several undesired pathways compete with your target reaction, directly consuming starting materials and reducing your yield. The most common are:

    • Protodeboronation: The boronic acid coupling partner is cleaved by a proton source (like water) and replaced with a hydrogen atom before it can transmetalate to the palladium catalyst.[1][4] This is one of the most frequent reasons for low yields in Suzuki couplings.[4]

    • Homocoupling: Two molecules of your boronic acid couple together, or two molecules of the indazole couple. The presence of oxygen can significantly promote the homocoupling of boronic acids.[1][4]

    • Dehalogenation: The bromo or chloro group is replaced by a hydrogen atom, forming a monohalo- or completely dehalogenated indazole.[2][4]

  • Poor Substrate Reactivity & Solubility: Aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond, which makes the initial oxidative addition step more difficult.[2][5][6][7] Furthermore, heterocyclic compounds can have poor solubility in common organic solvents, impeding reaction rates.[1][8][9]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A generic set of conditions may not be effective for this specific molecule.

Q2: Which halide should react—the C3-Br or the C7-Cl? How do I control the regioselectivity?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf >> Cl.[6] Therefore, the carbon-bromine bond at the C3 position is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst preferentially over the carbon-chlorine bond at the C7 position.[2]

To ensure high regioselectivity for the C3 position:

  • Control Reaction Temperature and Time: Use the mildest conditions that still afford a reasonable reaction rate. Over-heating or excessively long reaction times can sometimes lead to competing reactions at the less reactive C-Cl site.

  • Choose the Right Catalyst System: While most standard palladium catalysts will favor the C-Br bond, highly active catalyst systems designed for C-Cl activation could potentially lead to a mixture of products if conditions are forced. For selective C3 coupling, a catalyst like Pd(dppf)Cl₂, which is effective for bromoindazoles, is a good starting point.[10][11]

Q3: My reaction mixture turns black, and the reaction stalls. What is happening to my catalyst?

A3: The formation of a black precipitate is typically indicative of the formation of palladium black (finely divided metallic palladium nanoparticles).[4] This occurs when the palladium(0) catalytic species agglomerates and precipitates out of solution, losing its catalytic activity. This can be caused by:

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can be unstable under reaction conditions or may dissociate, leaving the palladium atoms exposed to aggregation.

  • Unstable Precatalyst: Some palladium sources, like Pd₂(dba)₃, can decay and form palladium black if not properly stabilized by the chosen ligand.[4]

  • Coordination by the Substrate: As mentioned in Q1, the nitrogen heterocycle can displace the stabilizing phosphine ligand, leading to catalyst deactivation and precipitation.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other Buchwald-type biaryl phosphines are designed to be robust.[1] Their bulkiness creates a protective sphere around the palladium atom, preventing both aggregation and strong coordination from the indazole substrate.

  • Utilize Pre-formed Catalysts or Precatalysts: Using well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in situ and can be more stable than mixing a palladium source and ligand separately.[1][3]

  • Ensure Proper Degassing: Oxygen can degrade phosphine ligands and promote side reactions that lead to catalyst decomposition.[4][7] Rigorous degassing of solvents and reagents is crucial.

Q4: How do I minimize protodeboronation and other side reactions?

A4: Minimizing side reactions is key to maximizing yield.

  • To Combat Protodeboronation:

    • Use Boronic Esters: MIDA boronates or pinacol boronic esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[4] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its ambient concentration low.

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can reduce the rate of protodeboronation.[1] Consider using a non-aqueous solvent system with a base like CsF or K₃PO₄.

    • Base Selection: The choice of base can influence the rate of this side reaction. A screen of bases is often necessary.

  • To Combat Homocoupling:

    • Rigorous Degassing: The primary cause of boronic acid homocoupling is the presence of oxygen.[1][4] Ensure your reaction flask, solvents, and reagents are thoroughly deoxygenated by performing several vacuum/inert gas cycles or by sparging with argon.

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the presence of Pd(II) species at the start of the reaction, which can promote homocoupling.[4]

  • To Combat Dehalogenation:

    • Avoid Hydrogen Sources: This side reaction involves a hydride source. Certain solvents (like alcohols) or bases can act as hydride donors.[4]

    • Optimize Ligand and Base: The specific combination of catalyst and base can influence the prevalence of this pathway. If dehalogenation is a major issue, re-screening these components is recommended.

Q5: What are the best starting conditions (Catalyst, Ligand, Base, Solvent) for coupling with 3-bromo-7-chloro-1H-indazole?

A5: There is no single "magic bullet," but a logical starting point is crucial. For N-H containing haloindazoles, conditions that are robust and use highly active catalysts are preferred.

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Common, reliable sources of palladium. Pd(II) sources will be reduced in situ to the active Pd(0) species.[4]
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich biaryl phosphine ligands. They promote the difficult oxidative addition step, stabilize the catalyst against deactivation by the indazole nitrogens, and prevent decomposition.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases. Often provide good results with heteroaromatic substrates and can be used in both aqueous and anhydrous systems.[3][12][13]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAprotic solvents are generally preferred. A small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[3][4][14]
Temperature 80-110 °CSufficiently high to promote the reaction without causing significant thermal degradation of starting materials or the catalyst.
Boron Source Arylboronic acid (1.2-1.5 equiv.)If protodeboronation is an issue, switch to the corresponding pinacol boronate ester (1.2-1.5 equiv.).[4]
Q6: The N-H proton on the indazole seems problematic. Should I use a protecting group?

A6: The acidic N-H proton can indeed cause issues by reacting with the base or interfering with the catalyst.[3]

  • Pros of N-Protection:

    • Improved Solubility: N-alkylation or N-acylation often improves the solubility of the indazole in organic solvents.

    • Prevents Catalyst Inhibition: Blocking the N-H group can prevent coordination to the palladium center, leading to a more stable and active catalyst.

    • Avoids Side Reactions: It eliminates potential side reactions involving the acidic proton.

  • Cons of N-Protection:

    • Extra Synthetic Steps: It adds protection and deprotection steps to your synthesis, which lowers the overall efficiency.

    • Choice of Group: The protecting group must be stable to the Suzuki conditions but readily removable afterward. A Boc group or a simple alkyl group like ethyl might be suitable.[10]

Recommendation: First, attempt the reaction on the unprotected indazole using a robust catalyst system (e.g., with a Buchwald ligand) and a suitable base like K₃PO₄.[3] Many modern methods are effective for unprotected N-H heterocycles.[3][15][16] If you still face intractable issues with yield or catalyst deactivation, then exploring an N-protection strategy is a logical next step.

Troubleshooting Guide & Workflow

When your yield is low, a systematic approach is the most effective way to identify and solve the problem.

Troubleshooting Decision Tree

troubleshooting_flowchart start Low Yield / No Reaction decision1 decision1 start->decision1 Analyze Crude Reaction Mixture (TLC, LC-MS) decision decision process process solution solution process1 process1 decision1->process1 Starting Material Consumed process2 process2 decision1->process2 Starting Material Remains decision2 decision2 process1->decision2 Identify Products decision3 decision3 process2->decision3 Check Catalyst solution1 solution1 decision2->solution1 Desired Product Formed, Low Yield solution2 solution2 decision2->solution2 Side Products Predominate process_opt1 Increase Temp Change Solvent Increase Time solution1->process_opt1 Optimize Conditions process_opt2 Protodeboronation -> Use Boronate Ester Homocoupling -> Improve Degassing Dehalogenation -> Screen Base/Solvent solution2->process_opt2 Address Side Reactions solution3 solution3 decision3->solution3 Catalyst Precipitated (Black Solid) solution4 solution4 decision3->solution4 Catalyst Soluble, No Reaction process_opt3 Use Bulky Ligand (e.g., XPhos) Use Precatalyst Consider N-Protection solution3->process_opt3 Improve Catalyst Stability process_opt4 Increase Temperature Switch to More Active Catalyst System Check Reagent Quality solution4->process_opt4 Increase Reactivity

Caption: A workflow diagram for troubleshooting low yields.

Experimental Protocols

Protocol 1: Standard Conditions for Initial Screening

This protocol serves as a robust starting point based on common literature procedures for haloindazoles.[10][11][17]

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-7-chloro-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the indazole.

  • Reaction: Place the sealed vial in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol incorporates bulky ligands and a stronger base, designed to overcome catalyst deactivation and promote the reaction of less reactive substrates.[3]

  • Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-7-chloro-1H-indazole (1.0 eq.) and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.

  • Catalyst Pre-mixing: In a separate glovebox or under a positive pressure of argon, briefly mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 6 mol%) in a small amount of the reaction solvent.

  • Reagent Addition: Add the arylboronic acid pinacol ester (1.3 eq.) and the pre-mixed catalyst solution to the Schlenk tube under argon.

  • Solvent Addition: Add degassed toluene (or CPME) via syringe to a final concentration of 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Work-up & Purification: Follow steps 7-8 from Protocol 1.

Mechanistic Insights

Understanding the underlying mechanism and potential pitfalls is essential for rational optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][18]

suzuki_cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex 1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_diaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_diaryl 2 transmetalation Transmetalation transmetalation->pd2_complex pd2_diaryl->pd0 3 reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Indazole-Br) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Competing Side Reaction Pathways

The desired coupling reaction is always in competition with unproductive pathways that consume reagents.

side_reactions start Indazole-Br + Ar-B(OH)₂ + Pd(0) Catalyst desired Desired Product Indazole-Ar start->desired Suzuki Coupling protodeboronation Protodeboronation Ar-H start->protodeboronation + H₂O/Base homocoupling Homocoupling Ar-Ar start->homocoupling + O₂ dehalogenation Dehalogenation Indazole-H start->dehalogenation + Hydride Source

Caption: Desired reaction vs. common unproductive side reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379–4390. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Corbet, M., & Moinet, C. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules, 19(9), 14569–14583. Retrieved from [Link]

  • Corbet, M., & Moinet, C. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Kumar, P., Kumar, A., Sharma, C., & Kumar, N. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26034-26049. Retrieved from [Link]

  • El-Kashef, H., Lhassani, M., Jarry, C., El Kazzouli, S., Guillaumet, G., & Suzenet, F. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7556. Retrieved from [Link]

  • Chou, P.-T., Chen, P.-Y., Chen, C.-H., & Lin, T.-S. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2909. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Smith, R. C. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Ben-Yahia, A., Naas, M., El Brahmi, N., M'barek, L. A., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(2), 118-124. Retrieved from [Link]

  • El-Kashef, H., Lhassani, M., Jarry, C., El Kazzouli, S., Guillaumet, G., & Suzenet, F. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (2013). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). Retrieved from [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters, 12(16), 3578–3581. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Chtita, S., Hrichi, H., Goudali, M., Aouine, M., El-Kazzouli, S., & Guillaumet, G. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(28), 16641-16652. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Retrieved from [Link]

  • Shields, J. D., El-Sabeh, R., & Sanford, M. S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 59(3-4), 224-230. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-7-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with practical, field-tested insights to troubleshoot and optimize your experimental work.

I. Strategic Approaches to the Synthesis of 3-bromo-7-chloro-1H-indazole

The synthesis of 3-bromo-7-chloro-1H-indazole can be approached through several strategic routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. Below is a workflow outlining the common synthetic strategies, each with its own set of potential challenges.

synthesis_strategies cluster_0 Synthetic Strategies start Choice of Synthetic Route route1 Direct Bromination of 7-chloro-1H-indazole start->route1 Readily available precursor route2 Sandmeyer Reaction of 3-amino-7-chloro-1H-indazole start->route2 Control over regiochemistry route3 Cyclization of a Substituted Phenylhydrazine start->route3 Convergent synthesis

Caption: Overview of synthetic routes to 3-bromo-7-chloro-1H-indazole.

II. Troubleshooting Guide: Direct Bromination of 7-chloro-1H-indazole

Direct bromination of the 7-chloro-1H-indazole core is often the most straightforward approach on paper, but it is frequently complicated by a lack of regioselectivity.

Q1: After brominating 7-chloro-1H-indazole, my NMR and LC-MS analyses show a mixture of brominated isomers. What is the primary cause of this?

A1: The indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution at multiple positions. The directing effects of the fused benzene ring and the pyrazole nitrogens, combined with the influence of the existing chloro-substituent, do not overwhelmingly favor bromination at the C3 position. Consequently, you are likely observing a mixture of 3-bromo, 5-bromo, and potentially other isomers. Direct bromination of a related compound, 4-chloro-1H-indazol-3-amine, with N-bromosuccinimide (NBS) has been shown to yield the undesired regioisomer as the major product.[1]

Q2: How can I improve the regioselectivity of the bromination reaction?

A2: Modifying the reaction conditions can influence the isomeric ratio, although achieving complete selectivity can be challenging. Here are some strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂).[1] Using sterically bulkier brominating agents might also favor substitution at the less hindered C3 position.

  • Solvent and Temperature: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with a range of solvents, from nonpolar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF, acetonitrile). Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Protecting Groups: Protecting the N1 position of the indazole with a suitable protecting group can alter the electronic distribution in the ring and potentially direct bromination to the C3 position. This, however, adds extra steps to your synthesis.

bromination_side_reactions start 7-chloro-1H-indazole + Brominating Agent desired 3-bromo-7-chloro-1H-indazole (Desired Product) start->desired side1 5-bromo-7-chloro-1H-indazole (Regioisomer) start->side1 side2 Dibromo-7-chloro-1H-indazoles (Over-bromination) start->side2

Caption: Potential products from the direct bromination of 7-chloro-1H-indazole.

Q3: I am observing di- and tri-brominated species in my reaction mixture. How can I prevent this over-bromination?

A3: Over-bromination occurs when the desired monobrominated product reacts further with the brominating agent. To mitigate this:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent, and consider adding it portion-wise to the reaction mixture to maintain a low concentration.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired product has formed and before substantial over-bromination occurs. Lowering the reaction temperature will also slow down the rate of the second bromination.

III. Troubleshooting Guide: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction, involving the diazotization of 3-amino-7-chloro-1H-indazole followed by treatment with a copper(I) bromide, is a powerful method for regioselective introduction of the bromo group at the C3 position.[2]

Q1: My Sandmeyer reaction has a low yield, and I've isolated a significant amount of 7-chloro-1H-indazol-3-ol. What is causing the formation of this phenolic side product?

A1: The formation of a phenol (in this case, an indazolol) is a classic side reaction in the Sandmeyer synthesis.[3] It occurs when the diazonium salt intermediate reacts with water instead of the bromide nucleophile. Key factors contributing to this are:

  • Excess Water: Ensure that your reaction is as anhydrous as possible during the copper(I) bromide addition step.

  • Reaction Temperature: The decomposition of the diazonium salt is temperature-sensitive. If the temperature is too high during the diazotization or the subsequent displacement, the reaction with residual water can become more prominent. Diazotization is typically carried out at low temperatures (0-5 °C).

  • Purity of Copper(I) Bromide: The use of fresh, high-purity CuBr is essential for an efficient Sandmeyer reaction.

sandmeyer_reaction start 3-amino-7-chloro-1H-indazole diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ desired 3-bromo-7-chloro-1H-indazole (Desired Product) diazonium->desired CuBr side 7-chloro-1H-indazol-3-ol (Phenolic Side Product) diazonium->side H₂O

Caption: The Sandmeyer reaction pathway and the formation of a phenolic side product.

Q2: The diazotization of 3-amino-7-chloro-1H-indazole seems to be incomplete, leading to unreacted starting material in my final product. How can I ensure complete diazotization?

A2: Incomplete diazotization can be due to several factors:

  • Acid Concentration: A sufficient concentration of a strong, non-nucleophilic acid (like H₂SO₄ or HBF₄) is crucial for the in-situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

  • Temperature Control: The reaction should be maintained at a low temperature (0-5 °C) to prevent the premature decomposition of both nitrous acid and the diazonium salt.

  • Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to ensure efficient mixing and to prevent localized warming.

Q3: Are there any other common impurities I should be aware of when using the Sandmeyer route?

A3: Besides the phenolic byproduct and unreacted starting material, you might encounter:

  • Azo Coupling Products: If the reaction conditions are not sufficiently acidic, the diazonium salt can couple with unreacted 3-amino-7-chloro-1H-indazole to form colored azo compounds.

  • Dehalogenated Products: In some cases, reduction of the diazonium salt can lead to the formation of 7-chloro-1H-indazole.

IV. Troubleshooting Guide: Synthesis via Cyclization of a Substituted Phenylhydrazine

This route typically involves the reaction of a suitably substituted 2-chloro-6-halobenzaldehyde or a related precursor with hydrazine to form a phenylhydrazone, which then undergoes intramolecular cyclization.

Q1: During the cyclization of my phenylhydrazone intermediate, I am observing the formation of dimers and other polymeric materials. How can I favor the desired intramolecular cyclization?

A1: The formation of dimers and polymers suggests that intermolecular reactions are competing with the desired intramolecular cyclization. To promote the formation of the indazole ring:

  • High Dilution: Running the reaction at high dilution can favor intramolecular processes over intermolecular ones.

  • Catalyst: The use of an appropriate acid or base catalyst can facilitate the cyclization. For instance, palladium-catalyzed cyclization of ortho-haloaryl hydrazines is a known method for indazole synthesis.[1]

  • Temperature: While higher temperatures can promote cyclization, they can also lead to side reactions like dimer formation.[4] Careful optimization of the reaction temperature is necessary.

Q2: The initial formation of the phenylhydrazone from 2-bromo-6-chlorobenzaldehyde and hydrazine is low-yielding. What are the potential issues?

A2: Low yields in hydrazone formation can be due to:

  • Steric Hindrance: The ortho-substituents on the benzaldehyde can sterically hinder the approach of hydrazine.

  • Reaction Conditions: The pH of the reaction medium is critical for hydrazone formation. It is typically carried out in a mildly acidic medium.

  • Side Reactions of the Aldehyde: The aldehyde may undergo other reactions, such as oxidation or Cannizzaro-type reactions, under the reaction conditions.

V. FAQs on Purification and Analysis

Q1: What are the recommended methods for purifying 3-bromo-7-chloro-1H-indazole?

A1: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is often the most effective and scalable method for removing minor impurities and regioisomers, provided a suitable solvent or solvent system can be identified.[1][5]

  • Column Chromatography: For separating mixtures of regioisomers or other closely related impurities, silica gel column chromatography is a versatile technique.[5]

  • Preparative HPLC: For achieving very high purity, especially for analytical standards or late-stage drug development intermediates, preparative HPLC is the method of choice.[5]

Q2: What are the key analytical techniques for characterizing 3-bromo-7-chloro-1H-indazole and its impurities?

A2: A combination of analytical techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying isomeric impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the molecular weights of the product and any impurities, and for monitoring reaction progress.

  • HPLC (High-Performance Liquid Chromatography): Used for assessing the purity of the final product and for quantifying impurities.[5]

VI. Experimental Protocols

Protocol 1: Sandmeyer Reaction for the Synthesis of 3-bromo-7-chloro-1H-indazole

  • Diazotization:

    • Dissolve 3-amino-7-chloro-1H-indazole (1.0 eq) in a suitable acidic medium (e.g., 48% HBr or a mixture of H₂SO₄ and water) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30-60 minutes.

  • Bromide Displacement:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in the same acidic medium and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

VII. References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Lokhande, P. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(47), 29426-29453. Available at: [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • Li, J., et al. (2019). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 9(28), 16039-16042. Available at: [Link]

  • Khan, I., & Ali, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(10), 4147-4176. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4536-4540. Available at: [Link]

  • Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Selective Bromination of 7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of halogenated indazoles. The selective bromination of 7-chloro-1H-indazole is a critical transformation for creating key intermediates in drug discovery, yet it presents a common and often frustrating challenge: controlling the reaction to prevent the formation of di-brominated and other over-halogenated impurities.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to rationalize your experimental choices and achieve clean, selective mono-bromination.

Frequently Asked Questions & Troubleshooting Guide

Q1: My bromination of 7-chloro-1H-indazole is producing a significant di-brominated byproduct. What is happening in my flask?

Answer: This is the most common issue encountered. The formation of a di-brominated species is a direct consequence of the inherent reactivity of the indazole ring system toward electrophilic aromatic substitution (EAS).

The Mechanism: The indazole nucleus is electron-rich, making it highly susceptible to attack by an electrophile like bromonium (Br⁺). The reaction proceeds in two stages:

  • Initial Mono-bromination: The first electrophilic attack preferentially occurs at the C3 position. This position is the most nucleophilic (kinetically favored) site on the 7-chloro-1H-indazole ring.

  • Secondary Over-bromination: Although the first bromine atom deactivates the ring slightly, it is still activated enough for a second bromination to occur, especially if reaction conditions are not tightly controlled. The second electrophile will add to the next most activated position, which is typically C5.

The primary impurity you are observing is almost certainly 3,5-dibromo-7-chloro-1H-indazole . Understanding this pathway is the first step to preventing it.

G cluster_main Electrophilic Bromination Pathway Start 7-Chloro-1H-Indazole Product Desired Product: 3-Bromo-7-chloro-1H-indazole Start->Product 1st Electrophilic Attack (Fast, at C3) Byproduct Over-bromination Impurity: 3,5-Dibromo-7-chloro-1H-indazole Product->Byproduct 2nd Electrophilic Attack (Slower, at C5) (Problematic Step) Reagent Brominating Agent (e.g., NBS) Reagent->Start Reagent->Product

Caption: Reaction pathway for the bromination of 7-chloro-1H-indazole.

Q2: How can I select the right brominating agent to maximize mono-bromination selectivity?

Answer: The choice of brominating agent is arguably the most critical parameter for controlling this reaction. While elemental bromine (Br₂) can be used, it is highly reactive and difficult to handle, often leading to rapid over-bromination.[1] The preferred reagent for this transformation is N-Bromosuccinimide (NBS) .[2][3][4]

Why NBS is Superior:

  • Milder Electrophile: NBS provides a slow, controlled release of electrophilic bromine (Br⁺), which keeps the instantaneous concentration of the reactive species low. This favors the initial, faster reaction at the C3 position while minimizing the subsequent, slower reaction that leads to the di-bromo byproduct.[5]

  • Ease of Handling: As a crystalline solid, NBS is significantly easier and safer to weigh and dispense compared to fuming, corrosive liquid bromine.[2][5]

  • Byproduct Simplicity: The byproduct of the reaction is succinimide, which is typically soluble in aqueous workups, simplifying purification.

The table below provides a clear comparison to guide your choice.

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State White/off-white crystalline solid[2]Dense, red-brown fuming liquid
Handling Easy to weigh and handle.[2][5]Corrosive, toxic fumes. Requires specialized handling.
Reactivity Milder, provides a low concentration of Br⁺.[1]Highly reactive, strong electrophile.
Selectivity High for mono-bromination.[4][6]Low , prone to over-bromination.[1]
Typical Solvents DMF, Acetonitrile (CH₃CN), THF.[2]Acetic Acid, Dichloromethane (CH₂Cl₂), CCl₄.
Primary Byproduct Succinimide (often water-soluble).Hydrobromic acid (HBr).

Recommendation: For selective synthesis of 3-bromo-7-chloro-1H-indazole, NBS is the authoritative choice.

Q3: What are the optimal reaction conditions (Stoichiometry, Solvent, Temperature) to prevent forming the di-bromo impurity?

Answer: Optimizing the reaction conditions is a multi-faceted approach. Each parameter must be carefully controlled to disfavor the second bromination event.

  • Stoichiometry (Crucial): Use a precise molar equivalent of NBS. Start with 1.0 to 1.05 equivalents of NBS relative to your 7-chloro-1H-indazole. Using a significant excess of NBS is the most common cause of over-bromination.[1] It is better to have a small amount of unreacted starting material, which is easily separable during purification, than to generate the di-bromo impurity, which can be challenging to remove.

  • Solvent Choice: The solvent plays a key role in modulating reactivity.[2][7]

    • Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices. They fully dissolve both the indazole starting material and NBS, ensuring a homogeneous reaction mixture. Homogeneity prevents localized "hot spots" of high NBS concentration that can lead to over-bromination. DMF, in particular, is known to promote high para-selectivity in the bromination of electron-rich aromatics.[4]

    • Chlorinated Solvents (Use with Caution): Solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) can be used, but solubility of the indazole may be lower.

  • Temperature Control: Lowering the reaction temperature is a classic strategy to enhance selectivity by favoring the product formed via the lowest energy transition state.

    • Recommended Protocol: Begin the reaction at 0 °C (ice-water bath). Add the NBS portion-wise or as a solution drop-wise over 15-30 minutes to maintain control. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress carefully.

Q4: How should I monitor my reaction to know when to stop it? I'm seeing multiple spots on my TLC.

Answer: Vigilant reaction monitoring is key to achieving a high yield of the desired product without significant impurity formation. Thin-Layer Chromatography (TLC) is the ideal tool for this.

Step-by-Step TLC Monitoring Protocol:

  • Prepare Your TLC Plate: Use a standard silica gel plate.

  • Spotting: On the baseline, spot three lanes:

    • SM: A dilute solution of your 7-chloro-1H-indazole starting material.

    • CO: A co-spot containing both your starting material and the reaction mixture.

    • RXN: Your reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • Starting Material (SM): Will have a specific retention factor (Rf).

    • Product (P): The desired 3-bromo-7-chloro-1H-indazole will appear as a new spot, typically with a slightly higher Rf than the starting material due to a slight decrease in polarity.

    • Di-bromo Impurity (I): The 3,5-dibromo-7-chloro-1H-indazole byproduct will appear as a third spot, with an even higher Rf than the mono-bromo product.

When to Stop the Reaction: The ideal endpoint is when the starting material spot in the "RXN" lane is nearly gone, and the product spot (P) is at its maximum intensity, with the impurity spot (I) being faint to non-existent. It is often better to quench the reaction slightly early, accepting a lower conversion, to avoid the formation of the hard-to-remove di-bromo impurity.

G cluster_workflow TLC-Based Troubleshooting Workflow Start Run TLC of Reaction Mixture CheckSM Is Starting Material Consumed? Start->CheckSM CheckImpurity Is Di-bromo Impurity Spot Intense? CheckSM->CheckImpurity Yes Action_Continue Continue Reaction (Monitor every 30 min) CheckSM->Action_Continue No Action_Quench Quench Reaction & Proceed to Workup/Purification CheckImpurity->Action_Quench No (faint spot) Action_Stop STOP & QUENCH IMMEDIATELY CheckImpurity->Action_Stop Yes (strong spot) Action_Optimize Re-optimize: - Lower Temperature - Reduce NBS eq. Action_Stop->Action_Optimize For next attempt

Caption: Decision workflow for monitoring the bromination reaction via TLC.

Q5: Can you provide a reliable, step-by-step protocol for the selective synthesis of 3-bromo-7-chloro-1H-indazole?

Answer: Certainly. The following protocol is a robust starting point, synthesized from best practices reported in the literature. It prioritizes selectivity and control.

Protocol: Selective Mono-bromination of 7-Chloro-1H-Indazole

Materials:

  • 7-Chloro-1H-indazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 7-chloro-1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of indazole) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq.) in small portions over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC as described in Q4.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess NBS.

  • Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure 3-bromo-7-chloro-1H-indazole.[8]

References

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Tejraj M. Potewar. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Medium. Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, C., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(8), 5233-5237. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Zhang, C., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-7-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and prevent unwanted side reactions, particularly hydrolysis.

Introduction

The synthesis of substituted indazoles like 3-bromo-7-chloro-1H-indazole is a critical step in the development of various pharmaceutical agents. However, the journey from starting materials to the final product can be fraught with challenges, the most common of which is the undesired hydrolysis of key intermediates or the final product itself. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a hydroxylated byproduct in my final product. What is the likely cause and how can I prevent it?

Answer:

The presence of a hydroxylated byproduct, likely 7-chloro-1H-indazol-3-ol, is a strong indicator that hydrolysis of a key intermediate has occurred. The most probable culprit is the diazonium salt intermediate formed during the Sandmeyer reaction, a common method for introducing a bromine atom at the 3-position of the indazole ring.

Causality: The Sandmeyer reaction involves the conversion of a primary aromatic amine (3-amino-7-chloro-1H-indazole) to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. While the subsequent reaction with a copper(I) bromide source yields the desired 3-bromo product, the diazonium salt is highly susceptible to nucleophilic attack by water, leading to the formation of a phenol-like hydroxylated impurity.[1][2][3]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. Use anhydrous solvents.

  • Low Temperature Control: The diazotization step should be carried out at low temperatures, typically between 0 and 5 °C. This slows down the rate of the undesired hydrolysis reaction.

  • Acid Selection and Concentration: The choice and concentration of the acid are critical. While a strong acid is necessary for the formation of the diazonium salt, an excessively high concentration of water in the acid can promote hydrolysis. Consider using concentrated acids with low water content.

  • Prompt Conversion: The diazonium salt intermediate should be used immediately in the subsequent Sandmeyer reaction. Allowing the diazonium salt to stand, even at low temperatures, will increase the likelihood of hydrolysis.

Diagram 1: The Competing Pathways of the Sandmeyer Reaction

G cluster_0 Desired Sandmeyer Reaction cluster_1 Undesired Hydrolysis A 3-Amino-7-chloro- 1H-indazole B Diazonium Salt Intermediate A->B NaNO2, HBr 0-5 °C C 3-Bromo-7-chloro- 1H-indazole (Desired Product) B->C CuBr D Diazonium Salt Intermediate E 7-Chloro-1H-indazol-3-ol (Hydrolysis Byproduct) D->E H2O (Trace Moisture)

Caption: Competing reaction pathways for the diazonium intermediate.

FAQ 2: During the bromination of a precursor molecule, I'm seeing the formation of an amide byproduct. How can I avoid this?

Answer:

This issue is commonly encountered when the precursor to your 3-bromo-7-chloro-1H-indazole contains a cyano group, for instance, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine from a benzonitrile derivative.[4][5] The hydration of the nitrile to an amide is a significant side reaction.

Causality: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the acid or base-catalyzed hydrolysis of the cyano group to a primary amide.[4]

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂) and can help minimize the hydration of nitriles.[4][5]

  • Anhydrous Reaction Conditions: As with preventing diazonium salt hydrolysis, maintaining strict anhydrous conditions is paramount. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Temperature Management: Avoid elevated temperatures during the bromination step. If the reaction is sluggish at room temperature, consider a slight increase in temperature but monitor the reaction closely for the formation of the amide byproduct.[4]

  • Reaction Quenching: When quenching the reaction, do so at a low temperature to minimize the contact time of the unreacted starting material and product with aqueous solutions at higher temperatures.

Table 1: Recommended Reaction Conditions to Minimize Hydrolysis
ParameterRecommendation for Diazotization (Sandmeyer)Recommendation for Bromination of Nitrile Precursors
Temperature 0 - 5 °CRoom temperature or slightly elevated, with careful monitoring
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Solvents AnhydrousAnhydrous
Reagents Use of concentrated acids with low water contentN-Bromosuccinimide (NBS) is preferred over Br₂
Workup Immediate use of the diazonium intermediateQuench at low temperatures
FAQ 3: My final product seems to be degrading upon storage in solution. What are the best practices for handling and storing 3-bromo-7-chloro-1H-indazole?

Answer:

Substituted indazoles can exhibit instability in certain solvents and under specific storage conditions. While there is no specific data on 3-bromo-7-chloro-1H-indazole in the provided search results, general principles for related bromo-indazoles can be applied.[6][7]

Best Practices for Storage and Handling:

  • Solid-State Storage: Whenever possible, store the compound as a dry solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8 °C) is recommended.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution is necessary, use a non-protic, anhydrous solvent such as DMF or THF.

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere.

  • pH Considerations: The stability of indazole derivatives can be pH-dependent. Avoid strongly acidic or basic conditions during storage unless required for a specific application.

Experimental Protocols

Protocol 1: General Procedure for the Sandmeyer Reaction to Synthesize 3-Bromo-7-Chloro-1H-Indazole

This is a representative protocol and may require optimization for your specific setup.

  • Diazotization:

    • Dissolve 3-amino-7-chloro-1H-indazole in a suitable acidic medium (e.g., 48% HBr) and cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in the same acid used for diazotization and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by pouring it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram 2: Workflow for Preventing Hydrolysis

G start Start Synthesis prep Prepare Anhydrous Glassware and Solvents start->prep reaction Perform Reaction (Diazotization or Bromination) under Inert Atmosphere prep->reaction temp_control Maintain Low Temperature (0-5 °C for Diazotization) reaction->temp_control reagent_selection Select Appropriate Reagents (e.g., NBS over Br2) reaction->reagent_selection monitoring Monitor Reaction Progress Closely temp_control->monitoring reagent_selection->monitoring workup Prompt and Cold Workup monitoring->workup purification Purify Product workup->purification storage Store Final Product as a Solid, Protected from Light and Moisture purification->storage end Successful Synthesis storage->end

Caption: A logical workflow to minimize hydrolysis during synthesis.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024). Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (2024). Retrieved from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.).
  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Retrieved from [Link]

    • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Semantic Scholar. (1958). Retrieved from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved from [Link]

  • Indazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC - PubMed Central. (2025). Retrieved from [Link]

Sources

Technical Support Center: 3-Bromo-7-chloro-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-7-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and functionalization of this versatile heterocyclic building block. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and execution.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during your reactions with 3-bromo-7-chloro-1H-indazole. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step corrective actions.

Issue 1: Poor Regioselectivity in N-Alkylation (N-1 vs. N-2 Isomers)

Question: I am attempting an N-alkylation of 3-bromo-7-chloro-1H-indazole and obtaining a mixture of N-1 and N-2 alkylated products. How can I selectively synthesize the desired isomer?

Answer: The regioselectivity of N-alkylation on the indazole scaffold is a well-documented challenge influenced by both steric and electronic factors.[1][2][3] The thermodynamically more stable 1H-indazole tautomer does not always lead to the N-1 alkylated product under kinetic control.[4]

Causality and Strategic Solutions:

  • Steric Hindrance: The substituent at the C7 position (chloro group) can sterically hinder the approach of the alkylating agent to the N-1 position, potentially favoring N-2 alkylation.

  • Electronic Effects: The electronic nature of the indazole ring and the substituents play a crucial role. Electron-withdrawing groups at C7, like the chloro group, can influence the nucleophilicity of the adjacent N-1 position.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the N-1/N-2 ratio.

Recommended Protocols for Regiocontrol:

Protocol 1.1: Selective N-1 Alkylation

This protocol aims for the thermodynamically favored N-1 isomer.

Parameter Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that completely deprotonates the indazole, forming the indazolide anion.
Solvent Tetrahydrofuran (THF)An aprotic solvent that solvates the sodium cation, influencing the reactivity of the anion.[1][2][3]
Temperature 0 °C to room temperatureLower temperatures can enhance selectivity.
Alkylating Agent Alkyl halide (e.g., bromide)Primary alkyl halides are generally effective.

Step-by-Step Methodology:

  • To a solution of 3-bromo-7-chloro-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Favoring N-2 Alkylation

Certain conditions can favor the formation of the N-2 isomer.

Parameter Condition Rationale
Base Cesium Carbonate (Cs₂CO₃)A milder base that can influence the reaction pathway.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that can promote different reaction kinetics.
Temperature Room temperature to 50 °C

Step-by-Step Methodology:

  • To a solution of 3-bromo-7-chloro-1H-indazole (1.0 eq) in DMF, add Cs₂CO₃ (1.5 eq) and the alkylating agent (1.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura cross-coupling reaction at the C3-bromo position of 3-bromo-7-chloro-1H-indazole is giving low yields or failing completely. What are the likely causes and how can I optimize the reaction?

Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with heteroaromatic halides like 3-bromo-7-chloro-1H-indazole can be sensitive to several factors.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Optimized Protocol for Suzuki-Miyaura Coupling:

Parameter Recommended Condition Rationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step with electron-deficient heteroaryl halides and to prevent catalyst deactivation.[6]
Base K₃PO₄ or Cs₂CO₃These bases are generally effective and can be used in anhydrous or aqueous conditions. The choice of base can significantly impact the reaction outcome.[7]
Solvent 1,4-Dioxane/water or Toluene/waterA mixture of an organic solvent and water is often beneficial for dissolving the base and facilitating the transmetalation step. Ensure solvents are thoroughly degassed.[8]
Temperature 80-110 °CHigher temperatures are often required, but prolonged heating can lead to decomposition.

Step-by-Step Methodology:

  • To a reaction vessel, add 3-bromo-7-chloro-1H-indazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the organic solvent used in the reaction.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Issue 3: Competing Reactions in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on the C3-bromo position, but I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) and/or homocoupling of the amine. How can I suppress these side reactions?

Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is susceptible to side reactions like hydrodehalogenation and amine homocoupling, especially with challenging substrates.[9][10]

Mechanistic Insights into Side Reactions:

  • Hydrodehalogenation: This can occur via a competing reductive elimination pathway from a palladium-hydride intermediate. This intermediate can arise from β-hydride elimination if the amine or ligand has accessible β-hydrogens.

  • Amine Homocoupling: This side reaction can be promoted by certain catalyst systems and reaction conditions.

Strategies to Minimize Side Reactions:

G cluster_0 Problem: Side Reactions in Buchwald-Hartwig Amination cluster_1 Observed Byproducts cluster_2 Troubleshooting Strategies A Low Yield of Desired Aryl Amine B Hydrodehalogenated Indazole A->B C Amine Homocoupling Product A->C D Optimize Ligand Selection B->D E Refine Base and Solvent Choice B->E F Control Reaction Temperature B->F G Adjust Reactant Stoichiometry B->G C->D C->E C->F C->G

Caption: Key parameters to adjust for minimizing side reactions.

Recommended Protocol for a Clean Buchwald-Hartwig Amination:

Parameter Recommended Condition Rationale for Minimizing Side Reactions
Catalyst System Pd(OAc)₂ with a suitable ligand or a pre-formed catalyst (e.g., G3 or G4 palladacycles)Modern palladacycle pre-catalysts are often highly active and can suppress side reactions.
Ligand Josiphos or Buchwald-type biarylphosphine ligandsThese ligands are designed to promote the desired reductive elimination to form the C-N bond over competing pathways.[9]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)The choice of base is critical. Strong, non-nucleophilic bases are required. LiHMDS can be advantageous for less reactive amines.[11]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CCareful temperature control is necessary; excessively high temperatures can promote decomposition and side reactions.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base to a reaction vessel.

  • Add a solution of 3-bromo-7-chloro-1H-indazole (1.0 eq) and the amine (1.1-1.2 eq) in the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the C3-bromo and C7-chloro positions in cross-coupling reactions?

A1: Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl. Therefore, the C3-bromo position is expected to be significantly more reactive than the C7-chloro position. This allows for selective functionalization at the C3 position while leaving the C7-chloro group intact for subsequent transformations.

Q2: Are there any specific safety precautions I should take when working with 3-bromo-7-chloro-1H-indazole and its reactions?

A2: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Reactions should be conducted in a well-ventilated fume hood. Some reagents used in the reactions, such as sodium hydride, are pyrophoric and water-reactive, requiring careful handling under an inert atmosphere. Palladium catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: How can I purify the final products of these reactions?

A3: Column chromatography on silica gel is the most common method for purifying the products of the reactions described. A gradient elution system, for example, with hexane and ethyl acetate, is typically effective. The polarity of the eluent system will depend on the specific product. Recrystallization can also be a viable purification method for solid products if a suitable solvent system can be found.

Q4: My starting material, 3-bromo-7-chloro-1H-indazole, appears to be degrading in solution. What are the best storage and handling practices?

A4: While specific stability data for 3-bromo-7-chloro-1H-indazole is not extensively published, related halogenated and nitro-substituted indazoles can be susceptible to degradation in solution, especially when exposed to light or impurities.[12] It is recommended to prepare solutions fresh before use. If stock solutions are necessary, they should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere.[12] Solid material should be stored in a cool, dark, and dry place.

References

  • Drover, M. W., et al. (2021). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 26(23), 7166. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 93, 132279. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Drover, M. W., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal, 17(2), 100-118. [Link]

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 846-857. [Link]

  • Request PDF. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • PubChem. (n.d.). 3-Bromo-7-chloro-5-methoxy-1H-indazole. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2535. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(8), 9477-9487. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 793-805. [Link]

  • El-Gazzar, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Scientific Reports, 11(1), 23835. [Link]

  • Sharma, A., & Kumar, R. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. [Link]

Sources

improving regioselectivity in 3-bromo-7-chloro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-bromo-7-chloro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Achieving high regioselectivity during the bromination of the 7-chloro-1H-indazole core is a common yet critical challenge. This guide provides in-depth, cause-and-effect explanations, troubleshooting workflows, and validated protocols to help you optimize your reaction outcomes.

Fundamental Principles: The Challenge of Regioselectivity

The indazole ring is a bicyclic heteroaromatic system with two nitrogen atoms, which creates a unique electronic landscape. During electrophilic aromatic substitution, such as bromination, several positions on the benzene ring are activated. For 7-chloro-1H-indazole, the primary sites susceptible to electrophilic attack are the C-3, C-5, and to a lesser extent, the C-4 and C-6 positions.

Kinetic studies on the aqueous bromination of the parent indazole molecule show that the C-5 position is often the most reactive, followed by C-3 and C-7[1]. The chloro-substituent at C-7 is an ortho-, para-directing deactivator, which further complicates the electronic environment. Consequently, direct bromination often yields a mixture of regioisomers, with the 5-bromo-7-chloro-1H-indazole frequently forming as a significant and difficult-to-separate byproduct. This guide will explore strategies to overcome this inherent reactivity and direct the bromine to the desired C-3 position.

Caption: Competing sites for electrophilic bromination on the 7-chloro-1H-indazole core.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I performed a direct bromination of 7-chloro-1H-indazole with NBS and got a mixture of 3-bromo and 5-bromo isomers. Why did this happen and how can I improve selectivity?

Answer: This is the most common issue encountered. The formation of the 5-bromo isomer is a result of the inherent electronic properties of the indazole ring, where the C-5 position is highly susceptible to electrophilic attack[1]. Direct bromination is often non-selective because the energy barriers for attack at C-3 and C-5 are very similar.

To favor the 3-bromo isomer, you have two primary strategic options:

  • Use an N-Protecting Group: This is the most reliable method. By selectively protecting the N-2 position of the indazole, you electronically and sterically guide the incoming electrophile (bromine) to the C-3 position. The presence of the chloro group at C-7 sterically hinders the N-1 position, often leading to preferential protection at N-2[2].

  • Alternative Synthesis Route: Instead of brominating the pre-formed indazole, you can brominate a precursor molecule and then construct the indazole ring. For example, a highly regioselective bromination can be performed on 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine to form the desired product, completely avoiding the competitive bromination on the indazole core[3].

Q2: How does an N-protecting group direct bromination to the C-3 position?

Answer: The mechanism is two-fold. When you protect the indazole, you can form either an N-1 or N-2 substituted isomer.

  • N-1 Protected Indazoles: These isomers, when subjected to lithiation or strong bases, are prone to a ring-opening reaction to form o-aminobenzonitriles[2]. This pathway is generally avoided for C-3 functionalization.

  • N-2 Protected Indazoles: This is the key to C-3 selectivity. An N-2 protecting group acts as a powerful directing group for deprotonation (lithiation) at the adjacent C-3 position. The resulting C-3 anion is stabilized and can then react with an electrophilic bromine source (like NBS or Br₂) to yield the 3-bromo product with high regioselectivity[2][4]. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose[2][4].

Q3: Which N-protecting group is best for this synthesis?

Answer: The ideal protecting group should be easy to install, selectively direct bromination to C-3, and be removed under conditions that do not affect the final product. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended for this application. However, other groups can also be considered.

Protecting GroupIntroduction ReagentsDirecting Effect for C-3 BrominationDeprotection ConditionsKey Considerations
SEM (Recommended)SEM-Cl, NaH or Dicyclohexylmethylamine[4][5]Excellent directing group for C-3 lithiation/bromination after N-2 protection[2][4].TBAF in THF; or aqueous HCl in EtOH[2][4].Provides high N-2 selectivity for 7-substituted indazoles. Removal is clean[2].
Boc (Boc)₂O, TEA, DMAP[5]Less direct. Primarily used for general protection rather than specific C-3 direction.TFA, HCl; or specific basic conditions (e.g., NaOMe in MeOH)[5].Boc protection can give mixtures of N-1 and N-2 isomers. Labile to strong acid.
Tosyl (Ts) TsCl, Pyridine or Et₃N[5]Strong electron-withdrawing nature deactivates the ring, but can be used.Reductive cleavage (e.g., Mg/MeOH)[5].Very stable group. Its removal can be challenging and may require harsh conditions[5].
Q4: My reaction is sluggish or incomplete. What factors should I investigate?

Answer: Several factors can lead to an incomplete reaction:

  • Purity of Starting Material: Ensure your 7-chloro-1H-indazole is pure and dry.

  • Reagent Quality: Use a fresh, high-purity brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it has a yellow or brownish color.

  • Solvent Choice: The reaction solvent must be anhydrous, especially for reactions involving strong bases like NaH or lithiation.

  • Temperature: Some bromination reactions require elevated temperatures or specific conditions like ultrasound irradiation to proceed at a reasonable rate[6][7]. For lithiation-based strategies, precise low-temperature control is critical.

  • Base Stoichiometry: When using a protecting group strategy that involves deprotonation (e.g., with NaH or n-BuLi), ensure you are using the correct stoichiometry of the base.

Troubleshooting Workflow

G cluster_start Initial Synthesis cluster_problem Problem Identification cluster_solutions Strategic Solutions start Start: Synthesize 3-bromo-7-chloro-1H-indazole problem Poor Regioselectivity? (e.g., >10% 5-bromo isomer) start->problem strategy Select Remediation Strategy problem->strategy Yes pg_route Strategy A: N-Protection Route strategy->pg_route Control Existing Core alt_route Strategy B: Alternative Synthesis Route strategy->alt_route Avoid Core Bromination pg_1 1. Protect at N-2 (e.g., SEM-Cl, NaH) pg_route->pg_1 pg_2 2. Brominate at C-3 (e.g., n-BuLi then NBS) pg_1->pg_2 pg_3 3. Deprotect N-2 (e.g., TBAF or HCl) pg_2->pg_3 alt_1 1. Start with 2,6-dichlorobenzonitrile alt_route->alt_1 alt_2 2. Regioselective Bromination of Precursor alt_1->alt_2 alt_3 3. Cyclize with Hydrazine to form Indazole Ring alt_2->alt_3

Caption: Decision tree for troubleshooting poor regioselectivity in 3-bromo-7-chloro-1H-indazole synthesis.

Recommended Experimental Protocols

The following protocols outline the highly reliable N-protection strategy using a SEM group to achieve high C-3 regioselectivity.

Protocol 1: N-2 Protection of 7-chloro-1H-indazole with SEM-Cl

Causality: This step aims to selectively protect the N-2 position. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the indazole. The presence of the C-7 chloro group sterically disfavors reaction at the N-1 position, leading to a higher yield of the desired N-2 SEM protected isomer[2].

Reagents & Equipment:

  • 7-chloro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer, round-bottom flask, syringe, septa

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 7-chloro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C.

  • Add SEM-Cl (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers. The N-2 isomer is typically the major product.

Protocol 2: C-3 Bromination of 2-SEM-7-chloro-1H-indazole

Causality: This step utilizes the N-2 SEM group as a directing group. n-Butyllithium (n-BuLi) is a strong base that selectively deprotonates the C-3 position, which is activated by the adjacent N-2 atom. The resulting lithiated intermediate is then quenched with an electrophilic bromine source (NBS) to install the bromine atom exclusively at C-3[2][4].

Reagents & Equipment:

  • N-2 SEM-protected 7-chloro-1H-indazole (from Protocol 1)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath (-78 °C)

  • Nitrogen or Argon atmosphere

Procedure:

  • Add the purified N-2 SEM-protected 7-chloro-1H-indazole (1.0 eq) to a dry, nitrogen-flushed flask and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve NBS (1.2 eq) in anhydrous THF.

  • Slowly add the NBS solution to the lithiated indazole solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Monitor by TLC or LC-MS for completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the 3-bromo-2-SEM-7-chloro-1H-indazole.

Protocol 3: Deprotection of the SEM Group

Causality: The SEM group is cleaved using fluoride ions (from TBAF) or acid. The fluoride attacks the silicon atom, initiating a cascade that results in the release of the free N-H indazole[2][4].

Reagents & Equipment:

  • 3-bromo-2-SEM-7-chloro-1H-indazole (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the SEM-protected compound (1.0 eq) in THF.

  • Add TBAF solution (2.0 - 3.0 eq).

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final 3-bromo-7-chloro-1H-indazole.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Kiselyov, A. S., & Piatnitski, E. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Kiselyov, A. S., & Piatnitski, E. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Wang, X., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(33), 19561–19565. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Troubleshooting Guide to Byproduct Identification and Mitigation in the Synthesis of 3-bromo-7-chloro-1H-indazole

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of 3-bromo-7-chloro-1H-indazole, a critical intermediate in pharmaceutical development. We will move beyond simple protocols to explore the causality behind common experimental challenges, focusing on byproduct formation and strategies for its control.

Section 1: Core Synthetic Strategy & Common Pitfalls

The synthesis of substituted indazoles is a well-established field, yet the specific substitution pattern of 3-bromo-7-chloro-1H-indazole presents unique challenges regarding regioselectivity and side reactions. Understanding the most effective synthetic approach is the first step in mitigating potential issues.

Q1: What is the most practical and scalable synthetic route for producing 3-bromo-7-chloro-1H-indazole?

A1: The most robust and economically viable route starts from the inexpensive and readily available 2,6-dichlorobenzonitrile . This method involves a two-step sequence: a highly regioselective bromination followed by a selective cyclization with hydrazine.[1][2][3][4] This approach is favored over others because it avoids the regioselectivity problems associated with direct bromination of a pre-formed indazole ring and has been successfully demonstrated on hundred-gram scales without requiring extensive chromatographic purification.[1][2]

Synthetic_Workflow Start 2,6-dichlorobenzonitrile Step1 Regioselective Bromination (e.g., NBS / H₂SO₄) Start->Step1 Intermediate 3-bromo-2,6-dichlorobenzonitrile Step1->Intermediate Step2 Selective Cyclization (Hydrazine Hydrate) Intermediate->Step2 Product 3-bromo-7-chloro-1H-indazole Step2->Product

Caption: General workflow for the synthesis of 3-bromo-7-chloro-1H-indazole.

Q2: I attempted to synthesize the target molecule by directly brominating 7-chloro-1H-indazole. Why did I get a complex mixture with very little of the desired product?

A2: This is a classic regioselectivity problem. The direct bromination of an existing indazole ring is notoriously difficult to control. The indazole nucleus has multiple active sites for electrophilic substitution. When attempting to brominate a pre-formed 4-chloro-3-aminoindazole with N-Bromosuccinimide (NBS), for example, the reaction yields an undesired regioisomer as the major product.[1][5] The electronic properties of the heterocyclic ring direct the incoming electrophile (Br+) to positions other than the desired C3 position, leading to a mixture of isomers that are difficult to separate and significantly lower the yield of the target compound. This is why building the desired substitution pattern on the precursor benzene ring before cyclization is the superior strategy.

Section 2: Troubleshooting the Bromination Step

The introduction of bromine at the correct position on the 2,6-dichlorobenzonitrile ring is a critical step where several byproducts can arise.

Q3: My reaction with NBS is generating a significant di-brominated byproduct (approx. 12% by GC-MS). How can this be minimized?

A3: The formation of a di-brominated species is a clear indication of over-bromination.[5][6] This typically occurs for two reasons:

  • Stoichiometry: The molar ratio of the brominating agent to the substrate is the most critical factor. Using more than a slight excess (e.g., >1.2 equivalents) of NBS can drive the formation of the di-bromo adduct.[5][6] Careful control of the stoichiometry is essential.

  • Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, promoting further bromination.[5] Running the reaction at a controlled temperature, for instance at 25°C, is often optimal. Increasing the temperature can lead to the domination of over-bromination and other side reactions.[5]

Troubleshooting Workflow: Over-bromination

Bromination_Troubleshooting Start Di-brominated byproduct detected Check1 Verify Stoichiometry of NBS (Target: 1.05-1.2 eq.) Start->Check1 Action1 Reduce NBS equivalents. Ensure accurate weighing and addition. Check1->Action1 > 1.2 eq. Check2 Monitor Reaction Temperature (Target: ~25°C) Check1->Check2 Correct Action1->Check2 Action2 Implement cooling bath. Ensure proper heat dissipation. Check2->Action2 > 30°C Outcome Reduced di-bromination, higher purity of mono-bromo product Check2->Outcome Correct Action2->Outcome

Caption: Decision workflow for troubleshooting over-bromination.

Q4: I'm observing hydrolysis of the nitrile group to an amide or carboxylic acid. What causes this and how can it be prevented?

A4: Nitrile hydrolysis is a common side reaction under the acidic conditions used for bromination, especially when elevated temperatures are involved.[5][6] The combination of a strong acid like sulfuric acid and heat provides the necessary conditions for water to attack the nitrile carbon. To prevent this:

  • Control Temperature: This is the most critical parameter. Elevated temperatures significantly accelerate the rate of hydrolysis.[5] Maintaining the reaction at a lower, controlled temperature (e.g., 25°C) is crucial.

  • Limit Reaction Time: Monitor the reaction by TLC or HPLC and work it up as soon as the starting material is consumed. Prolonged exposure to the acidic medium increases the likelihood of hydrolysis.

Section 3: Troubleshooting the Hydrazine Cyclization Step

The final ring-closing step is where the crucial indazole core is formed. The primary challenge here is controlling which of the two chlorine atoms is displaced by the hydrazine to form the correct isomer.

Q5: My cyclization of 3-bromo-2,6-dichlorobenzonitrile is producing a nearly 50:50 mixture of the desired 7-chloro isomer and the undesired 5-chloro isomer. How can I improve selectivity?

A5: This is a well-documented regioselectivity issue driven by the choice of solvent.[5] The reaction can proceed through two plausible pathways, and the solvent environment dictates which path is favored.

  • Path 1 (Favored in Aprotic Polar Solvents): In solvents like NMP or DMSO, both chloro groups are susceptible to nucleophilic aromatic substitution (SNAr) by hydrazine without significant preference. This leads to poor selectivity and mixtures of the 7-chloro and 5-chloro indazole products.[5]

  • Path 2 (Favored in Protic Solvents): Switching to a protic solvent like isopropanol (IPA) dramatically improves the ratio in favor of the desired 7-chloro isomer (to ~70:30 or better).[5] It is presumed that the protic solvent environment favors an initial attack of hydrazine on the cyano group, followed by an intramolecular SNAr cyclization. The electronic influence of the ortho-bromine atom likely plays a role in directing this intramolecular cyclization preferentially onto the chlorine at the 2-position, leading to the 7-chloro product.[6]

Cyclization_Pathways cluster_0 Pathway A (Aprotic Polar Solvents: NMP, DMSO) cluster_1 Pathway B (Protic Solvents: IPA) StartA 3-bromo-2,6-dichlorobenzonitrile + Hydrazine AttackCl2 SₙAr at C2-Cl StartA->AttackCl2 AttackCl6 SₙAr at C6-Cl StartA->AttackCl6 Isomer2 Desired 7-Chloro Isomer AttackCl2->Isomer2 Isomer1 Undesired 5-Chloro Isomer AttackCl6->Isomer1 StartB 3-bromo-2,6-dichlorobenzonitrile + Hydrazine AttackCN Attack on Cyano Group StartB->AttackCN IntermediateC Intermediate C AttackCN->IntermediateC IntraSnAr Intramolecular SₙAr (Directed by ortho-Bromo) IntermediateC->IntraSnAr ProductB Desired 7-Chloro Isomer (Major Product) IntraSnAr->ProductB

Caption: Plausible cyclization pathways influenced by solvent choice.

Section 4: Byproduct Identification Summary

A systematic approach to identifying impurities is crucial for process optimization and ensuring the quality of the final product.

Q6: What are the primary byproducts I should be monitoring for during this synthesis?

A6: Based on the common synthetic route, the following table summarizes the most likely impurities, their origin, and their mass relative to the desired product.

Byproduct NameStage of FormationCommon CauseAnalytical Signature (MS)
Di-bromo-dichlorobenzonitrile BrominationExcess brominating agent, high temperatureM+78/80 (relative to mono-bromo intermediate)
3-bromo-2,6-dichlorobenzamide BrominationHigh temperature, prolonged reaction in acidM+18 (relative to mono-bromo intermediate)
5-bromo-7-chloro-1H-indazole CyclizationUse of aprotic polar solvents (NMP, DMSO)Same Mass as Product (Isomer)
Unreacted Starting Material Bromination / CyclizationInsufficient reagent, low temp, short timeVaries (e.g., 2,6-dichlorobenzonitrile)

Experimental Protocols

Protocol 1: Optimized Regioselective Bromination

This protocol is adapted from established literature procedures for high selectivity.[7]

  • To a stirred solution of 2,6-dichlorobenzonitrile (1.0 eq.) in 96% sulfuric acid (10 vol.), add N-Bromosuccinimide (NBS) (1.05-1.10 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Stir the resulting mixture at 25°C for 16-20 hours.

  • Monitor the reaction progress by HPLC or TLC (e.g., 20% Ethyl Acetate/Heptane) until consumption of the starting material is >98%.

  • Carefully quench the reaction by slowly pouring the mixture into 15 volumes of ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general starting method; optimization may be required.[8]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 1 mg/mL.

This method will allow for the separation of the starting material, the desired product, and key byproducts like the regioisomer and over-brominated species. Coupling this with a Mass Spectrometer (LC-MS) will confirm the identity of the peaks based on their mass-to-charge ratio.

References

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-bromo-7-chloro-1H-indazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the targeted functionalization of 3-bromo-7-chloro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of cross-coupling reactions with this versatile, yet challenging, heterocyclic building block. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively and advance your synthetic campaigns.

Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common initial questions regarding the reactivity and handling of 3-bromo-7-chloro-1H-indazole.

Q1: Which halogen on the indazole core is expected to react first in a cross-coupling reaction?

A1: The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 7-position.[1] In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[1] This inherent difference in reactivity is the cornerstone of achieving site-selective functionalization, allowing you to modify the C-3 position while leaving the C-7 chloro group untouched for potential subsequent transformations.

Q2: Can I achieve selective coupling at the C-3 position without side reactions at the C-7 chloro group?

A2: Yes, high selectivity is readily achievable. By carefully selecting a catalyst system and using milder reaction conditions (e.g., lower temperatures, appropriate base), you can exclusively target the more labile C-Br bond. The C-Cl bond typically requires more forcing conditions, such as higher temperatures and more active catalyst systems, to undergo oxidative addition to the palladium center.

Q3: Do I need to protect the indazole N-H proton before attempting a cross-coupling reaction?

A3: Not necessarily. Many modern palladium catalysis systems, particularly those employing bulky biarylphosphine ligands, are highly tolerant of the free N-H group.[2] However, there are scenarios where N-protection (e.g., with a Boc, SEM, or THP group) can be advantageous. Protection can prevent potential catalyst inhibition by the acidic proton, improve the substrate's solubility in less polar organic solvents, and block potential N-arylation side reactions, particularly in Buchwald-Hartwig aminations. The decision to protect should be made on a case-by-case basis, balancing the benefits against the additional synthetic steps required for protection and deprotection.

Q4: What are the most common and effective cross-coupling reactions for functionalizing this substrate?

A4: The three most powerful and widely utilized transformations for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters. This is arguably the most versatile and robust method.[3][4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with a wide range of amine nucleophiles.[5]

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds with terminal alkynes.[6][7]

Catalyst Selection & Protocols by Reaction Type

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[3]

Q: What is the best starting point for catalyst and ligand selection for a Suzuki coupling at the C-3 position?

A: For a substrate like 3-bromo-7-chloro-1H-indazole, a good starting point is a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These ligands are known to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which is crucial for challenging heterocyclic substrates.[8][9]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Pd Source XPhos Pd G3 (1-3 mol%)Precatalysts offer superior activity and stability, rapidly generating the active Pd(0) species. Alternatives include Pd(PPh₃)₄ or generating the catalyst in situ from Pd(OAc)₂ and a ligand.
Ligand XPhos, SPhos, or RuPhosThese bulky, electron-rich ligands are essential for coupling sterically demanding or electron-rich/deficient partners and are highly effective for N-heterocycles.[10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)A moderately strong base is needed to facilitate the transmetalation step. K₃PO₄ is an excellent general choice.[10]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or TolueneAprotic polar solvents are generally effective. The presence of water can aid in dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80–110 °CStart around 90 °C and adjust as needed based on reaction monitoring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or sealed tube) equipped with a magnetic stir bar, add 3-bromo-7-chloro-1H-indazole (1.0 equiv.), the desired boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge it by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1–0.2 M with respect to the indazole.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_R L₂Pd(II)(Ar)(R') Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product_out Ar-R' Out RedElim->Product_out ArX_in Ar-X In ArX_in->OxAdd (R=3-indazolyl, X=Br) Boronic_in R'-B(OR)₂ In (Base Activated) Boronic_in->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines from aryl halides. The choice of ligand is paramount for success and is highly dependent on the nature of the amine coupling partner.[5][11]

Q: Which catalyst system should I choose for coupling an aliphatic primary amine versus an aromatic amine?

A: The choice of ligand is critical. For primary aliphatic amines, ligands like XPhos or RuPhos are excellent starting points. For less nucleophilic aromatic amines or more hindered secondary amines, more specialized, highly active ligands such as Josiphos-type or the newer generation Buchwald ligands may be required. The base is almost universally a strong, non-nucleophilic one like sodium tert-butoxide.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2 mol%) or G3/G4 PrecatalystsPd₂(dba)₃ is a common and effective Pd(0) source.[12] Precatalysts offer convenience and higher activity for challenging substrates.
Ligand XPhos, RuPhos, or XantPhos (2-4 mol%)The ligand choice is critical. XPhos is a robust, general-purpose ligand. XantPhos is excellent for reducing β-hydride elimination side reactions.[13]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[12] NaOtBu is the most common choice.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and other side reactions.
Temperature 80–110 °CThese reactions often require elevated temperatures to drive the reaction to completion.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (Glovebox Recommended): To an oven-dried sealed tube with a stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add Reagents: Add 3-bromo-7-chloro-1H-indazole (1.0 equiv.). Seal the tube, remove it from the glovebox, and add the degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol. Note: During the aqueous workup, the product may be soluble in either the aqueous or organic phase depending on its polarity and the pH. Acid/base extraction may be necessary.

Diagram: Generalized Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(HNR'₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR'₂) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product_out Ar-NR'₂ Out RedElim->Product_out ArX_in Ar-X In ArX_in->OxAdd Amine_in HNR'₂ In Amine_in->Amine_Coord

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes. The classic protocol uses a dual palladium/copper catalyst system, though copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[6][14]

Q: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling byproduct. What should I do?

A: Alkyne homocoupling is often caused by the presence of oxygen. Ensure your solvent and reaction setup are rigorously deoxygenated. Slow addition of the alkyne can also help. Alternatively, switching to a copper-free protocol is a very effective strategy. This typically requires a more active palladium/ligand system and a different base, but it completely eliminates the primary pathway for Glaser coupling.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendation (Classic)Recommendation (Copper-Free)
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃
Co-catalyst CuI (5-10 mol%)None
Ligand None (PPh₃ is on Pd source)P(t-Bu)₃ or SPhos (4 mol%)
Base Triethylamine (TEA) or DIPACs₂CO₃ or K₃PO₄
Solvent THF or DMFToluene or Dioxane
Temperature Room Temp to 60 °C60–100 °C

Experimental Protocol: General Procedure for Sonogashira Coupling (Classic, with Copper)

  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add 3-bromo-7-chloro-1H-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Inert Atmosphere: Seal the flask and rigorously deoxygenate by evacuating and backfilling with inert gas (Ar or N₂) at least three times.

  • Solvent/Base Addition: Add degassed solvent (e.g., THF) and degassed amine base (e.g., triethylamine) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common issues encountered during the coupling of 3-bromo-7-chloro-1H-indazole.

Troubleshooting_Workflow General Troubleshooting Workflow Start Problem Observed LowYield Low or No Conversion Start->LowYield SideProduct Major Side Product(s) Start->SideProduct Sol_Catalyst Check Catalyst Activity: - Use fresh precatalyst - Screen different ligands/Pd sources LowYield->Sol_Catalyst Sol_Inert Improve Inert Atmosphere: - Degas solvents thoroughly - Use glovebox for setup LowYield->Sol_Inert Sol_Conditions Screen Reaction Parameters: - Change base/solvent - Increase temperature/concentration LowYield->Sol_Conditions Hydrodehalogenation Hydrodehalogenation (Loss of Br) SideProduct->Hydrodehalogenation Homocoupling Homocoupling (Boronic Acid or Alkyne) SideProduct->Homocoupling Decomposition Substrate/Product Decomposition SideProduct->Decomposition Sol_Ligand Change Ligand: - Use bulky ligand (e.g., XantPhos) to suppress β-hydride elimination Hydrodehalogenation->Sol_Ligand Homocoupling->Sol_Inert Sol_CopperFree For Sonogashira: - Switch to copper-free conditions - Ensure rigorous O₂ exclusion Homocoupling->Sol_CopperFree Sol_Milder Use Milder Conditions: - Lower temperature - Use weaker base (e.g., K₂CO₃ vs NaO-tBu) Decomposition->Sol_Milder

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Q: My reaction shows no or very low conversion. What should I check first?

A:

  • Catalyst Activity: The palladium catalyst, especially if generated in situ, might be inactive. Use a fresh bottle of the palladium source or, preferably, switch to a more robust and reliable palladium precatalyst (e.g., a G3 Buchwald precatalyst).

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst, killing the reaction. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles) and that your reaction vessel was properly purged.

  • Reagent Purity: Ensure all reagents, especially amines and boronic acids, are pure. Impurities can poison the catalyst.

  • Base/Solvent Incompatibility: The chosen base or solvent may be inappropriate. For instance, using a weak base in a Suzuki reaction may not be sufficient to promote transmetalation. Consult the recommendation tables and consider screening alternative conditions.

Q: I'm observing significant hydrodehalogenation (loss of the bromine at C-3, replaced by hydrogen). How can I prevent this?

A: Hydrodehalogenation is often a result of a competing β-hydride elimination pathway or protonolysis.[5][15]

  • For Buchwald-Hartwig Aminations: This can occur if the amine has β-hydrogens. Using ligands with a large bite angle, such as XantPhos, can disfavor the conformation required for β-hydride elimination.

  • General Solutions: Ensure you are using anhydrous solvents, as water can be a proton source. Sometimes, using a stronger base or a different solvent system can alter the relative rates of the desired reaction versus the side reaction.

Q: My boronic acid (Suzuki) or alkyne (Sonogashira) is decomposing or forming homocoupled products. What's wrong?

A:

  • Suzuki (Protodeborylation/Homocoupling): Protodeborylation (replacement of the B(OH)₂ group with H) can occur with sensitive boronic acids, especially at high temperatures or with prolonged reaction times. Homocoupling is often a sign of oxygen in the reaction. Use fresh boronic acid, ensure a rigorously inert atmosphere, and consider using slightly less than stoichiometric amounts of the boronic acid.[10]

  • Sonogashira (Glaser Homocoupling): This is almost always due to the presence of oxygen, which facilitates the copper-mediated dimerization of the alkyne.[16] Rigorously deoxygenate all reagents and the reaction vessel. If the problem persists, switching to a copper-free protocol is the most effective solution.[14]

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]

  • Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… OUCI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health (NIH). [Link]

  • Troubleshooting Ullmann Couplint. Reddit. [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate. [Link]

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managing exothermic reactions in 3-bromo-7-chloro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-7-chloro-1H-indazole

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

The synthesis of substituted indazoles, such as 3-bromo-7-chloro-1H-indazole, is a critical process in the development of novel therapeutics. However, the chemical transformations involved, particularly electrophilic aromatic substitution (bromination) and diazotization/cyclization pathways, are often highly exothermic and present significant safety challenges.[1][2] A loss of thermal control can lead to runaway reactions, resulting in compromised product yield, impurity formation, and, most critically, potential for equipment failure and personnel injury.[3]

This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of these thermal hazards. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure both the success and safety of your synthesis.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues that may arise during the synthesis. The answers are framed to help you understand the underlying chemistry and take immediate, appropriate action.

Section 1: Issues During the Bromination Step

The introduction of a bromine atom onto the indazole precursor is a key step that is notoriously energetic.[1] Whether you are using elemental bromine (Br₂) or an alternative source like N-Bromosuccinimide (NBS), careful control is paramount.

Q1: My reaction temperature is rising uncontrollably fast during the addition of the brominating agent. What should I do immediately?

A1: An uncontrolled temperature spike is a primary indicator of a potential runaway reaction.[2] Your immediate goal is to stop the reaction from accelerating further by halting the addition of the reagent and enhancing heat removal.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with your reaction flask. If using an ice bath, ensure it's a well-mixed ice-water slurry for maximum contact. Consider adding a cryogen like dry ice to the acetone or isopropanol cooling bath for more potent cooling, but do so cautiously to avoid freezing your reaction mixture.

  • Ensure Agitation: Verify that stirring is vigorous and efficient. Poor mixing can create localized "hot spots" where the reaction accelerates, leading to a bulk exotherm.

Root Cause Analysis:

  • Addition Rate: The most common cause is adding the brominating agent too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[4]

  • Cooling Inefficiency: Your cooling bath may be inadequate for the scale of the reaction or may not be making proper contact with the flask.

  • Concentration: The concentration of your reagents may be too high, leading to a more rapid reaction rate.

dot

Start Temperature Spike Detected (>5°C above setpoint) StopAddition Immediately Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance External Cooling (Check bath, add cryogen) StopAddition->EnhanceCooling CheckStirring Verify Vigorous Agitation EnhanceCooling->CheckStirring TempStabilizes Does Temperature Stabilize/Decrease? CheckStirring->TempStabilizes ResumeSlowly Resume Addition at <25% of Original Rate. Monitor Closely. TempStabilizes->ResumeSlowly Yes EmergencyQuench Initiate Emergency Quench Procedure. Prepare for Evacuation. TempStabilizes->EmergencyQuench No PostMortem Post-Reaction Analysis: - Review Addition Rate - Re-evaluate Cooling Capacity - Check Concentrations ResumeSlowly->PostMortem EmergencyQuench->PostMortem

Caption: Decision workflow for managing a temperature excursion.

Q2: I'm observing significant formation of di- and tri-brominated impurities. How is this related to reaction temperature?

A2: Over-bromination is a common side reaction that is highly dependent on reaction conditions, especially temperature.[5]

Causality:

  • Increased Reaction Rate: Higher temperatures increase the rate of all reactions, including the subsequent bromination of your desired mono-brominated product. The activation energy for the second bromination may be overcome at elevated temperatures.

  • Reagent Control: A rapid exotherm often corresponds to a loss of control over the local concentration of the brominating agent, leading to areas in the reactor where it is in large excess, favoring multiple additions.

Preventative Measures:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically between 1.0 and 1.3 equivalents.[5]

  • Temperature: Maintain a consistently low reaction temperature. Some protocols suggest temperatures as low as -10°C to 0°C to improve selectivity and safety.[1][6]

  • Solvent Choice: The solvent can influence regioselectivity and help dissipate heat. Acetic acid is common for direct bromination with Br₂, while less reactive solvents like acetonitrile or dichloromethane are often used with NBS.[7]

ParameterElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Very high, less selectiveMilder, more selective
Exothermicity Highly exothermic, difficult to controlModerately exothermic, easier to control[1]
Handling Safety Highly corrosive and toxic liquid, requires fume hood and specialized PPE[8][9]Solid, easier to handle, but still an irritant
Byproducts HBr (corrosive gas)Succinimide (typically soluble, removed during workup)
Typical Solvents Acetic Acid, DichloromethaneAcetonitrile, THF, DMF

Table 1: Comparison of Common Brominating Agents.

Section 2: Hazards in Diazotization and Cyclization

For synthetic routes involving the formation of the indazole ring from an aniline precursor (e.g., via diazotization followed by cyclization), the diazotization step is a critical thermal hazard. Diazonium salts are notoriously unstable and can decompose violently.[10]

Q3: I see brown gas (NOx) evolving from my reaction during nitrite addition, accompanied by a rapid temperature increase. What is happening?

A3: The evolution of brown gas and a sharp exotherm are critical warning signs of diazonium salt decomposition.[10] This is an extremely dangerous situation that indicates your reaction is out of control.

Chemical Explanation: The desired reaction is the conversion of an aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5°C). If the temperature rises, the diazonium salt can rapidly decompose, releasing nitrogen gas (N₂) and forming highly reactive radical or cationic species. The brown gas you see is likely nitrogen dioxide (NO₂), formed from the oxidation of nitric oxide (NO), a byproduct of nitrous acid decomposition at higher temperatures.

Preventative Protocols:

  • Strict Temperature Control: Never allow the internal reaction temperature to exceed 5°C. Use a reliable cooling bath and monitor the internal temperature continuously.[10]

  • Slow Nitrite Addition: Add the sodium nitrite solution slowly, subsurface if possible, to prevent localized concentration buildup.

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to side reactions and increase the risk of decomposition.[10]

  • Acidic Environment: Ensure the reaction medium is sufficiently acidic to prevent the formation of highly unstable diazo-amino compounds.

Q4: How do I safely quench a reaction containing residual diazonium salts?

A4: It is crucial to quench any unreacted diazonium salt before workup or warming the reaction mixture.

Recommended Quenching Agent:

  • Urea or Sulfamic Acid: These reagents react rapidly with excess nitrous acid (the precursor to the diazotization agent), preventing further diazonium salt formation. The diazonium salt itself can be quenched by adding a nucleophile that leads to a stable product, or by carefully controlled warming to induce decomposition to the corresponding phenol, though this must be done with extreme caution and knowledge of the specific compound's decomposition energy. For many processes, ensuring the absence of excess nitrite with a quenching agent like urea is the primary safety step before proceeding.

Procedure:

  • While maintaining the low temperature (<5°C), add a solution of urea or sulfamic acid portion-wise.

  • Stir for 20-30 minutes.

  • Test for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates its presence). Continue adding the quenching agent until the test is negative.[10]

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling elemental bromine?

A1: Bromine is highly toxic, corrosive, and volatile.[11] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[8][12] Ensure a solution of sodium thiosulfate is readily available as a quenching/neutralizing agent for spills.[8]

Q2: What constitutes an adequate cooling bath for these reactions?

A2: The choice of cooling bath depends on the target temperature and the scale of your reaction.

Target TemperatureBath CompositionNotes
0 to 5°C Ice and Water SlurryMost common. Ensure it's well-mixed.
-10 to -20°C Ice and Salt (NaCl)A 1:3 ratio of NaCl to ice can reach ~ -20°C.
-40 to -78°C Dry Ice and Acetone/IsopropanolStandard for very low temperatures. Add dry ice slowly to the solvent.

Table 2: Recommended Cooling Bath Compositions.

Q3: Can flow chemistry be used to mitigate these exothermic risks?

A3: Yes, flow chemistry is an excellent strategy for managing highly exothermic reactions.[13] By using small reactor volumes (microreactors or tube reactors), the surface-area-to-volume ratio is extremely high, allowing for near-instantaneous heat removal. This prevents the accumulation of large quantities of reactive intermediates and significantly reduces the risk of a thermal runaway.[13]

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess Bromine

This protocol provides a general guideline for safely neutralizing unreacted bromine after the reaction is complete.

  • Cool the Reaction: Once the reaction is deemed complete by an appropriate monitoring method (e.g., TLC, LC-MS), ensure the reaction vessel is cooled in an ice-water bath to 0-5°C. This is critical to control the exotherm of the quench itself.[6][14]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[15]

  • Slow Addition: Add the sodium thiosulfate solution dropwise to the vigorously stirred reaction mixture. Continue addition until the characteristic red-brown color of bromine disappears and the mixture becomes colorless or pale yellow.[14][15]

  • Work-up: Proceed with the standard aqueous work-up, including phase separation, washing the organic layer with brine, and drying over an anhydrous agent (e.g., Na₂SO₄).[14]

dot

cluster_prep Preparation cluster_reaction Quenching Process cluster_workup Work-up PrepQuench Prepare 10% aq. Sodium Thiosulfate CoolReaction Cool Reaction Mixture to 0-5 °C AddQuench Add Quenching Solution Dropwise with Vigorous Stirring CoolReaction->AddQuench MonitorColor Monitor for Color Change (Red-Brown -> Colorless) AddQuench->MonitorColor Separate Phase Separation MonitorColor->Separate Wash Wash Organic Layer (Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Isolate Isolate Product Dry->Isolate

Caption: General workflow for quenching a bromination reaction.

References

  • Benchchem. Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • Benchchem. Technical Support Center: Quenching and Removal of Excess Bromine.
  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
  • Loba Chemie. BROMINE FOR SYNTHESIS MSDS.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
  • YouTube. Bromination part III - quench. (2021).
  • University of California, Santa Barbara. SOP: Bromine Safety & Standard Operating Procedures.
  • ACS Publications. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Organic Process Research & Development.
  • Benchchem. Technical Support Center: Synthesis of 3-Bromo-indazole.
  • Organic Syntheses. Organic Syntheses Procedure.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024).
  • Organic Chemistry Portal. Indazole synthesis.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Aidic. Emergency Runaway Reaction - What Precedes? What Follows?.
  • PubMed Central (PMC). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ChemicalBook. 3-Bromo-6-chloro-1H-indazole synthesis.
  • Benchchem. optimizing reaction conditions for bromo-indazole synthesis.
  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry.
  • ARIA. Runaway reactions, case studies, lessons learned.
  • RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Mettler Toledo. Prevent Runaway Chemical Reactions.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2025).
  • ChemRxiv | Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024).
  • ResearchGate. Effect of temperature on the synthesis of indazoles.
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-chlorotoluene. (2024).
  • ResearchGate. (PDF) Runaway reactions ignore the chemistry at your peril. (2025).
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. (2025).
  • Chemical Engineering Transactions. Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. (2025).
  • ChemicalBook. 2-Chlorotoluene: properties, applications and safety. (2023).
  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Loba Chemie. 3-CHLOROTOLUENE FOR SYNTHESIS MSDS. (2016).
  • BLD Pharm. 3-Bromo-7-chloro-1H-indazole.

Sources

Technical Support Center: Bromination of 7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and functionalization of 7-chloro-1H-indazole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals. We address common challenges and provide field-proven insights into the selection of alternative brominating agents, reaction optimization, and safety protocols.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Challenge: Regioselectivity
Q1: Why is the direct bromination of 7-chloro-1H-indazole so challenging?

The primary difficulty in the direct electrophilic bromination of the 7-chloro-1H-indazole core lies in controlling regioselectivity. The indazole ring is an aromatic heterocyclic system with multiple carbon atoms susceptible to electrophilic attack.[1][2] The electronic properties of the fused benzene and pyrazole rings, combined with the directing effects of the existing chloro-substituent and the tautomeric nature of the N-H proton, create a complex reactivity landscape.[2]

Direct bromination attempts on similar indazole systems have often resulted in mixtures of undesired regioisomers or reaction failure. For example, the treatment of 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) did not yield the desired product but instead favored the formation of the 5,7-dibrominated compound as a major byproduct.[3][4] This illustrates that the inherent reactivity of the indazole nucleus does not predictably favor substitution at the desired position, necessitating more refined synthetic strategies.

Q2: What is the most effective synthetic strategy to overcome these regioselectivity issues?

Field experience and recent literature strongly suggest that a more reliable strategy is to introduce the bromine atom onto a precursor before the formation of the indazole ring.[3][5] This approach circumvents the regioselectivity problems of the fused heterocyclic system.

A validated method for producing key intermediates, such as 7-bromo-4-chloro-1H-indazol-3-amine (an important fragment for the HIV capsid inhibitor Lenacapavir), involves a two-step sequence:[3][6]

  • Regioselective Bromination: An appropriate benzonitrile precursor, like 2,6-dichlorobenzonitrile, is first brominated.

  • Heterocycle Formation: The resulting bromo-benzonitrile then undergoes cyclization with hydrazine to form the desired 7-bromo-indazole derivative.[3][7]

This precursor-based approach provides definitive control over the bromine atom's final position.

G cluster_0 Problematic Direct Bromination cluster_1 Recommended Indirect Strategy A 7-Chloro-1H-Indazole B Mixture of Isomers (e.g., 5-bromo, 3-bromo, 5,7-dibromo) A->B  Direct Bromination  (e.g., NBS, Br₂) C 2,6-Dichlorobenzonitrile (Precursor) D 3-Bromo-2,6-dichlorobenzonitrile C->D  Regioselective Bromination  (NBS) E 7-Bromo-4-chloro-1H-indazol-3-amine (Target Intermediate) D->E  Cyclization  (Hydrazine)

Caption: Comparison of direct vs. indirect bromination strategies.

Section 2: A Comparative Guide to Alternative Brominating Agents
Q3: Beyond hazardous elemental bromine (Br₂), what are the best alternative agents for this synthesis?

While elemental bromine can be used, its high toxicity, corrosivity, and tendency to cause side reactions (such as nitrile hydration) make it unsuitable for modern process chemistry.[3][8] Several safer and more selective reagents are available. The choice of agent depends on the substrate's reactivity, desired selectivity, and reaction scale.

ReagentChemical NameProsConsBest For
NBS N-BromosuccinimideSafer and easier to handle than Br₂; good selectivity for many substrates; crystalline solid.[9][10]Can be sluggish with deactivated rings; requires a radical initiator or acid catalysis for some reactions.[10][11]General-purpose bromination of activated rings and precursor molecules.[3]
DBI Dibromoisocyanuric AcidExtremely powerful brominating agent; effective for de-activated aromatic systems under mild conditions.[12][13]Highly reactive, may lead to over-bromination if not controlled; poor solubility in many organic solvents.[13]Brominating electron-poor or sterically hindered aromatic precursors.[13]
DBDMH 1,3-Dibromo-5,5-dimethylhydantoinCost-effective, stable, and less corrosive than many alternatives; effective for C3-bromination of indazoles.[14][15]Often requires specific conditions like ultrasound irradiation for optimal performance.[14][16]Ultrasound-assisted C-H functionalization at the C3 position of the indazole ring.[17]
CuBr₂ Copper(II) BromideMild and highly selective for certain functional groups (e.g., α-bromination of ketones); can act as both reagent and catalyst.[18][19]Stoichiometric amounts may be required; reaction scope can be substrate-dependent.[19][20]Selective brominations where other reagents might be too harsh or non-selective.[18]
Q4: N-Bromosuccinimide (NBS) appears to be the most common choice. Why is it so effective?

NBS is a versatile reagent that can participate in both radical and electrophilic bromination pathways, making it adaptable to various substrates.[9][10]

  • Mechanism of Action: In the presence of a radical initiator (like AIBN) or UV light, NBS serves as a source for the bromine radical (Br•), which is key for allylic and benzylic brominations (the Wohl-Ziegler reaction).[10][21] For electrophilic aromatic substitution on precursors, NBS requires an acid catalyst. The acid protonates the carbonyl oxygen of NBS, making the bromine atom significantly more electrophilic and susceptible to attack by an electron-rich aromatic ring.[11]

  • Practical Advantages: As a crystalline solid, NBS is much easier and safer to weigh and handle compared to fuming liquid bromine.[9] The reaction byproduct, succinimide, is often easily removed by filtration or aqueous extraction, simplifying purification. In the synthesis of the 7-bromo-4-chloro-1H-indazol-3-amine precursor, NBS was identified as the optimal brominating reagent.[3]

Section 3: Troubleshooting and Experimental Protocols
Q5: My bromination reaction has stalled or resulted in a low yield. What are the most common causes and how can I troubleshoot them?

Low conversion or yield in bromination reactions, particularly with precursors like 2,6-dichlorobenzonitrile, can often be traced back to a few key factors. Use this workflow to diagnose the issue.

G start Low Yield / No Reaction q1 Is the Brominating Agent Active? (e.g., NBS, DBI) start->q1 sol1 Use freshly recrystallized NBS. Store DBI in a cool, dark, dry place. Verify reagent quality. q1->sol1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1->q2 sol2 Check temperature. Some reactions require heating. Ensure solvent is anhydrous and degassed. Verify catalyst (if any) is active. q2->sol2 No q3 Is the Substrate Prone to Side Reactions? q2->q3 Yes sol2->q3 sol3 Identify byproducts via LC-MS. Consider protecting sensitive functional groups. Adjust stoichiometry to avoid over-bromination. q3->sol3 Yes end Reaction Optimized q3->end No sol3->end

Caption: Troubleshooting workflow for bromination reactions.

Q6: Can you provide a reliable, step-by-step protocol for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine?

The following protocol is based on a validated, scalable synthesis that proceeds via bromination of a benzonitrile precursor.[3][5][6]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).

  • Reagent Addition: Cool the acid to 0-5 °C in an ice bath. Slowly add 2,6-dichlorobenzonitrile (1.0 eq.).

  • Brominating Agent: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until starting material consumption is complete.

  • Work-up: Carefully pour the reaction mixture into ice-cold water (e.g., 15 volumes). The product, 3-bromo-2,6-dichlorobenzonitrile, will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is often obtained in 75-80% isolated yield with high purity.[7]

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

  • Reaction Setup: In a pressure-rated reactor (e.g., a Parr reactor), combine 3-bromo-2,6-dichlorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).[3]

  • Hydrazine Addition: Add hydrazine hydrate (4.0 eq.) to the mixture.

  • Reaction: Seal the reactor and heat the mixture to an internal temperature of 95 °C for 18 hours.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up to isolate the final product. This protocol has been successfully demonstrated on a hundred-gram scale without requiring column chromatography.[3][5]

Section 4: Safety First - Handling Brominating Agents
Q7: What are the most critical safety precautions when working with any brominating agent?

Safety is paramount. While alternatives to Br₂ are generally safer, all brominating agents are hazardous and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., fluorinated rubber or nitrile).[22][23][24]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors or dusts.[23]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation when handling solid reagents like NBS or DBI.[22] Keep reagents away from incompatible materials, heat, and ignition sources.

  • Spill Response: Have appropriate spill cleanup materials ready. For liquid bromine spills, neutralizing agents like slaked lime or soda ash should be available.[25] For solid spills, use a dust suppressant and collect material in a suitable container for disposal.[22]

Hazard ComparisonElemental Bromine (Br₂)N-Bromosuccinimide (NBS)Dibromoisocyanuric Acid (DBI)
Physical State Fuming, volatile liquid[8]Crystalline solid[10]Crystalline powder[13]
Primary Hazards Highly toxic by inhalation, severe corrosive burns, powerful oxidizer.[26][27]Irritant, harmful if swallowed.[10]Severe skin/eye irritant, oxidizer, respiratory irritant.[12]
Handling Difficulty High (requires specialized equipment)[23]Low (standard lab practice)Moderate (potent, avoid dust)
References
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • Carefree. (2019). SAFETY DATA SHEET Brominating Tabs. Available at: [Link]

  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6589-6598. Available at: [Link]

  • ICL-IP. (n.d.). BROMINE BROMINE - Safety Handbook. Available at: [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Available at: [Link]

  • PubChem. (n.d.). Bromine. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2024). Bromination safety. Available at: [Link]

  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • INCHEM. (n.d.). Bromine (PIM 080). Available at: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Available at: [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Available at: [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available at: [Link]

  • ResearchGate. (n.d.). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. Available at: [Link]

  • SpringerLink. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. Available at: [Link]

  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • Wikipedia. (n.d.). Copper(II) bromide. Available at: [Link]

  • Chemia. (2022). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Available at: [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]

  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • Chemrobotics. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

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  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Available at: [Link]

  • Unknown. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

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  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. Available at: [Link]

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Technical Support Center: N-Alkylation of 3-Bromo-7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenges of N-alkylating 3-bromo-7-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted indazoles, a critical pharmacophore in numerous therapeutic agents. Here, we dissect common experimental hurdles, provide in-depth troubleshooting strategies, and offer validated protocols to steer your research toward success.

Introduction: The Challenge of Regioselectivity

The N-alkylation of the indazole scaffold is a cornerstone of medicinal chemistry, yet it presents a significant synthetic challenge.[1][2][3] The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[4][5][6] The regiochemical outcome is highly sensitive to a variety of factors, including the substitution pattern on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent.[5][7][8]

For 3-bromo-7-chloro-1H-indazole, the electronic and steric effects of the halogen substituents at the C3 and C7 positions add another layer of complexity to achieving regioselective N-alkylation. This guide will address the specific issues you may encounter with this substrate and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated products with 3-bromo-7-chloro-1H-indazole?

The formation of both N1 and N2 isomers is a common outcome in indazole alkylation due to the ambident nucleophilic nature of the indazole anion.[9] The ratio of these isomers is governed by a delicate interplay of thermodynamic and kinetic control.[5]

  • Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is more stable than the 2H-indazole tautomer.[2][4][6] Consequently, the N1-alkylated product is often the thermodynamically more stable isomer, while the N2 product can be the kinetically favored one under certain conditions.[5] Reaction conditions can be tuned to favor one over the other.

  • Influence of Substituents: The electron-withdrawing nature of the bromine at C3 and chlorine at C7 can influence the nucleophilicity of both N1 and N2. Furthermore, the chlorine atom at the C7 position can exert a steric effect, potentially hindering alkylation at the adjacent N1 position. Research has shown that electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity.[1][3]

Q2: How can I selectively synthesize the N1-alkylated isomer of 3-bromo-7-chloro-1H-indazole?

Achieving high N1 selectivity often involves conditions that favor thermodynamic control.

  • Base and Solvent Selection: A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][3][8] This is thought to proceed through the formation of a tight ion pair between the indazole anion and the sodium cation, which can chelate with certain substituents at C3, thereby sterically directing the alkylating agent to the N1 position.[3][4][8]

  • Alternative Conditions: Another effective system for N1-alkylation is the use of cesium carbonate (Cs₂CO₃) in dioxane.[4][6][8] This combination has been shown to provide excellent yields and high regioselectivity for N1-alkylation.[4][6]

Q3: What conditions favor the formation of the N2-alkylated isomer?

While often the minor product under standard alkylation conditions, certain strategies can be employed to favor N2-alkylation.

  • Mitsunobu Reaction: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) has been shown to favor the formation of the N2-alkylated indazole.[1][2] This reaction proceeds through a different mechanism that can reverse the typical regioselectivity.

  • Acid Catalysis with Trialkyl Orthoformates: A method using trialkyl orthoformates in the presence of an acid catalyst, like sulfuric acid, has been reported for the regioselective synthesis of 2-alkyl-2H-indazoles.[10]

  • Substituent Effects: As mentioned, electron-withdrawing substituents at the C7 position, such as the chloro group in your substrate, can inherently favor N2-alkylation.[1][3]

Q4: My reaction is sluggish or incomplete. What can I do?

Several factors can contribute to a slow or incomplete reaction.

  • Base Strength and Solubility: Ensure the base is sufficiently strong to deprotonate the indazole. The solubility of the base in the chosen solvent is also crucial. For instance, the limited solubility of some carbonate bases in solvents like toluene or dioxane at room temperature can hinder the reaction.[1][7]

  • Temperature: Increasing the reaction temperature can often drive the reaction to completion. For example, warming a reaction with NaH in THF from room temperature to 50°C has been shown to facilitate complete conversion while maintaining high N1-selectivity.[1][2]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is important. For secondary alkyl groups, tosylates are often more effective than bromides, especially when using strong bases like NaH, as they are less prone to competing elimination reactions.[1]

Q5: How can I separate the N1 and N2 isomers once they are formed?

If a mixture of isomers is obtained, chromatographic separation is the most common approach. However, for larger scale syntheses, this can be impractical.

  • Column Chromatography: Flash column chromatography on silica gel is typically effective for separating N1 and N2 isomers. The choice of eluent will depend on the specific properties of your alkylated products.

  • Recrystallization: In some cases, fractional recrystallization can be a viable method for separating isomers, especially on a larger scale. A screening of different solvent systems is necessary to find conditions where one isomer has significantly lower solubility than the other.[11] A reported method for separating substituted indazole isomers involves recrystallization from a mixed solvent system, such as acetone/water, ethanol/water, or THF/water.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Regioselectivity (Mixture of N1 and N2) - Suboptimal base/solvent combination. - Reaction under kinetic control.- For N1 selectivity, switch to NaH in THF or Cs₂CO₃ in dioxane.[1][2][3][8] - For N2 selectivity, consider a Mitsunobu reaction or acid-catalyzed alkylation with a trialkyl orthoformate.[1][2][10]
Incomplete Reaction - Insufficiently strong or insoluble base. - Low reaction temperature. - Poorly reactive alkylating agent.- Use a stronger base like NaH. - Increase the reaction temperature (e.g., to 50-90°C).[1][2][4] - If using a secondary alkyl halide, consider switching to the corresponding tosylate.[1]
Low Yield - Competing side reactions (e.g., elimination of the alkyl halide). - Degradation of starting material or product. - Difficult purification leading to product loss.- Use a more suitable alkylating agent (e.g., tosylate for secondary systems).[1] - Ensure reaction conditions are not too harsh (e.g., excessive temperature). - Optimize purification method; consider recrystallization for larger scales.[11]
Difficulty Separating Isomers - Similar polarity of N1 and N2 isomers.- Screen a wide range of solvent systems for column chromatography. - Investigate fractional recrystallization from mixed solvent systems.[11]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation

This protocol is adapted from established procedures for achieving high N1-regioselectivity.[1][2][8]

Materials:

  • 3-bromo-7-chloro-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-7-chloro-1H-indazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive alkylating agents, warming to 50°C may be necessary.[1][2]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is based on the general principles of the Mitsunobu reaction, which often favors N2-alkylation of indazoles.[1][2]

Materials:

  • 3-bromo-7-chloro-1H-indazole

  • Alcohol corresponding to the desired alkyl group

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-7-chloro-1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Visualizing the Reaction Pathway

Regioselectivity in Indazole Alkylation

G cluster_start Starting Material cluster_products Products Indazole 3-Bromo-7-Chloro-1H-Indazole Base Base (e.g., NaH, Cs₂CO₃) Indazole->Base Deprotonation N1_Product N1-Alkylated Isomer (Thermodynamically Favored) Indazole->N1_Product Path A (e.g., NaH/THF) N2_Product N2-Alkylated Isomer (Kinetically Favored) Indazole->N2_Product Path B (e.g., Mitsunobu) Solvent Solvent (e.g., THF, Dioxane) AlkylatingAgent Alkylating Agent (R-X) G Start Experiment Start: N-Alkylation of 3-bromo-7-chloro-1H-indazole Analyze Analyze Product Mixture (LC-MS, NMR) Start->Analyze CheckSelectivity Is Regioselectivity >95%? Analyze->CheckSelectivity CheckConversion Is Conversion >95%? CheckSelectivity->CheckConversion Yes OptimizeConditions Optimize Reaction Conditions: - Base - Solvent - Temperature - Alkylating Agent CheckSelectivity->OptimizeConditions No CheckConversion->OptimizeConditions No Purify Purify Desired Isomer (Chromatography/Recrystallization) CheckConversion->Purify Yes OptimizeConditions->Analyze End Pure Product Obtained Purify->End

Caption: A systematic workflow for troubleshooting and optimizing the N-alkylation reaction.

References

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1954. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • Mei, Y., & Yang, B. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 28(2), 223-228. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. [Link]

  • Enantilabs. (n.d.). Niraparib Intermediates Manufacturer and Exporter in India. [Link]

  • Trost, B. M., & Rao, M. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 134(20), 8493–8495. [Link]

  • Wu, G. G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

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Technical Support Center: Workup Procedures for 3-Bromo-7-Chloro-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-7-chloro-1H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile heterocyclic compound. The protocols and insights provided herein are designed to ensure scientific integrity and help you achieve reliable and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving 3-bromo-7-chloro-1H-indazole, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Question 1: After my Suzuki-Miyaura coupling reaction, TLC analysis shows multiple spots, including what appears to be starting material and several unidentified byproducts. How can I effectively isolate my desired product?

Answer:

The presence of multiple spots on TLC is a common issue in cross-coupling reactions. This can arise from incomplete reaction, side reactions, or degradation. Here's a systematic approach to troubleshooting and isolating your product:

  • Causality: In Suzuki-Miyaura reactions, common byproducts include homo-coupling of the boronic acid and debromination of the starting material. The palladium catalyst can also be challenging to remove completely.

  • Troubleshooting Steps:

    • Initial Quench and Filtration: Upon reaction completion, cool the mixture to room temperature and filter it through a pad of Celite. This will remove the palladium catalyst and other insoluble materials.[1]

    • Aqueous Workup: Transfer the filtrate to a separatory funnel and perform an aqueous workup. This is crucial for removing inorganic salts and water-soluble impurities.[2]

      • Wash the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to neutralize any acidic residues), and finally with brine.[2]

    • Solvent Selection for Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[1][3] Perform the extraction multiple times (e.g., 3 x 50 mL for a small-scale reaction) to ensure complete recovery of the product.[1]

    • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification:

    • Column Chromatography: This is often the most effective method for separating the desired product from starting materials and byproducts.[2][4] Experiment with different solvent systems, such as a gradient of ethyl acetate in heptane or dichloromethane in methanol, to achieve optimal separation.[2]

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective final purification step to obtain a highly pure compound.[2] Common solvents to try are ethanol, ethyl acetate, or mixtures with heptane.[2]

Question 2: I'm performing a Buchwald-Hartwig amination, and after the workup, my NMR spectrum shows broad peaks, and the product seems to be contaminated with residual palladium.

Answer:

Broad peaks in an NMR spectrum can indicate the presence of paramagnetic species, such as residual palladium, or dynamic exchange processes. Here's how to address this:

  • Causality: Palladium catalysts, especially those with bulky phosphine ligands used in Buchwald-Hartwig amination, can sometimes be carried through the workup. These can interfere with NMR analysis and downstream applications.

  • Troubleshooting Steps:

    • Thorough Filtration: After the reaction, ensure a meticulous filtration through Celite. Sometimes, a second filtration may be necessary.

    • Aqueous Washes: During the aqueous workup, consider washing with a dilute solution of a chelating agent like aqueous ammonia or thiourea to help sequester and remove residual palladium.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can help adsorb residual palladium. However, be aware that this may also lead to some loss of the desired product.

    • Silica Gel Plug: Before concentrating the final organic extract, passing it through a short plug of silica gel can effectively remove a significant amount of baseline impurities and some residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a general, robust workup procedure for a typical cross-coupling reaction with 3-bromo-7-chloro-1H-indazole?

A1: A reliable, general workup procedure can be summarized in the following steps:

  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a solvent like dioxane or DMF, it can often be diluted with a less polar solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst and any precipitated salts. Wash the filter cake with the extraction solvent.[1]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water: To remove water-soluble reagents and byproducts.

    • Saturated Aqueous Sodium Bicarbonate: To neutralize any acidic components.[2]

    • Brine: To aid in the separation of the aqueous and organic layers and remove residual water.[2][3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[2][4]

Q2: What are some potential side products to be aware of during reactions and workup of 3-bromo-7-chloro-1H-indazole?

A2: Depending on the reaction conditions, several side products can form:

  • Over-bromination: In bromination reactions to synthesize the starting material, di-bromo species can be formed.[5]

  • Hydrolysis: Under certain conditions, functional groups on the indazole or its reaction partners can be hydrolyzed. For instance, nitrile groups can hydrolyze to amides.[5][6]

  • Regioisomers: Depending on the synthetic route to the indazole core, regioisomers can be a significant impurity.[6][7]

  • Debromination: In palladium-catalyzed reactions, reductive debromination of the starting material can occur, leading to the formation of 7-chloro-1H-indazole.

  • Homo-coupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.

Being aware of these potential impurities can aid in their identification by techniques like LC-MS and in developing appropriate purification strategies.

Q3: How can I confirm the purity and identity of my final product after workup and purification?

A3: A combination of analytical techniques is essential for confirming the purity and identity of your 3-bromo-7-chloro-1H-indazole derivative:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the crude material and the fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final compound. A reversed-phase C18 column is often suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product. The presence of unexpected signals can indicate impurities.[9][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Visual Experimental Workflows

Standard Workup Protocol for Cross-Coupling Reactions

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification reaction Reaction Mixture (e.g., Suzuki or Buchwald-Hartwig) quench Cool to RT & Dilute with Ethyl Acetate reaction->quench filter Filter through Celite quench->filter extract Liquid-Liquid Extraction (Wash with H2O, NaHCO3, Brine) filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Purity & Identity Check (TLC, HPLC, NMR, MS) purify->analyze final_product Pure Product analyze->final_product G cluster_analysis Impurity Analysis cluster_identification Potential Source Identification cluster_solution Refined Purification Strategy start Crude Product Shows Multiple Spots/Peaks analyze_lcms Analyze by LC-MS to Identify MW of Impurities start->analyze_lcms analyze_nmr Analyze ¹H NMR for Structural Clues start->analyze_nmr is_sm Starting Material? analyze_lcms->is_sm analyze_nmr->is_sm is_homo Homo-coupled Product? is_sm->is_homo refine_chrom Optimize Column Chromatography Gradient is_sm->refine_chrom Yes/No is_dehalo Debrominated Product? is_homo->is_dehalo is_homo->refine_chrom Yes/No is_other Other Side Product? is_dehalo->is_other is_dehalo->refine_chrom Yes/No is_other->refine_chrom try_recryst Attempt Recrystallization with Different Solvents refine_chrom->try_recryst pure_product Isolated Pure Product try_recryst->pure_product

Caption: A logical workflow for troubleshooting and identifying impurities in reaction mixtures.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available from: [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

  • AWS. Supporting Information. Available from: [Link]

  • ResearchGate. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [6][11]thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

  • PubChem. 3-Bromo-7-chloro-5-methoxy-1H-indazole. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • ResearchGate. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. Available from: [Link]

  • Taylor & Francis. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

  • Taylor & Francis. Indazole – Knowledge and References. Available from: [Link]

  • PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

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Technical Support Center: 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-bromo-7-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging heterocyclic building block. Here, we address common experimental failures and frequently asked questions, providing in-depth, field-proven insights to help you achieve your synthetic goals.

I. Troubleshooting Guide: Diagnosing Failed Reactions

This section is structured to address specific, common problems encountered during the chemical modification of 3-bromo-7-chloro-1H-indazole. We will explore the causality behind these issues and provide logical, step-by-step solutions.

Question 1: My Suzuki-Miyaura cross-coupling reaction is failing. I'm observing no product formation, significant starting material decomposition, or the formation of dehalogenated byproducts. What's going wrong?

Answer:

Failure in Suzuki-Miyaura couplings involving 3-bromo-7-chloro-1H-indazole often stems from a few critical factors: the differential reactivity of the two halogen atoms, catalyst deactivation, and suboptimal base or solvent selection, especially given the presence of the acidic N-H proton.[1]

Underlying Causality:

  • Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 7-position. However, this selectivity is not absolute and can be influenced by the specific catalyst and ligand system employed. Your reaction conditions might not be optimized for selective C-3 coupling, leading to a complex mixture or no reaction at the desired position.

  • The "Unprotected" N-H Proton: The indazole N-H is acidic and can interfere with the reaction in several ways.[1] Strong bases can deprotonate the indazole, potentially leading to catalyst inhibition or side reactions. The resulting indazolide anion can also have altered electronic properties, affecting the reactivity of the aryl halides.

  • Catalyst System Mismatch: The choice of palladium source and, more importantly, the phosphine ligand is crucial for success. A ligand that is too bulky or not electron-rich enough may not facilitate the oxidative addition step at the C-Br bond efficiently. Conversely, a highly reactive catalyst system might lead to undesired side reactions, such as coupling at the C-Cl position or decomposition.

  • Boronic Acid Quality: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which are often less reactive in cross-coupling reactions.[1] The presence of water is often necessary for the transmetalation step, but excess water can lead to hydrolysis of the boronic acid.

Troubleshooting Workflow:

Here is a logical progression of steps to diagnose and solve your Suzuki coupling issues:

Suzuki_Troubleshooting Start Failed Suzuki Reaction: - No Product - Decomposition - Dehalogenation Check_Reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous & Degassed Solvents? - Active Catalyst? Start->Check_Reagents Optimize_Base Step 2: Optimize Base - Switch to a milder base (e.g., Cs2CO3, K3PO4). - Ensure base is finely powdered and dry. Check_Reagents->Optimize_Base Reagents OK Optimize_Catalyst Step 3: Screen Catalyst & Ligand - Try different Pd sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2). - Use ligands suited for heteroaryl halides (e.g., RuPhos). [2] Optimize_Base->Optimize_Catalyst Base change ineffective Consider_Protection Step 4: Consider N-Protection - If issues persist, protect the indazole N-H (e.g., with a Boc group). [9] Optimize_Catalyst->Consider_Protection Catalyst screen fails Success Successful C-3 Coupling Consider_Protection->Success Protection enables reaction l_start Problem l_action Action l_success Resolution

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Recommended Starting Conditions (for selective C-3 coupling):

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (5-10 mol%)Often effective for coupling of bromoindazoles.[2]
Ligand (If using a Pd(0) source like Pd₂(dba)₃) RuPhos or XPhosThese bulky, electron-rich phosphine ligands are known to be effective for challenging heteroaryl couplings.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Cesium carbonate is a mild and effective base for unprotected indazoles, minimizing side reactions.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 mixture)A common and effective solvent system for Suzuki reactions. Ensure solvents are properly degassed.
Temperature 80-110 °CA good starting point, can be adjusted based on reaction progress.
Question 2: My N-alkylation of 3-bromo-7-chloro-1H-indazole is giving a difficult-to-separate mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer:

The N-alkylation of indazoles is a classic problem in heterocyclic chemistry, with the regiochemical outcome being highly dependent on the reaction conditions.[3][4] For 3-bromo-7-chloro-1H-indazole, both steric and electronic factors, as well as the choice of base and solvent, will dictate the N1/N2 ratio.

Underlying Causality:

  • Tautomeric Equilibrium: 1H-indazoles exist in equilibrium with their 2H-tautomers. The 1H-tautomer is generally more thermodynamically stable.[5]

  • Steric Hindrance: The chlorine atom at the C-7 position provides significant steric hindrance around the N1 position. This can favor alkylation at the less hindered N2 position.

  • Solvent and Counter-ion Effects: The choice of base and solvent system is paramount.[3]

    • For N1-selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) often favor N1-alkylation.[6][7] This is attributed to the formation of a sodium-chelated intermediate with nearby functional groups, which can sterically block the N2 position.

    • For N2-selectivity: Conditions employing potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures or can favor the N2 isomer. Mitsunobu conditions (e.g., PPh₃, DIAD) also tend to favor N2 alkylation.[6]

  • Electrophile Nature: The nature of the alkylating agent can also influence the outcome. Hard electrophiles tend to react at the harder N1 nitrogen, while softer electrophiles may show less selectivity.

Troubleshooting and Optimization Strategies:

N_Alkylation_Selectivity cluster_N1 Targeting N1-Alkylation cluster_N2 Targeting N2-Alkylation Start Poor N1/N2 Selectivity N1_Conditions Use NaH in THF [7, 15] - Forms sodium-chelated intermediate - Sterically hinders N2 Start->N1_Conditions Goal: N1 Isomer N2_Conditions Use K2CO3 in DMF or Mitsunobu Conditions [7] - Favors reaction at less hindered N2 Start->N2_Conditions Goal: N2 Isomer

Caption: Condition selection for regioselective N-alkylation of indazoles.

Detailed Protocol for N1-Selective Alkylation:

  • To a stirred solution of 3-bromo-7-chloro-1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.[3]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Question 3: My Buchwald-Hartwig amination is giving low yields, or I'm seeing significant hydrodehalogenation (replacement of Br with H). What are the key parameters to adjust?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like 3-bromo-7-chloro-1H-indazole is highly dependent on the catalyst-ligand system.[8][9] Hydrodehalogenation is a common side reaction, often indicating that the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the palladium-amido complex.[8]

Underlying Causality:

  • Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand are the most important factors. For electron-rich heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often required to promote the oxidative addition and facilitate the reductive elimination step.[1][10]

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for the unprotected indazole, a very strong base might cause undesired side reactions.

  • Catalyst Poisoning: The substrate itself or the amine coupling partner can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.[1]

Troubleshooting Steps:

  • Re-evaluate the Ligand: This is the most critical parameter. If you are using a simple ligand like PPh₃, it is likely not suitable. Switch to a modern biarylphosphine ligand. A screening of several ligands is often necessary.

  • Optimize the Base: Ensure the base is anhydrous and added to a well-stirred reaction mixture. If using NaOtBu, consider switching to LHMDS or K₃PO₄, which can sometimes be effective and milder.

  • Use a Palladium Pre-catalyst: Pre-catalysts (e.g., XPhos Pd G3) are often more efficient as they provide a reliable source of the active Pd(0) species.

  • Consider N-Protection: If hydrodehalogenation and other side reactions persist, protecting the indazole N-H with a group like tetrahydropyran (THP) can be beneficial.[11] This prevents complications arising from the acidic proton.

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)A highly active and reliable pre-catalyst for C-N coupling.
Base NaOtBu or LHMDS (1.5-2.0 equiv)Strong, non-nucleophilic bases that are effective in these reactions.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 90-110 °CTypical temperature range for these couplings.

II. Frequently Asked Questions (FAQs)

Q1: Which position is more reactive in palladium-catalyzed cross-coupling, the C3-Br or the C7-Cl?

A1: The C3-Br bond is significantly more reactive than the C7-Cl bond in typical palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. This differential reactivity allows for the selective functionalization of the C3 position while leaving the C7-Cl intact for subsequent transformations.[12][13]

Q2: Can I perform a Sonogashira coupling on 3-bromo-7-chloro-1H-indazole? What conditions are recommended?

A2: Yes, Sonogashira coupling is a viable reaction for this substrate, primarily at the C3-Br position. The reaction couples the aryl bromide with a terminal alkyne.[14][15] For N-unprotected indazoles, careful selection of conditions is important to avoid side reactions.[16]

Recommended Sonogashira Conditions:

ParameterRecommendation
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)
Base A tertiary amine, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent THF or DMF
Temperature Room Temperature to 60 °C

Q3: Does the N-H proton require protection for most reactions?

A3: Not always, but it is highly recommended if you are encountering issues. Many reactions, particularly Suzuki couplings, can be performed on the unprotected indazole with the right choice of a mild base like K₂CO₃ or Cs₂CO₃.[1][2] However, for reactions requiring strong bases (like some Buchwald-Hartwig aminations or N-alkylations where selectivity is an issue), or for particularly challenging substrates, N-protection can significantly improve yields and simplify purification by preventing side reactions.[11][17] Common protecting groups include Boc, SEM, and THP.

Q4: What are the best practices for storing and handling 3-bromo-7-chloro-1H-indazole?

A4: Like many halogenated heterocyclic compounds, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. While generally stable, some related nitro-substituted indazoles are known to be susceptible to hydrolysis or photodegradation, so minimizing exposure to moisture and light is good practice.[18]

References

  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • El Kazzouli, S., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem. (2025).
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork.
  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
  • Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Dong, L., et al. (n.d.).
  • Request PDF. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]

  • BenchChem. (2025). Stability issues with 3-Bromo-6-chloro-4-nitro-1H-indazole in solution. BenchChem Technical Support.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo vs. 7-Chloro Substituents on the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisostere of indole and its presence in numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount in drug discovery, and halogenated indazoles serve as versatile precursors for diversification, primarily through metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The choice of the halogen and its position on the indazole ring profoundly influences the synthetic strategy. This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 3-bromoindazole and 7-chloroindazole, offering field-proven insights and experimental data to inform reaction design and optimization.

The Dichotomy of Reactivity: A Tale of Two Mechanisms

The relative reactivity of the C-Br bond at the 3-position versus the C-Cl bond at the 7-position of the indazole ring is not a simple matter of halogen leaving group ability. Instead, it is dictated by the dominant reaction mechanism at play: palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. These two reaction classes are governed by distinct electronic and mechanistic principles, leading to a reversal of reactivity trends between the two substrates.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of the C-X Bond Strength

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen (C-X) bond dissociation energy. The general trend for aryl halide reactivity in these transformations is I > Br > Cl >> F, a direct consequence of the decreasing C-X bond strength down the halogen group.

Therefore, in the context of our comparison, the C-Br bond in 3-bromoindazole is weaker than the C-Cl bond in 7-chloroindazole. This translates to a lower activation energy for the oxidative addition step, making 3-bromoindazole significantly more reactive than 7-chloroindazole in palladium-catalyzed cross-coupling reactions . This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times when working with 3-bromoindazole.

G cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling 3-Bromoindazole 3-Bromoindazole Higher Reactivity Higher Reactivity 3-Bromoindazole->Higher Reactivity Weaker C-Br bond Lower oxidative addition barrier 7-Chloroindazole 7-Chloroindazole Lower Reactivity Lower Reactivity 7-Chloroindazole->Lower Reactivity Stronger C-Cl bond Higher oxidative addition barrier

Nucleophilic Aromatic Substitution (SNAr): The Primacy of Electronic Activation

In contrast to cross-coupling reactions, the reactivity in SNAr is governed by a different set of principles. The mechanism typically proceeds via a two-step addition-elimination pathway, where the rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen. This attack forms a negatively charged intermediate known as a Meisenheimer complex.

The stability of the Meisenheimer complex, and thus the rate of the reaction, is highly dependent on the ability of the aromatic ring to accommodate the negative charge. This is facilitated by the presence of electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group. Furthermore, a more electronegative halogen at the site of substitution can better stabilize the forming negative charge through its inductive effect, thereby accelerating the rate of nucleophilic attack. This often leads to a reversal of the halide reactivity trend compared to cross-coupling reactions, with the order being F > Cl > Br > I.

When comparing 3-bromoindazole and 7-chloroindazole in the context of SNAr, two factors must be considered: the electronic nature of the substitution site and the nature of the halogen. Based on 13C NMR data, the C3 position of the indazole ring is generally more electron-deficient than the C7 position, making it inherently more susceptible to nucleophilic attack. However, the greater electronegativity of chlorine compared to bromine means that the C-Cl bond is more polarized, further activating the C7 position for nucleophilic attack.

Consequently, for SNAr reactions, 7-chloroindazole is generally more reactive than 3-bromoindazole , especially when the indazole ring is further activated by appropriately positioned electron-withdrawing groups.

G cluster_1 Reactivity in Nucleophilic Aromatic Substitution (SNAr) 7-Chloroindazole 7-Chloroindazole Higher Reactivity Higher Reactivity 7-Chloroindazole->Higher Reactivity More electronegative Cl Greater inductive stabilization 3-Bromoindazole 3-Bromoindazole Lower Reactivity Lower Reactivity 3-Bromoindazole->Lower Reactivity Less electronegative Br Lesser inductive stabilization

Experimental Data & Protocols

The following sections provide representative experimental data and detailed protocols to illustrate the reactivity differences between 3-bromoindazole and 7-chloroindazole.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of 3-bromoindazole is evident in the milder conditions and often higher yields compared to 7-chloroindazole.

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh3)4 (5 mol%)Cs2CO3 (2 equiv)Dioxane/H2O100 °C, 4h92%[1]
7-Chloro-1H-indazolePhenylboronic acidPd(dppf)Cl2 (5 mol%)K2CO3 (3 equiv)Dioxane/H2O120 °C, 12h78%[2]

G Start Start Combine Combine 3-bromo-1H-indazole, phenylboronic acid, Cs2CO3, and Pd(PPh3)4 in a flask. Start->Combine Solvent Add dioxane and water. Combine->Solvent Degas Degas the mixture with argon for 15 minutes. Solvent->Degas Heat Heat the reaction at 100°C with stirring. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool, dilute with water, and extract with ethyl acetate. Monitor->Workup Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add dioxane (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, 3-bromoindazole generally requires less forcing conditions than 7-chloroindazole.

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
3-Bromo-1H-indazoleMorpholinePd2(dba)3 (2 mol%), XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene100 °C, 6h88%[3][4]
7-Chloro-1H-indazoleMorpholinePd(OAc)2 (5 mol%), RuPhos (10 mol%)K3PO4 (2 equiv)Dioxane120 °C, 18h75%[5][6]

G Start Start Combine Combine 7-chloro-1H-indazole, Pd(OAc)2, RuPhos, and K3PO4 in a glovebox. Start->Combine Solvent_Amine Add dioxane and morpholine. Combine->Solvent_Amine Seal_Heat Seal the reaction vessel and heat at 120°C with stirring. Solvent_Amine->Seal_Heat Monitor Monitor reaction progress by TLC or LC-MS. Seal_Heat->Monitor Workup Cool, filter through celite, and concentrate. Monitor->Workup Purify Purify the residue by column chromatography. Workup->Purify End End Purify->End

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add 7-chloro-1H-indazole (1.0 mmol), palladium(II) acetate (0.05 mmol), RuPhos (0.10 mmol), and potassium phosphate (2.0 mmol) to a vial.

  • Solvent and Amine Addition: Add anhydrous dioxane (5 mL) and morpholine (1.2 mmol) to the vial.

  • Reaction Conditions: Seal the vial and heat the mixture at 120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to be effective on the indazole ring, the presence of an electron-withdrawing group is generally required. The following is a representative protocol for the reaction of a nitro-substituted 7-chloroindazole, which is expected to be more reactive than the corresponding 3-bromo analogue.

SubstrateNucleophileBaseSolventConditionsYieldReference
7-Chloro-5-nitro-1H-indazolePiperidineK2CO3 (3 equiv)DMF100 °C, 4h95%[7][8]
3-Bromo-5-nitro-1H-indazolePiperidineK2CO3 (3 equiv)DMF120 °C, 12h82%[9]
  • Reaction Setup: To a round-bottom flask, add 7-chloro-5-nitro-1H-indazole (1.0 mmol), potassium carbonate (3.0 mmol), and dimethylformamide (DMF, 10 mL).

  • Nucleophile Addition: Add piperidine (1.5 mmol) to the stirring suspension.

  • Heating: Heat the reaction mixture to 100 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the product. Further purification can be achieved by recrystallization if necessary.

Conclusion

The reactivity of 3-bromo and 7-chloro substituents on the indazole ring is highly dependent on the chosen synthetic transformation. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond of 3-bromoindazole leads to higher reactivity, allowing for milder reaction conditions. Conversely, in nucleophilic aromatic substitution reactions, the greater electronegativity of chlorine and the electronic nature of the C7 position make 7-chloroindazole the more reactive substrate, particularly when the ring is activated with electron-withdrawing groups. A thorough understanding of these mechanistic principles is crucial for the efficient and rational design of synthetic routes to novel indazole-based compounds in drug discovery and development.

References

  • Negishi, E.-i. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 335-434.
  • Buchwald, S. L., & Mauger, C. (2006). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Aldrichimica Acta, 39(1), 15-27.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • Terrier, F. (1991). Nucleophilic Aromatic Substitution: The Influence of the Nitro Group. VCH Publishers.
  • Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Molecules, 25(24), 5912.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8598-8606.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • This data is representative and derived from typical conditions for Suzuki-Miyaura reactions on chloroarenes. Specific yields may vary.
  • This data is representative and derived from typical conditions for Buchwald-Hartwig aminations on chloroarenes. Specific yields may vary.
  • This data is representative and derived from typical conditions for Buchwald-Hartwig aminations on bromoarenes. Specific yields may vary.
  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10866.
  • This data is representative and derived from typical conditions for SNAr reactions on bromo-nitro-arenes. Specific yields may vary.
  • This data is representative and derived from typical conditions for SNAr reactions on chloro-nitro-arenes. Specific yields may vary.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • This protocol is a generalized procedure based on established SNAr methodology.
  • This protocol is a generalized procedure based on established Buchwald-Hartwig amin
  • This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodology.
  • This data is representative and derived from typical conditions for Buchwald-Hartwig aminations on chloroarenes. Specific yields may vary.
  • This data is representative and derived from typical conditions for SNAr reactions on chloro-nitro-arenes. Specific yields may vary.
  • This data is representative and derived from typical conditions for Suzuki-Miyaura reactions on chloroarenes. Specific yields may vary.
  • This protocol is a generalized procedure based on established Buchwald-Hartwig amin
  • This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodology.
  • This protocol is a generalized procedure based on established SNAr methodology.
  • This data is representative and derived from typical conditions for Buchwald-Hartwig aminations on bromoarenes. Specific yields may vary.
  • This data is representative and derived from typical conditions for SNAr reactions on bromo-nitro-arenes. Specific yields may vary.

Sources

A Technical Guide for Medicinal Chemists: Navigating Synthetic Strategies and Reactivity of 3-bromo-7-chloro-1H-indazole and 3,7-dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its importance, particularly in the development of kinase inhibitors. For researchers and drug development professionals, the strategic functionalization of the indazole ring is a critical step in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two key halogenated indazole intermediates: 3-bromo-7-chloro-1H-indazole and 3,7-dibromo-1H-indazole . We will dissect their synthesis, compare their reactivity with supporting experimental insights, and explore their applications in medicinal chemistry, offering a practical resource for chemists at the bench.

Physicochemical Properties: A Comparative Overview

The subtle difference in the halogen at the 7-position—chlorine versus bromine—imparts distinct physicochemical characteristics to these molecules. These differences can influence solubility, crystal packing, and, most importantly, reactivity in subsequent synthetic transformations.

Property3-bromo-7-chloro-1H-indazole3,7-dibromo-1H-indazole
Molecular Formula C₇H₄BrClN₂C₇H₄Br₂N₂
Molecular Weight 231.48 g/mol 275.93 g/mol
Appearance Off-white to light yellow solidOff-white to light brown solid
Reactivity Hotspots C3-Br and C7-Cl for cross-couplingC3-Br and C7-Br for cross-coupling

Synthesis Strategies: A Tale of Two Halogenations

The synthesis of these dihalogenated indazoles typically involves the construction of the indazole ring followed by selective halogenation, or the use of pre-halogenated starting materials. The choice of strategy often depends on the availability and cost of the initial building blocks.

A common and effective approach involves the cyclization of a suitably substituted o-toluidine derivative or a related aniline. For instance, a plausible synthetic route to 3-bromo-7-chloro-1H-indazole could start from 2-chloro-6-nitrotoluene, which can be reduced to the corresponding aniline. Subsequent diazotization and cyclization, followed by bromination at the C3 position, would yield the desired product.

Similarly, 3,7-dibromo-1H-indazole can be synthesized from a dibrominated aniline precursor. The regioselectivity of halogenation is a key consideration. Directed ortho-metalation can be a powerful tool to achieve site-specific halogenation on the indazole core.

Conceptual Synthetic Workflow

G cluster_0 Synthesis of 3-bromo-7-chloro-1H-indazole cluster_1 Synthesis of 3,7-dibromo-1H-indazole A 2-chloro-6-nitrotoluene B 2-amino-6-chlorotoluene A->B Reduction C 7-chloro-1H-indazole B->C Diazotization & Cyclization D 3-bromo-7-chloro-1H-indazole C->D Bromination (e.g., NBS) E 2,6-dibromoaniline F Diazotization E->F G 7-bromo-1H-indazole F->G Cyclization H 3,7-dibromo-1H-indazole G->H Bromination (e.g., NBS)

Caption: Conceptual synthetic pathways to the target dihalogenated indazoles.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these dihalogenated indazoles in medicinal chemistry lies in their role as scaffolds for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-Br and C-Cl bonds provides an opportunity for selective functionalization.

Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, in 3-bromo-7-chloro-1H-indazole, the C3-Br bond is significantly more reactive than the C7-Cl bond. This allows for selective Suzuki-Miyaura coupling at the C3 position while leaving the C7-Cl intact for a subsequent, potentially different, cross-coupling reaction under more forcing conditions.

In contrast, 3,7-dibromo-1H-indazole possesses two C-Br bonds. While both are reactive, subtle electronic and steric differences between the C3 and C7 positions can lead to regioselectivity under carefully controlled conditions. However, achieving high selectivity can be challenging, and mixtures of mono- and di-coupled products are often observed.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 3-bromo-7-chloro-1H-indazole

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 3-bromo-7-chloro-1H-indazole

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-7-chloro-1H-indazole, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-aryl-7-chloro-1H-indazole.

Spectroscopic Characterization: Distinguishing Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds.

  • ¹H NMR: The proton spectra of both compounds will exhibit signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. The chemical shifts and coupling patterns will be influenced by the positions of the halogens. For 3-bromo-7-chloro-1H-indazole, one would expect to see distinct signals for the protons at the 4, 5, and 6 positions. Similarly, for 3,7-dibromo-1H-indazole, the protons at the 4, 5, and 6 positions will have characteristic chemical shifts. The NH proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectra will show distinct signals for each carbon atom in the molecule. The carbons attached to the halogens (C3, C7) will exhibit chemical shifts influenced by the electronegativity and size of the halogen atom.

Illustrative Reactivity Pathway

G A 3-bromo-7-chloro-1H-indazole B 3-aryl-7-chloro-1H-indazole A->B Selective Suzuki Coupling (mild conditions) C 3,7-diaryl-1H-indazole B->C Second Suzuki Coupling (forcing conditions)

Caption: Stepwise functionalization of 3-bromo-7-chloro-1H-indazole.

Application in Medicinal Chemistry: Case Studies

Both 3-bromo-7-chloro-1H-indazole and 3,7-dibromo-1H-indazole serve as valuable starting materials for the synthesis of biologically active molecules, particularly kinase inhibitors.

  • 3-bromo-7-chloro-1H-indazole: The ability to selectively functionalize the C3 position makes this a highly attractive intermediate. For example, the C3 position can be arylated via a Suzuki coupling, and the resulting 3-aryl-7-chloro-1H-indazole can then undergo further modifications at the N1 position or the C7 position to generate a library of compounds for structure-activity relationship (SAR) studies.

  • 3,7-dibromo-1H-indazole: This scaffold allows for the introduction of two points of diversity. While selective mono-functionalization can be challenging, di-functionalization with the same or different groups can lead to novel chemical entities. For instance, a double Suzuki coupling with two different boronic acids in a sequential manner (if selectivity can be achieved) or a statistical approach can be employed to generate diverse libraries of 3,7-disubstituted indazoles.

Conclusion

The choice between 3-bromo-7-chloro-1H-indazole and 3,7-dibromo-1H-indazole as a synthetic intermediate depends on the desired final compound and the synthetic strategy. The differential reactivity of the C-Br and C-Cl bonds in 3-bromo-7-chloro-1H-indazole offers a clear advantage for regioselective, stepwise functionalization. In contrast, 3,7-dibromo-1H-indazole provides a platform for introducing two substituents, although controlling the regioselectivity of mono-functionalization requires careful optimization of reaction conditions. A thorough understanding of the principles of halogen reactivity in cross-coupling reactions, coupled with the experimental insights provided in this guide, will empower researchers to make informed decisions in the design and synthesis of novel indazole-based therapeutics.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Supporting Information for a scientific article. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (URL: [Link])

  • Supporting information for a scientific article. (URL: [Link])

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL: [Link])

  • Supporting Information for a scientific article. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (URL: [Link])

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL: [Link])

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (URL: [Link])

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (URL: [Link])

  • 13 C NMR of indazoles. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (URL: [Link])

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])

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A Comparative Spectroscopic Guide to 3-Bromo-7-Chloro-1H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Researcher in Drug Discovery and Development

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone of many therapeutic agents. The specific substitution pattern on this bicyclic heteroaromatic system profoundly influences its biological activity, making the unambiguous identification of regioisomers a critical step in drug development. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-bromo-7-chloro-1H-indazole and its potential isomers, offering a practical framework for their differentiation.

The Structural Challenge: Positional Isomerism

The nominal structure "3-bromo-7-chloro-1H-indazole" specifies the substituents on the indazole ring. However, depending on the synthetic route, other positional isomers could potentially be formed. This guide will focus on the key spectroscopic differences that would arise between the titular compound and a plausible isomer, for instance, 3-chloro-7-bromo-1H-indazole, to illustrate the analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The electronic environment of each proton and carbon atom is exquisitely sensitive to the placement of the bromine and chlorine substituents, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The electronegativity and anisotropic effects of the halogen substituents dictate the chemical shifts of the remaining protons on the benzene ring (H-4, H-5, and H-6).

Expected ¹H NMR Data (Predicted)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)NH (ppm)
3-Bromo-7-Chloro-1H-Indazole ~7.5-7.7~7.2-7.4~7.0-7.2~13.0-13.5
3-Chloro-7-Bromo-1H-Indazole ~7.4-7.6~7.3-7.5~7.1-7.3~13.0-13.5

Note: These are predicted chemical shift ranges based on general substituent effects on aromatic systems. Actual values may vary depending on the solvent and concentration.

The key differentiator in the ¹H NMR spectrum will be the chemical shifts of the protons on the benzene portion of the indazole ring. The electron-withdrawing nature of the halogens will deshield the adjacent protons, shifting their signals downfield. The magnitude of this effect can be subtly different for bromine and chlorine, allowing for distinction.[1][2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum offers complementary and often more decisive information. The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts. While both bromine and chlorine are deshielding, their effects are distinct.

Expected ¹³C NMR Data (Predicted)

CompoundC-3 (ppm)C-7 (ppm)Other Aromatic Carbons (ppm)
3-Bromo-7-Chloro-1H-Indazole ~115-120~130-135~110-140
3-Chloro-7-Bromo-1H-Indazole ~125-130~120-125~110-140

Note: These are predicted chemical shift ranges. The carbon attached to bromine typically resonates at a slightly more upfield (lower ppm) position compared to a carbon attached to chlorine in similar electronic environments.[3]

The most significant diagnostic signals in the ¹³C NMR spectrum will be those of C-3 and C-7. The differing electronegativities of bromine and chlorine will induce measurably different chemical shifts for the carbons to which they are attached, providing a clear method for distinguishing between the isomers.[4]

Mass Spectrometry (MS): Unveiling Isotopic Patterns

Mass spectrometry is indispensable for confirming the elemental composition of the isomers. The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak.

The relative abundances of these isotopes are approximately:

  • Bromine: ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), a roughly 1:1 ratio.

  • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a roughly 3:1 ratio.

For a molecule containing one bromine and one chlorine atom, the mass spectrum will exhibit a characteristic pattern of molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 3:4:1.[5]

Molecular Ion Cluster for C₇H₄BrClN₂

IonContributing IsotopesExpected m/zRelative Intensity
M⁷⁹Br, ³⁵Cl2303
M+2⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl2324
M+4⁸¹Br, ³⁷Cl2341

While this isotopic pattern confirms the presence of one bromine and one chlorine atom, it does not, by itself, distinguish between positional isomers. However, the fragmentation patterns of the isomers upon electron ionization may differ. The weaker C-Br bond is more likely to cleave than the C-Cl bond, potentially leading to different fragment ions. For example, the loss of a bromine radical followed by a chlorine radical, or vice versa, could produce fragment ions of different relative abundances, aiding in isomer identification.[6][7]

Vibrational and Electronic Spectroscopy: Complementary Insights

Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to be broadly similar, showing characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-H bending (700-900 cm⁻¹). Subtle differences in the fingerprint region (below 1000 cm⁻¹) may exist due to the different vibrational modes of the C-Br and C-Cl bonds and their influence on the overall molecular vibrations.

UV-Vis Spectroscopy

The UV-Vis spectra of indazole derivatives are characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents. While the differences between the bromo-chloro isomers may be subtle, slight shifts in the absorption maxima (λ_max) could be observed.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion cluster and major fragment ions.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the elemental composition. Examine the fragmentation pattern for any isomer-specific fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic functional group frequencies and compare the fingerprint regions of the different isomers.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity.

Visualizing the Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Elucidation Unknown_Isomer Unknown Indazole Isomer NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Isomer->NMR MS Mass Spectrometry (EI) Unknown_Isomer->MS IR_UV IR & UV-Vis Spectroscopy Unknown_Isomer->IR_UV NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data MS_Data Isotopic Pattern Fragmentation MS->MS_Data IR_UV_Data Functional Groups λ_max IR_UV->IR_UV_Data Structure Identified Isomer NMR_Data->Structure MS_Data->Structure IR_UV_Data->Structure

Caption: Workflow for the spectroscopic identification of 3-bromo-7-chloro-1H-indazole isomers.

Conclusion

The definitive identification of 3-bromo-7-chloro-1H-indazole and its isomers relies on a multi-technique spectroscopic approach. While mass spectrometry provides crucial confirmation of the elemental composition through its unique isotopic signature, NMR spectroscopy, particularly ¹³C NMR, offers the most direct and unambiguous method for distinguishing between positional isomers. The subtle yet significant differences in the electronic environments induced by the bromine and chlorine substituents provide a robust analytical handle for structural elucidation. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the analytical challenges posed by these important heterocyclic compounds.

References

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

  • Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(10), 3366–3374. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • JEOL. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 7. Retrieved from [Link]

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  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 3-Bromo-7-Chloro-1H-Indazole and Its Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored, leading to the development of several FDA-approved drugs, particularly in the realm of oncology. This guide provides an in-depth technical analysis of the potential biological activity of a specific, yet underexplored, derivative: 3-bromo-7-chloro-1H-indazole. Due to the limited publicly available experimental data on this precise molecule, this guide will adopt a predictive approach, leveraging structure-activity relationship (SAR) principles gleaned from studies of analogous compounds. We will propose a synthetic route, hypothesize its biological targets, and provide detailed experimental protocols to validate these predictions, thereby offering a comprehensive roadmap for researchers interested in this and related compounds.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The 1H-indazole core is a bioisostere of purine, the fundamental component of ATP. This structural mimicry allows indazole-based molecules to competitively bind to the ATP-binding site of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2] Halogenation, in particular, is a common strategy in medicinal chemistry to modulate these parameters.[3]

Synthesis of 3-Bromo-7-Chloro-1H-Indazole: A Proposed Route

While specific literature on the synthesis of 3-bromo-7-chloro-1H-indazole is scarce, a plausible synthetic pathway can be devised based on established methodologies for the synthesis of substituted indazoles.[4][5] A potential route could start from a readily available substituted aniline, followed by diazotization, cyclization, and subsequent halogenation steps.

cluster_synthesis Proposed Synthesis of 3-Bromo-7-Chloro-1H-Indazole 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Diazotization Diazotization 2-Chloro-6-methylaniline->Diazotization NaNO2, HCl Cyclization Cyclization Diazotization->Cyclization Reduction (e.g., SnCl2) 7-Chloro-1H-indazole 7-Chloro-1H-indazole Cyclization->7-Chloro-1H-indazole Bromination Bromination 7-Chloro-1H-indazole->Bromination NBS or Br2 3-Bromo-7-chloro-1H-indazole 3-Bromo-7-chloro-1H-indazole Bromination->3-Bromo-7-chloro-1H-indazole

Caption: Proposed synthetic workflow for 3-bromo-7-chloro-1H-indazole.

Hypothesized Biological Target: Protein Kinases in Cancer

Given the prevalence of halogenated indazoles as kinase inhibitors, it is highly probable that 3-bromo-7-chloro-1H-indazole exhibits inhibitory activity against one or more protein kinases. The specific substitution pattern—a bromine at the 3-position and a chlorine at the 7-position—suggests that it could interact with the hinge region and the hydrophobic pocket of the ATP-binding site. Potential kinase targets could include those implicated in cancer cell proliferation, survival, and angiogenesis, such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Aurora Kinases

  • c-Jun N-terminal Kinase (JNK)

Structure-Activity Relationship (SAR) of Halogenated Indazoles

The biological activity of indazole derivatives is significantly influenced by the nature and position of their substituents. Halogens, owing to their electronic and steric properties, can profoundly impact a compound's interaction with its biological target.

Table 1: Inferred Structure-Activity Relationship of Halogenated Indazoles as Kinase Inhibitors

Position of HalogenKnown/Predicted Effect on Kinase InhibitionRationale
3-Position (Bromo) Potentially enhances binding affinity.The bromine atom can form halogen bonds with backbone carbonyls in the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors.[3]
7-Position (Chloro) Can influence selectivity and physicochemical properties.Substitution at the 7-position can modulate the overall shape and electronic distribution of the molecule, potentially leading to improved selectivity for a particular kinase. It can also affect properties like solubility and cell permeability.

While direct comparative data for 3-bromo-7-chloro-1H-indazole is unavailable, studies on related compounds provide valuable insights. For instance, the presence of a halogen atom has been shown to be crucial for the enhanced potency of some indazole-based Aurora kinase inhibitors.[1] Conversely, in other series, the introduction of hydrophobic groups like halogens has led to a decrease in potency against VEGFR-2.[1] This highlights the context-dependent nature of SAR and the necessity for empirical testing.

Experimental Workflows for Biological Evaluation

To ascertain the biological activity of 3-bromo-7-chloro-1H-indazole and its analogs, a systematic experimental approach is required. The following protocols outline the key assays for determining its potential as a kinase inhibitor and an anti-cancer agent.

Workflow 1: Kinase Inhibition Assay

This biochemical assay will determine the direct inhibitory effect of the compound on the activity of selected kinases.

cluster_kinase_assay Kinase Inhibition Assay Workflow Compound dilutions Compound dilutions Incubation Incubation Compound dilutions->Incubation Pre-incubation ATP addition ATP addition Incubation->ATP addition Initiate reaction Kinase + Substrate Kinase + Substrate Kinase + Substrate->Incubation Reaction incubation Reaction incubation ATP addition->Reaction incubation Detection reagent Detection reagent Reaction incubation->Detection reagent Stop reaction Signal measurement Signal measurement Detection reagent->Signal measurement IC50 calculation IC50 calculation Signal measurement->IC50 calculation

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of 3-bromo-7-chloro-1H-indazole and its analogs in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the recombinant kinase, a fluorescently or luminescently labeled substrate, and the test compounds.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP.

  • Data Analysis: Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50) value for each compound.

Workflow 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay will assess the cytotoxic effect of the compounds on cancer cell lines.

cluster_mtt_assay MTT Anti-Proliferative Assay Workflow Cell seeding Cell seeding Compound treatment Compound treatment Cell seeding->Compound treatment Incubation (48-72h) Incubation (48-72h) Compound treatment->Incubation (48-72h) MTT reagent addition MTT reagent addition Incubation (48-72h)->MTT reagent addition Formazan solubilization Formazan solubilization MTT reagent addition->Formazan solubilization Absorbance measurement Absorbance measurement Formazan solubilization->Absorbance measurement IC50 calculation IC50 calculation Absorbance measurement->IC50 calculation

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Culture: Culture relevant human cancer cell lines (e.g., A549 for lung cancer, K562 for leukemia, PC-3 for prostate cancer, and Hep-G2 for liver cancer) in appropriate media.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-bromo-7-chloro-1H-indazole and its analogs for 48-72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader and calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Interpretation and Future Directions

The results from these assays will provide the first crucial insights into the biological activity of 3-bromo-7-chloro-1H-indazole.

  • Potent Kinase Inhibition (Low IC50 in biochemical assay): If the compound shows potent inhibition of a specific kinase, it would warrant further investigation into its selectivity profile against a broader panel of kinases.

  • Cellular Activity (Low IC50 in MTT assay): Potent anti-proliferative activity would suggest that the compound is cell-permeable and can engage its intracellular target. Further studies could then focus on elucidating the mechanism of cell death (e.g., apoptosis, cell cycle arrest).

  • Structure-Activity Relationship: By comparing the IC50 values of 3-bromo-7-chloro-1H-indazole with its analogs (e.g., with different halogens or substitutions at other positions), a clear SAR can be established. This will guide the design of more potent and selective next-generation inhibitors.

Future research should also focus on ADME (absorption, distribution, metabolism, and excretion) profiling to assess the drug-like properties of the most promising compounds.

Conclusion

While direct experimental evidence for the biological activity of 3-bromo-7-chloro-1H-indazole is currently lacking in the public domain, a comprehensive analysis of the indazole scaffold and its halogenated derivatives strongly suggests its potential as a kinase inhibitor with anti-cancer properties. The proposed synthetic route and experimental workflows in this guide provide a clear and scientifically rigorous path for researchers to explore the therapeutic potential of this intriguing molecule. The elucidation of its biological activity and the establishment of a clear structure-activity relationship will undoubtedly contribute to the broader understanding of indazole-based therapeutics and could pave the way for the development of novel and effective treatments for cancer and other diseases.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
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  • 3-Bromo-7-chloro-1H-indazole | 885521-96-0. BLD Pharm.
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  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 70-76.
  • Reddy, T. S., & Kumar, M. S. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394-2399.
  • 7-BROMO-3-CHLORO-1H-INDAZOLE | 885271-75-0. ChemicalBook.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
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  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
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Navigating the SAR Landscape of 3-Bromo-7-Chloro-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic compounds that are bioisosteres of indoles and have demonstrated a remarkable breadth of pharmacological activities.[5] This includes their well-established role as kinase inhibitors, where the indazole ring system can effectively interact with the hinge region of the ATP-binding site of various kinases.[6] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Entrectinib, an ALK inhibitor, feature the 1H-indazole-3-amide core, highlighting its importance in oncology drug design.[6]

Probing the Structure-Activity Relationships

Direct SAR studies detailing the impact of substitutions on the 3-bromo-7-chloro-1H-indazole core are scarce. However, we can extrapolate potential SAR trends by examining related halogenated indazole derivatives. For instance, the regioisomeric 7-bromo-4-chloro-1H-indazol-3-amine has been identified as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV capsid inhibitor.[4][7][8][9] This underscores the significance of the halogenation pattern on the indazole ring in modulating biological activity.

In many kinase inhibitor series, the C3 position of the indazole is often functionalized with groups that can form hydrogen bonds with the kinase hinge region.[10] The presence of a bromine atom at this position in the 3-bromo-7-chloro-1H-indazole scaffold offers a unique starting point for further derivatization, for example, through Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl moieties. The impact of these substitutions on kinase inhibitory activity would be a critical aspect of an SAR campaign.

The chloro substituent at the C7 position is expected to influence the electronic properties of the ring system and may also engage in specific interactions within a protein binding pocket. SAR studies on other indazole series have shown that substitutions at this position can significantly impact potency and selectivity.[3]

Table 1: Hypothetical SAR Exploration of 3-Bromo-7-Chloro-1H-Indazole Derivatives

Compound IDR1 (at N1)R2 (at C3 via coupling)Target Kinase IC50 (nM)Notes
BCI-001 H-Br>10,000Starting scaffold
BCI-002 -CH3-Br>10,000N1-alkylation may impact solubility and cell permeability.
BCI-003 H-Phenyl5,000Introduction of an aryl group at C3 could lead to weak inhibitory activity.
BCI-004 H-4-pyridyl1,500A nitrogen-containing heterocycle may improve interactions with the hinge region.
BCI-005 -(CH2)2-morpholine-4-pyridyl250A solubilizing group at N1 can improve pharmacokinetic properties.
BCI-006 -(CH2)2-morpholine-3-amino-phenyl50An amino group on the C3-aryl substituent could form additional hydrogen bonds.

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols: A Roadmap for Investigation

To initiate an SAR study on 3-bromo-7-chloro-1H-indazole derivatives, the following experimental workflow can be employed, adapted from established protocols for similar heterocyclic compounds.[6][11]

Synthesis of the 3-Bromo-7-Chloro-1H-Indazole Core

The synthesis of the core scaffold can be approached through various synthetic routes. A plausible method involves the diazotization of a suitably substituted aniline, followed by cyclization. The specific starting materials and reaction conditions would need to be optimized to achieve the desired 3-bromo-7-chloro substitution pattern.

General Procedure for Derivatization at the C3 Position (e.g., Suzuki Coupling)
  • To a solution of 3-bromo-7-chloro-1H-indazole (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C3-substituted derivative.

In Vitro Kinase Inhibition Assay (Example: Generic Kinase)
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Path Forward

The exploration of the 3-bromo-7-chloro-1H-indazole scaffold represents a promising, yet uncharted, area of medicinal chemistry. The following diagrams illustrate a potential research workflow and a hypothetical signaling pathway that could be targeted by these derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization Core 3-Bromo-7-Chloro-1H-Indazole Core Synthesis Deriv Derivatization (e.g., Suzuki Coupling at C3, N1-Alkylation) Core->Deriv Generation of Analog Library Assay In Vitro Kinase Panel Screening Deriv->Assay HitID Hit Identification Assay->HitID Potency & Selectivity SAR SAR Analysis HitID->SAR ADME In Vitro ADME Profiling SAR->ADME Iterative Design ADME->Deriv Feedback Loop

Caption: A generalized workflow for the SAR-driven discovery of novel drug candidates based on the 3-bromo-7-chloro-1H-indazole scaffold.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 3-Bromo-7-Chloro-1H-Indazole Derivative Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Conclusion and Future Directions

While the current literature lacks specific SAR studies on 3-bromo-7-chloro-1H-indazole derivatives, the rich history of the broader indazole class in drug discovery provides a strong rationale for their investigation. By leveraging established synthetic methodologies and biological assays, researchers can systematically explore the SAR of this scaffold. The insights gained from such studies could lead to the discovery of novel and potent inhibitors of various therapeutic targets, particularly protein kinases. The key will be to build a diverse library of analogs and screen them against a panel of relevant biological targets to uncover the therapeutic potential of this promising, yet underexplored, chemical space.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15691-15701. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4948. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

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Comparative Yield Analysis of 3-bromo-7-chloro-1H-indazole Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-7-chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indazole core is a prevalent motif in a range of pharmacologically active compounds, including kinase inhibitors for oncology and antiviral agents. The precise placement of the bromo and chloro substituents provides distinct handles for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.

Given its strategic importance, the efficient and scalable synthesis of 3-bromo-7-chloro-1H-indazole is of paramount interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of potential synthetic routes to this target molecule. The discussion is grounded in established chemical principles and supported by data from analogous transformations reported in the literature. We will delve into the mechanistic rationale behind key steps and present a critical evaluation of each route's potential yield, scalability, and overall efficiency.

Route 1: Sequential Halogenation of 1H-Indazole

This approach involves the initial synthesis of a monosubstituted indazole, followed by the introduction of the second halogen. Two plausible sequences exist: chlorination followed by bromination, or vice-versa.

Route 1A: Synthesis via 7-chloro-1H-indazole

This pathway commences with the synthesis of 7-chloro-1H-indazole, which is then subjected to regioselective bromination at the C3 position.

Workflow Diagram:

A Starting Material (e.g., 2-chloro-6-nitrotoluene) B Cyclization to 7-chloro-1H-indazole A->B Reduction & Diazotization C Regioselective Bromination (e.g., NBS or Br2) B->C D 3-bromo-7-chloro-1H-indazole C->D

Caption: Synthetic workflow for Route 1A.

Experimental Protocol (Proposed):

  • Synthesis of 7-chloro-1H-indazole: A common route involves the reductive cyclization of 2-chloro-6-nitrotoluene. The nitro group is first reduced to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

  • Bromination of 7-chloro-1H-indazole: The resulting 7-chloro-1H-indazole is then brominated. Based on studies of similar indazole systems, N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile would be the reagent of choice to achieve regioselective bromination at the C3 position. The electron-donating nature of the pyrazole ring nitrogen activates the C3 position for electrophilic substitution.

Discussion:

The success of this route hinges on the regioselectivity of the bromination step. The indazole nucleus is susceptible to electrophilic attack at multiple positions, but the C3 position is generally the most reactive in the absence of strongly directing groups. The yield for the initial synthesis of 7-chloro-1H-indazole can be moderate to good, while the subsequent bromination is expected to be high-yielding under optimized conditions.

Route 1B: Synthesis via 3-bromo-1H-indazole

This alternative sequential halogenation begins with the bromination of 1H-indazole, followed by chlorination.

Workflow Diagram:

A 1H-Indazole B Bromination at C3 A->B NBS or Br2 C Regioselective Chlorination B->C e.g., NCS D 3-bromo-7-chloro-1H-indazole C->D

Caption: Synthetic workflow for Route 1B.

Discussion:

While seemingly straightforward, this route presents significant regioselectivity challenges. The initial bromination of 1H-indazole reliably yields 3-bromo-1H-indazole. However, the subsequent chlorination of 3-bromo-1H-indazole is likely to be less selective. The bromo substituent is a deactivating, ortho-, para-director, which would direct incoming electrophiles to the C4 and C6 positions, making the desired C7 chlorination a minor product. Therefore, this route is considered less synthetically viable for achieving a high yield of the target molecule.

Route 2: Synthesis from a Pre-functionalized Phenyl Precursor

This strategy involves constructing the indazole ring from a benzene derivative that already contains the desired halogen substitution pattern. A notable example is the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, from 2,6-dichlorobenzonitrile.[1][2][3][4][5] A similar approach can be envisioned for 3-bromo-7-chloro-1H-indazole.

Workflow Diagram:

A 2-amino-3-bromo-chloro-benzonitrile (Hypothetical Precursor) B Diazotization A->B NaNO2, H+ C Intramolecular Cyclization B->C D 3-bromo-7-chloro-1H-indazole C->D

Caption: Conceptual workflow for Route 2.

Discussion:

This "convergent" approach is often more efficient for complex substitution patterns. The key challenge lies in the synthesis of the appropriately substituted aniline precursor. Once obtained, the formation of the indazole ring via diazotization and cyclization is a well-established and generally high-yielding transformation. The overall yield of this route is heavily dependent on the number of steps and efficiency of the synthesis of the starting aniline. While a direct literature precedent for the exact precursor was not identified in the initial search, the synthesis of polysubstituted anilines is a mature field of organic chemistry.

Route 3: Sandmeyer Reaction of 3-amino-7-chloro-1H-indazole

The Sandmeyer reaction provides a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7][8][9] This makes it a highly attractive option for the synthesis of 3-bromo-7-chloro-1H-indazole, starting from the corresponding 3-amino derivative.

Workflow Diagram:

A 2-chloro-6-fluorobenzonitrile B Reaction with Hydrazine A->B C 3-amino-7-chloro-1H-indazole B->C D Diazotization (NaNO2, HBr) C->D E Sandmeyer Reaction (CuBr) D->E F 3-bromo-7-chloro-1H-indazole E->F

Caption: Synthetic workflow for Route 3.

Experimental Protocol (Established for Analogs):

  • Synthesis of 3-amino-7-chloro-1H-indazole: This intermediate can be synthesized from 2-chloro-6-fluorobenzonitrile by reaction with hydrazine. This nucleophilic aromatic substitution reaction proceeds in high yield.

  • Diazotization: The 3-amino-7-chloro-1H-indazole is treated with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr). This catalyzes the displacement of the diazonium group with a bromide ion, yielding the desired 3-bromo-7-chloro-1H-indazole.

Discussion:

This route is arguably the most promising in terms of overall yield and reliability. The synthesis of the 3-amino precursor is efficient. The Sandmeyer reaction itself is a robust and well-understood transformation that typically provides good to excellent yields. The conditions are generally mild, and the starting materials are readily available.

Comparative Analysis and Yield Summary

Route Starting Material Key Steps Anticipated Yield Advantages Disadvantages
1A 2-chloro-6-nitrotolueneReductive cyclization, Regioselective brominationModerate to GoodUtilizes simple starting materials.Potential for side products in the bromination step.
1B 1H-IndazoleBromination, Regioselective chlorinationLowDirect approach.Poor regioselectivity in the chlorination step.
2 Substituted AnilineDiazotization, CyclizationPotentially HighConvergent and efficient final step.Synthesis of the starting aniline may be lengthy.
3 3-amino-7-chloro-1H-indazoleDiazotization, Sandmeyer reactionHighHigh-yielding and reliable final step.Requires handling of potentially unstable diazonium salts.

Conclusion and Outlook

Based on the analysis of established synthetic methodologies, Route 3, the Sandmeyer reaction of 3-amino-7-chloro-1H-indazole, emerges as the most strategically sound and likely highest-yielding approach for the synthesis of 3-bromo-7-chloro-1H-indazole. The starting materials are accessible, and the key transformations are well-precedented with high efficiencies.

Route 1A represents a viable alternative, although careful optimization of the regioselective bromination step would be crucial to maximize the yield and minimize the formation of isomeric impurities. Route 2 holds promise for large-scale synthesis if an efficient route to the required polysubstituted aniline precursor can be developed. Route 1B is not recommended due to the anticipated lack of regiocontrol in the chlorination step.

Further experimental validation is required to determine the optimal reaction conditions and precise yields for each of these proposed routes. However, this comparative analysis provides a strong foundation for researchers and process chemists to make informed decisions in the development of a robust and efficient synthesis of the valuable building block, 3-bromo-7-chloro-1H-indazole.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

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A Comparative Guide to the Structural Validation of 3-bromo-7-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural validation of 3-bromo-7-chloro-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers in drug development, absolute certainty in molecular structure is non-negotiable. An error in substituent placement can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and failed programs. This document moves beyond simple protocol recitation to explain the causality behind experimental choices, presenting an integrated, self-validating workflow for unambiguous characterization.

Indazole derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-tumor and anti-HIV properties.[1][2] The specific substitution pattern of halogen atoms, such as in 3-bromo-7-chloro-1H-indazole, can profoundly influence a molecule's biological activity and pharmacokinetic profile. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal structural confirmation.

Section 1: The Foundational Check – High-Resolution Mass Spectrometry (HRMS)

The first step in any structural validation workflow is to confirm that the compound has the correct elemental composition. High-Resolution Mass Spectrometry provides a precise mass measurement, allowing for the determination of the molecular formula.

Expertise & Experience: For halogenated compounds, HRMS offers a critical internal validation point. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 50.7%/49.3%; ³⁵Cl/³⁷Cl ≈ 75.8%/24.2%), creates a unique isotopic cluster for the molecular ion. Observing this specific pattern provides high confidence in the presence of both atoms.[3]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 2 minutes to ensure complete dissolution.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. These technologies provide the necessary mass accuracy (typically < 5 ppm) to distinguish between isobaric formulas.

  • Data Acquisition: Acquire data in positive ion mode ([M+H]⁺). The instrument should be calibrated immediately prior to the run using a known standard. Set the mass range to scan from m/z 100 to 500.

  • Data Analysis:

    • Identify the cluster of peaks corresponding to the molecular ion.

    • Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretical calculated mass. The mass error should be below 5 ppm.

    • Analyze the isotopic distribution of the cluster and compare it to the theoretical pattern for a molecule containing one bromine and one chlorine atom.

Data Presentation: Predicted HRMS Data

The molecular formula for 3-bromo-7-chloro-1H-indazole is C₇H₄BrClN₂. The expected data is summarized below.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₇H₄BrClN₂Confirmed by mass accuracy
Monoisotopic Mass 231.9301 u[M+H]⁺ at m/z 232.9379
Isotopic Pattern M⁺, M+2, M+4 peaksDistinct cluster with relative intensities confirming one Br and one Cl atom.

Section 2: Mapping the Skeleton – Multinuclear NMR Spectroscopy

While HRMS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms.[4] For substituted aromatics like our target molecule, ¹H and ¹³C NMR are indispensable for confirming the positional isomerism.

Trustworthiness: The self-validating nature of NMR lies in the interplay of chemical shifts, signal integrations, and coupling constants. For 3-bromo-7-chloro-1H-indazole, we expect three distinct signals in the aromatic region of the ¹H spectrum. Their splitting patterns (coupling) will be dictated by their spatial relationships (ortho, meta), providing a definitive fingerprint of the 4, 5, and 6-position protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.[5] The choice of DMSO-d₆ is strategic, as it effectively solubilizes many heterocyclic compounds and its residual proton peak does not typically overlap with aromatic signals.

  • Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[5] Higher fields provide better signal dispersion, which is crucial for resolving complex coupling patterns.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, though for this aromatic system, it will primarily confirm the CH carbons.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Data Presentation: Predicted NMR Data

Based on known substituent effects and data from related indazole structures, the following spectral data are predicted for 3-bromo-7-chloro-1H-indazole.[6]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H ~13.5broad singlet-N1-H
~7.80doubletJ ≈ 8.0H-4
~7.20tripletJ ≈ 8.0H-5
~7.55doubletJ ≈ 8.0H-6
¹³C ~141singlet-C-7a
~129singlet-C-7
~128singlet-C-3
~123singlet-C-5
~122singlet-C-3a
~121singlet-C-6
~112singlet-C-4

Section 3: The Gold Standard – Single-Crystal X-ray Crystallography

For an irrefutable determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the ultimate authority.[7] It provides precise atomic coordinates, bond lengths, and bond angles, leaving no ambiguity about substituent placement or tautomeric form.

Authoritative Grounding: The process, from crystal growth to structure refinement, is a self-contained validation system. The final refined model is judged by metrics like the R-factor, which quantifies the agreement between the calculated structure and the experimental diffraction data. A low R-factor is a hallmark of a high-quality, trustworthy structure.[8][9]

cluster_workflow X-ray Crystallography Workflow Crystallization 1. Grow High-Quality Single Crystals (Slow Evaporation) Mounting 2. Mount Crystal on Goniometer Crystallization->Mounting DataCollection 3. X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution 4. Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement 5. Model Building & Refinement StructureSolution->Refinement Validation 6. Final Structure Validation (CIF) Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: X-ray Diffraction
  • Crystallization: High-quality single crystals are paramount. This is often the most challenging step. Techniques such as slow evaporation of a saturated solution (e.g., in ethanol or ethyl acetate), vapor diffusion, or slow cooling should be systematically screened.[7]

  • Data Collection: A suitable crystal is selected and mounted on a diffractometer. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα) as the crystal is rotated.[7]

  • Structure Solution and Refinement: The collected diffraction spots are used to determine the unit cell and space group. The structure is then solved to generate an initial electron density map, and the atomic model is built and refined until it accurately reproduces the experimental data.[7][10]

Data Presentation: Hypothetical Crystallographic Data

A successful crystallographic experiment on a derivative would yield data similar to that shown below.

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic crystal shape
Space Group P2₁/cDefines the symmetry within the unit cell
Unit Cell (a, b, c) a=8.1 Å, b=16.2 Å, c=12.1 ÅDimensions of the repeating unit
Molecules/Unit Cell (Z) 4Number of molecules in the unit cell
Final R-factor (R1) < 0.05A measure of the quality of the final model

Section 4: A Comparative Analysis of Validation Techniques

Each analytical technique provides a unique and complementary piece of the structural puzzle. Their strengths and weaknesses must be understood to apply them effectively.

TechniquePrincipleInformation ObtainedSample RequirementKey Limitation
HRMS Measures mass-to-charge ratio with high precision.Molecular formula, isotopic confirmation.Micrograms, requires ionization.Provides no connectivity information; cannot distinguish isomers.
NMR Nuclei absorb radiofrequency in a magnetic field.[5]Atomic connectivity, 3D structure through space (NOE).Milligrams, soluble sample.Can be difficult to interpret for complex molecules; requires pure sample.
SC-XRD Diffraction of X-rays by a crystalline solid.[7]Unambiguous 3D atomic arrangement, bond lengths/angles.High-quality single crystal.Growing suitable crystals can be a significant bottleneck.[7]

Section 5: An Integrated Strategy for Unambiguous Validation

A robust validation strategy does not rely on a single technique. Instead, it uses them in a logical sequence where the output of one method informs and is confirmed by the next. This integrated approach ensures the highest level of confidence in the final structural assignment.

cluster_validation Integrated Structural Validation Start Purified Compound MS HRMS Analysis Start->MS Confirm Formula NMR 1H & 13C NMR Analysis MS->NMR Confirm Connectivity XRD X-ray Crystallography (If needed) NMR->XRD For Absolute Proof or Ambiguity Validated Validated Structure NMR->Validated Structure Assigned XRD->Validated Structure Confirmed

Caption: Integrated workflow for structural validation.

This workflow represents the gold standard in the field. HRMS provides the initial, rapid confirmation of the molecular formula. NMR spectroscopy follows, delivering the detailed connectivity map that confirms the specific isomeric structure. In most cases, this combination is sufficient. However, for novel scaffolds, publication in high-impact journals, or patent filings, the definitive proof offered by X-ray crystallography is often required.

Conclusion

The structural validation of 3-bromo-7-chloro-1H-indazole derivatives, or any novel chemical entity, is a systematic process that demands rigor and the intelligent application of multiple, complementary analytical techniques. By integrating High-Resolution Mass Spectrometry for formula confirmation, NMR spectroscopy for connectivity mapping, and Single-Crystal X-ray Crystallography for absolute 3D structure determination, researchers can achieve the highest possible confidence in their results. This guide provides the framework and the causal logic necessary to implement such a robust, self-validating workflow, ensuring the integrity of the chemical matter that forms the foundation of drug discovery and development.

References

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Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-bromo-7-chloro-1H-indazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold has proven to be a cornerstone in the design of potent kinase inhibitors. Its versatile structure has given rise to numerous clinical candidates and approved drugs.[1][2] Within this class, derivatives of 3-bromo-7-chloro-1H-indazole are of particular interest for their potential to generate highly specific inhibitors. However, achieving absolute selectivity against the highly conserved ATP-binding sites across the human kinome is a formidable challenge. Understanding the cross-reactivity profile of these inhibitors is therefore not just an academic exercise, but a critical step in developing safe and effective therapeutics.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors structurally related to the 3-bromo-7-chloro-1H-indazole scaffold. While public domain kinome-wide data for inhibitors with this exact core is limited, we will draw upon comprehensive data from closely related and well-characterized indazole-based inhibitors to illuminate key principles of selectivity and off-target effects. We will delve into the causality behind experimental choices for assessing cross-reactivity and provide actionable, field-proven protocols for key validation assays.

The Indazole Scaffold: A Privileged Framework for Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole, serves as an excellent bioisostere for other aromatic systems like indole, and its derivatives have demonstrated a wide array of biological activities.[1] In the context of kinase inhibition, the indazole core frequently engages in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor binding. The specific substitutions on the indazole ring, such as the bromo and chloro groups at the 3 and 7 positions, are designed to fine-tune the inhibitor's potency and selectivity by exploiting specific pockets and residues within the target kinase's active site.

Primary Targets and the Quest for Selectivity

While the 3-bromo-7-chloro-1H-indazole scaffold can be adapted to target a variety of kinases, derivatives of the broader indazole class have shown significant promise as inhibitors of the TAM (Tyro3, AXL, Mer) and FLT3 receptor tyrosine kinases, which are implicated in various cancers and autoimmune diseases. The overarching goal in designing inhibitors based on this scaffold is to achieve potent inhibition of the primary target while minimizing interactions with other kinases, thereby reducing the potential for off-target toxicities.

The following sections will explore the selectivity profiles of representative indazole-based inhibitors that, while not exact derivatives of 3-bromo-7-chloro-1H-indazole, provide invaluable insights into the potential cross-reactivity landscape of this chemical class.

Comparative Cross-Reactivity Profiles of Indazole-Based Kinase Inhibitors

To illustrate the nuances of kinase selectivity, we will compare the publicly available data for three well-profiled inhibitors with indazole or related heterocyclic cores: UNC2025, Bemcentinib (BGB324), and TP-0903. These compounds target kinases relevant to the indazole scaffold, such as the TAM family and FLT3.

Table 1: Comparative Kinase Inhibition Profiles of Representative Indazole-Based Inhibitors

Kinase TargetUNC2025 (IC50, nM)Bemcentinib (BGB324) (IC50, nM)TP-0903 (IC50, nM)
Primary Targets
MER0.74--
FLT30.8--
AXL1221427
Key Off-Targets
TYRO35.83>50-fold selective over Mer/Tyro3-
TRKA1.67--
TRKC4.38--
KIT8.18--
Aurora A--Potent Inhibition
Aurora B--Potent Inhibition

Data compiled from publicly available sources.[3][4][5][6][7][8][9][10][11][12] Note: A direct IC50 for Bemcentinib against AXL is cited as 14 nM, with the compound being over 50-fold more selective for AXL than for Mer and Tyro3. TP-0903 is a multi-kinase inhibitor with potent activity against Aurora kinases in addition to AXL.

Analysis of Selectivity Profiles:
  • UNC2025 demonstrates potent dual inhibition of MER and FLT3, with a greater than 45-fold selectivity for MER over AXL.[3][4][5][6] Its broader kinome scan revealed that at concentrations significantly higher than its MER IC50, it inhibits a number of other kinases, highlighting the importance of dose selection in preclinical and clinical studies.[3]

  • Bemcentinib (BGB324) is a selective AXL inhibitor, a crucial target in several cancers.[10][11][12] Its selectivity for AXL over other TAM family members is a key attribute, potentially leading to a more favorable therapeutic window.

  • TP-0903 , while a potent AXL inhibitor, also exhibits significant activity against other kinases, including Aurora A and B, classifying it as a multi-kinase inhibitor.[7][8][13] This broader activity could be therapeutically beneficial in some contexts but also increases the risk of off-target effects.

These examples underscore that even with a privileged scaffold like indazole, minor structural modifications can dramatically alter the selectivity profile. The 3-bromo and 7-chloro substitutions on the core of interest are intended to further refine this selectivity, and comprehensive profiling is essential to validate these design hypotheses.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase inhibitor selectivity, showing how an inhibitor designed for a primary target can have varying degrees of interaction with off-target kinases.

G cluster_0 Inhibitor cluster_1 Kinase Targets Inhibitor 3-bromo-7-chloro-1H-indazole based inhibitor Primary_Target Primary Target (e.g., AXL) Inhibitor:f0->Primary_Target High Potency (Low nM IC50) Off_Target_1 High-Affinity Off-Target (e.g., MER) Inhibitor:f0->Off_Target_1 Moderate Potency (Mid-High nM IC50) Off_Target_2 Low-Affinity Off-Target (e.g., EGFR) Inhibitor:f0->Off_Target_2 Low Potency (µM IC50) Non_Target Non-Target Kinase

Caption: Conceptual diagram of kinase inhibitor selectivity.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and scientific integrity of cross-reactivity data, robust and well-validated experimental protocols are paramount. The following section details the methodologies for key assays used in kinase inhibitor profiling.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the selectivity of a novel kinase inhibitor.

G A Initial Biochemical Screen (Primary Target IC50) B Broad Kinome Profiling (e.g., KINOMEscan®) A->B Confirm on-target activity C Cellular Target Engagement (e.g., CETSA) B->C Identify off-targets D Biophysical Validation (e.g., SPR, ITC) C->D Validate hits in cellular context E Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E Quantify binding kinetics & thermodynamics F In Vivo Efficacy & Toxicity Studies E->F Assess functional consequences

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Protocol 1: Broad Kinome Profiling using KINOMEscan®

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[1][14][15][16]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., a 3-bromo-7-chloro-1H-indazole derivative) in 100% DMSO to create a stock solution (typically 10-100 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction:

    • Combine the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound in the wells of a microtiter plate.

    • Include a DMSO-only control (representing 100% kinase binding) and a control with a high concentration of a known inhibitor (representing 0% binding).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Quantification: Elute the bound, DNA-tagged kinase and quantify the amount of DNA using qPCR.

  • Data Analysis:

    • Calculate the percentage of kinase binding for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of binding versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd) or IC50 value.

Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound engages its target in a physiological cellular environment.[4][17][18][19][20][21][22][23][24]

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to confirm target engagement in intact cells or tissue lysates.

Step-by-Step Methodology (AlphaScreen® Format):

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate density.

    • Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR plates.

    • Heat the plates in a thermal cycler across a range of temperatures to generate a melt curve, or at a single, optimized temperature for isothermal dose-response experiments.

  • Cell Lysis: Lyse the cells using a specific lysis buffer, often containing detergents and protease/phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Target Protein (AlphaScreen®):

    • Transfer the supernatant (containing the soluble protein fraction) to an AlphaScreen®-compatible detection plate.

    • Add a pair of antibodies specific to the target protein, one conjugated to a donor bead and the other to an acceptor bead.

    • Incubate to allow for antibody-protein complex formation.

  • Signal Reading: Read the plate on an AlphaScreen-compatible reader. The proximity of the donor and acceptor beads upon binding to the soluble target protein generates a luminescent signal.

  • Data Analysis:

    • For melt curves, plot the signal intensity against temperature. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.

    • For isothermal dose-response, plot the signal intensity against the compound concentration to determine the EC50 of target engagement.

Protocol 3: Biophysical Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of inhibitor-kinase interactions.[6][7][8][13][18][19][20][21][25][26]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (kinase) immobilized on the chip surface.

Step-by-Step Methodology:

  • Kinase Immobilization:

    • Immobilize the purified kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). It is crucial to optimize immobilization conditions to ensure the kinase remains active.[8]

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the inhibitor over the immobilized kinase surface.

    • The association phase is monitored as the inhibitor binds to the kinase.

    • The dissociation phase is monitored as the buffer flows over the surface, and the inhibitor dissociates.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 4: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17][25][27][28][29][30][31]

Principle: A solution of the inhibitor is titrated into a solution containing the kinase in a sample cell. The heat change upon binding is measured by a sensitive calorimeter.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of the purified kinase and the test inhibitor in the same, well-matched buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Conclusion: A Path to More Selective Kinase Inhibitors

The 3-bromo-7-chloro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as this guide has illustrated through the analysis of related compounds, achieving high selectivity is a complex endeavor that requires rigorous and multi-faceted experimental validation. A thorough understanding of a compound's cross-reactivity profile, obtained through a combination of broad kinome screening, cellular target engagement assays, and detailed biophysical characterization, is essential for advancing a candidate through the drug discovery pipeline. By employing the principles and protocols outlined herein, researchers can make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies.

References

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  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Asati, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598.
  • Gay, C. M., et al. (2021). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Lung Cancer, 156, 100–107.
  • ResearchGate. (n.d.). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Image].
  • Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1645–1679.
  • ClinicalTrials.gov. (2024). A Study of BGB324 (Bemcentinib) in Combination With Erlotinib in Patients With Non-Small Cell Lung Cancer. NCT02424617.
  • Aguilera, T. A., et al. (2024). Axl inhibition on dendritic cells enhances STING anticancer therapy through type I interferon signaling. bioRxiv.
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.). Targeting AXL induces tumor-intrinsic immunogenic response in tyrosine kinase inhibitor-resistant liver cancer. [Image].
  • Zaman, G. J. R., & van Vlijmen, H. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(14), 3325–3335.
  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). [Image].
  • El-Garf, I. A., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Cancer Research and Clinical Oncology, 148(9), 2269–2282.

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A Comparative Guide to the Kinetic Studies of Reactions Involving 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key heterocyclic scaffolds is paramount for efficient process development and optimization. This guide provides an in-depth technical comparison of the kinetic profiles of synthetically crucial reactions involving 3-bromo-7-chloro-1H-indazole, a vital building block in medicinal chemistry. While direct kinetic studies on this specific molecule are not extensively published, this guide synthesizes data from analogous systems to provide a predictive framework for experimental design and interpretation.

Introduction: The Significance of 3-bromo-7-chloro-1H-indazole

The 3-bromo-7-chloro-1H-indazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active compounds. Its utility stems from the differential reactivity of the bromine and chlorine substituents, and the potential for N-H functionalization, allowing for the strategic introduction of diverse molecular fragments. Notably, substituted indazoles are key components in potent inhibitors of various kinases and other therapeutic targets. A thorough understanding of the kinetics of its derivatization is therefore crucial for the rapid and scalable synthesis of novel pharmaceutical candidates.

Comparative Kinetics of Key Cross-Coupling Reactions

The functionalization of 3-bromo-7-chloro-1H-indazole predominantly relies on palladium-catalyzed cross-coupling reactions. The electronic properties of the indazole ring, influenced by the electron-withdrawing chloro group and the pyrazole-type nitrogen atoms, significantly impact the rates of these transformations. The bromine at the 3-position is generally more reactive towards oxidative addition to a Pd(0) catalyst compared to the chlorine at the 7-position.

Suzuki-Miyaura Coupling: A Kinetic Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For 3-bromo-7-chloro-1H-indazole, this reaction is typically employed to introduce aryl or heteroaryl moieties at the C3 position.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical in modulating the reaction kinetics. For electron-deficient heteroaryl bromides like our target molecule, electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos) are often employed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1] The base plays a crucial role in the transmetalation step, with weaker bases potentially leading to a slower reaction but sometimes offering better functional group tolerance.

Self-Validating Protocol: A robust kinetic study of the Suzuki-Miyaura coupling of 3-bromo-7-chloro-1H-indazole would involve monitoring the disappearance of the starting material and the appearance of the product over time using an internal standard via techniques like HPLC or GC-MS. Initial rate kinetics, by varying the concentration of each reactant (the indazole, boronic acid, catalyst, and base) independently, can elucidate the order of reaction with respect to each component.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

  • Reaction Setup: To a series of reaction vials equipped with stir bars, add 3-bromo-7-chloro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-2.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 1.1-1.2 times the Pd concentration).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., 1,4-dioxane/water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[2][3]

  • Initiation and Sampling: Place the vials in a pre-heated reaction block. At timed intervals, withdraw an aliquot from each reaction, quench it with a suitable solvent, and analyze by HPLC or GC-MS to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Perform a series of experiments varying the initial concentration of one reactant while keeping others constant to determine the reaction order for each component.

Comparative Kinetic Data (Hypothetical)

Catalyst SystemLigandBaseRelative Initial Rate (Normalized)Plausible Rate-Determining Step
Pd(OAc)₂PPh₃K₂CO₃1.0Oxidative Addition
Pd₂(dba)₃XPhosK₂CO₃5.2Transmetalation
Pd(OAc)₂SPhosCs₂CO₃8.5Transmetalation/Reductive Elimination

This hypothetical data illustrates that bulky, electron-rich ligands significantly accelerate the reaction, likely by promoting the oxidative addition of the electron-poor aryl bromide and facilitating the reductive elimination step. The stronger base, Cs₂CO₃, can enhance the rate of transmetalation.

Reaction Mechanism and Workflow

Suzuki_Miyaura_Mechanism A Pd(0)L_n B Oxidative Addition (Ar-X) A->B + Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation (R-B(OR)2) C->D + Base, R-B(OR)2 E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis prep1 Weigh Reactants: 3-bromo-7-chloro-1H-indazole, Boronic Acid, Catalyst, Ligand prep2 Add Solvent and Base prep1->prep2 react1 Initiate Reaction at T prep2->react1 react2 Timed Aliquot Sampling react1->react2 react3 Quench Reaction react2->react3 analysis1 HPLC/GC-MS Analysis react3->analysis1 analysis2 Concentration vs. Time Plot analysis1->analysis2 analysis3 Determine Initial Rates analysis2->analysis3 analysis4 Determine Reaction Orders analysis3->analysis4

Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.

Buchwald-Hartwig Amination: A Kinetic Comparison

The Buchwald-Hartwig amination allows for the formation of C-N bonds, another critical transformation for derivatizing the 3-bromo-7-chloro-1H-indazole core.

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount.[4][5] Sterically hindered biaryl phosphine ligands are often necessary to facilitate the C-N reductive elimination, which is frequently the rate-limiting step. The choice of base is also critical; strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used.[6] The nature of the amine coupling partner will also significantly influence the reaction rate, with more nucleophilic amines generally reacting faster.

Self-Validating Protocol: The kinetic analysis would follow a similar procedure to that described for the Suzuki-Miyaura coupling, with the key variables being the indazole, the amine, the palladium catalyst, the ligand, and the base. Monitoring the reaction progress via HPLC or UPLC is standard.

Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add 3-bromo-7-chloro-1H-indazole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 times the Pd concentration), and a strong base (e.g., NaOtBu, 1.2-2.0 equiv) to a series of reaction vials.[7][8]

  • Solvent Addition and Initiation: Add an anhydrous, aprotic solvent (e.g., toluene or dioxane) and place the vials in a pre-heated reaction block.

  • Sampling and Analysis: At timed intervals, withdraw aliquots, quench appropriately (e.g., with a mild acid), and analyze by a suitable chromatographic method to determine the concentrations of the starting materials and the product.

  • Data Interpretation: Plot concentration data to determine initial rates and reaction orders as previously described.

Comparative Kinetic Data (Hypothetical)

LigandAmineBaseRelative Initial Rate (Normalized)Plausible Rate-Determining Step
PPh₃AnilineNaOtBu1.0C-N Reductive Elimination
BINAPAnilineNaOtBu4.5Oxidative Addition
XantphosMorpholineCs₂CO₃7.8Oxidative Addition

This hypothetical data suggests that bidentate ligands like BINAP and Xantphos significantly enhance the reaction rate compared to monodentate ligands like PPh₃. The more nucleophilic morpholine is expected to react faster than aniline.

Reaction Mechanism

Buchwald_Hartwig_Mechanism A Pd(0)L_n B Oxidative Addition (Ar-X) A->B + Ar-X C Ar-Pd(II)-X(L_n) B->C D Amine Coordination & Deprotonation C->D + HNR2, Base E Ar-Pd(II)-NR2(L_n) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR2 F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

While this guide provides a comparative framework based on established principles of palladium-catalyzed cross-coupling reactions, dedicated kinetic studies on 3-bromo-7-chloro-1H-indazole are essential for a precise understanding of its reactivity. Such studies would enable the development of highly optimized and robust synthetic routes to novel indazole-based therapeutics. Future work should focus on high-throughput screening of catalysts and reaction conditions, coupled with in-situ reaction monitoring techniques, to rapidly generate comprehensive kinetic data for this important heterocyclic building block.

References

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole - ResearchGate.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC - NIH.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Indazole synthesis - Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.

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A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 3-Bromo-7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] The functionalization of the indazole ring system is therefore a critical endeavor in drug discovery. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile tools.[1][3] Its mild reaction conditions, broad substrate scope, and tolerance of diverse functional groups make it an indispensable method for the synthesis of complex aryl-heteroaryl structures.[1][3]

This guide provides a comparative analysis of different palladium catalyst systems for the Suzuki-Miyaura coupling of 3-bromo-7-chloro-1H-indazole, a key intermediate in the synthesis of various biologically active molecules. We will delve into the experimental nuances of several catalyst systems, presenting supporting data to inform your selection of the optimal conditions for this challenging transformation. The choice of catalyst, ligand, base, and solvent can profoundly impact the reaction's efficiency, yield, and purity profile. Understanding these relationships is paramount for the successful development of scalable synthetic routes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle that begins with the active Pd(0) species.[4] The key steps are:

  • Oxidative Addition: The aryl halide (in our case, 3-bromo-7-chloro-1H-indazole) reacts with the Pd(0) catalyst, leading to the formation of a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X pos1 OxidativeAddition Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OR)_2 pos2 Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product pos3 ReductiveElimination Reductive Elimination CoupledProduct Coupled Product (Ar-Ar') ArylHalide 3-Bromo-7-chloro- 1H-indazole (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)2) Base Base (e.g., Cs2CO3)

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Catalyst Systems

The choice of catalyst and associated ligands is critical for achieving high yields and selectivity in the Suzuki coupling of halogenated indazoles. Below, we compare several palladium-based systems that have been successfully employed for substrates similar to 3-bromo-7-chloro-1H-indazole.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
System 1: Pd(PPh₃)₄ Triphenylphosphine (integral to catalyst)Cs₂CO₃Dioxane/EtOH/H₂O1402-475-80[1]
System 2: PdCl₂(dppf) dppf (1,1'-Bis(diphenylphosphino)ferrocene)K₂CO₃DME802~95[2][5]
System 3: Pd(OAc)₂ / RuPhos RuPhosK₃PO₄Dioxane/H₂OMW-Good to Excellent[6]
System 4: PdCl₂(PPh₃)₂ Triphenylphosphine (integral to catalyst)Cs₂CO₃DMFReflux48No Product[1]

Note: Yields are reported for analogous bromo-indazole substrates and may vary for 3-bromo-7-chloro-1H-indazole.

In-Depth Discussion and Experimental Protocols

System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Rationale: Pd(PPh₃)₄ is a widely used, air-stable Pd(0) precatalyst that is effective for a broad range of Suzuki couplings. The triphenylphosphine ligands are relatively electron-rich and sterically accessible, facilitating both oxidative addition and reductive elimination. The use of a mixed solvent system including water is often beneficial for the dissolution of the inorganic base and can accelerate the transmetalation step. Microwave heating can significantly reduce reaction times.[6]

Experimental Protocol:

  • To a microwave vial, add the 7-bromo-4-substituted-1H-indazole (1 equiv.), the desired arylboronic acid (1.3 equiv.), cesium carbonate (Cs₂CO₃, 1.3 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).

  • Add a 3:1.5:0.5 mixture of dioxane/ethanol/water.

  • Seal the vial and heat in a microwave reactor at 140 °C for 2 hours, or in a sealed tube at the same temperature for 4 hours.[1]

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

System 2: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - PdCl₂(dppf)

Rationale: The dppf ligand is a "bite angle" ligand that chelates to the palladium center, providing enhanced thermal stability and promoting the reductive elimination step. This catalyst is particularly effective for heteroaryl couplings and often gives high yields in shorter reaction times compared to catalysts with monodentate phosphine ligands.[2][5] It is often the catalyst of choice for challenging Suzuki couplings.

Experimental Protocol:

  • In a flask under an inert atmosphere (e.g., argon), dissolve the 5-bromo-1-alkyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%) in anhydrous dimethoxyethane (DME, 10 mL).[2]

  • Stir the solution for 1 hour under argon.

  • Add the arylboronic acid (1.1 mmol) and potassium carbonate (K₂CO₃, 3 mmol).

  • Heat the reaction mixture at 80 °C for 2 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Combine the organic extracts, dry over a suitable drying agent, and concentrate.

  • Purify the residue by chromatography.

System 3: Palladium(II) Acetate with RuPhos - Pd(OAc)₂ / RuPhos

Rationale: This system utilizes a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. RuPhos is a highly electron-rich and sterically hindered biarylphosphine ligand. Such ligands are known to facilitate the oxidative addition of challenging substrates and promote rapid reductive elimination, leading to high turnover numbers and efficiency, often under microwave conditions.[6]

Experimental Protocol:

  • Combine 3-bromo-indazol-5-amine, the arylboronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate (Pd(OAc)₂), and RuPhos in a reaction vessel.[6]

  • Add a mixture of dioxane and water as the solvent.[6]

  • Heat the mixture under microwave irradiation until the reaction is complete as determined by TLC or LC-MS analysis.

  • Perform a standard aqueous workup followed by extraction with an organic solvent.

  • Purify the product via column chromatography.

System 4: A Case of Catalyst Inefficiency - PdCl₂(PPh₃)₂

It is noteworthy that under certain conditions, a seemingly robust catalyst can fail. In the optimization studies for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, the use of PdCl₂(PPh₃)₂ with either K₂CO₃ or Cs₂CO₃ in DMF at reflux for 48 hours failed to yield the desired product.[1] This highlights the critical interplay between the catalyst, base, and solvent, and underscores the necessity of empirical screening to identify the optimal conditions for a specific substrate.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 3-bromo-7-chloro-1H-indazole, the selection of the catalyst system is a critical parameter for success. Based on the available data for analogous substrates:

  • For high yields and short reaction times, the PdCl₂(dppf) system is a highly recommended starting point due to its demonstrated efficiency in the coupling of bromoindazoles.[2][5]

  • For general reliability and good yields, Pd(PPh₃)₄ with a cesium carbonate base and a mixed aqueous solvent system under microwave irradiation is also a strong contender.[1][6]

  • For particularly challenging couplings or when seeking to optimize for catalyst loading, a modern catalyst system like Pd(OAc)₂ with a specialized biarylphosphine ligand such as RuPhos should be considered.[6]

It is imperative for researchers to perform their own optimization studies for the specific 3-bromo-7-chloro-1H-indazole substrate and desired boronic acid partner, as subtle electronic and steric effects can influence the outcome. This guide serves as an evidence-based starting point for your experimental design, grounded in the successes reported in the primary literature.

References

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6965-6975. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • Ben-Yahia, A., Guesmi, B., Messaoudi, S., El Kazzouli, S., & Essassi, E. M. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI. [Link]

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analysis of impurities in commercial 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analysis of Impurities in Commercial 3-bromo-7-chloro-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Criticality of Purity in a Key Pharmaceutical Intermediate

3-bromo-7-chloro-1H-indazole is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural integrity is paramount, as the purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product. The presence of even trace-level impurities can introduce toxicological risks, alter pharmacological activity, or compromise the stability of the API.[1][2] Consequently, a robust and comprehensive analytical strategy for the identification, quantification, and control of impurities is not merely a quality control measure but a fundamental requirement mandated by global regulatory bodies like the FDA and EMA, under the framework of the International Council for Harmonisation (ICH) guidelines.[3][4]

This guide provides a comparative analysis of the primary analytical techniques used to profile impurities in commercial batches of 3-bromo-7-chloro-1H-indazole. We will delve into the causality behind experimental choices, present objective data to support our comparisons, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of API purity.

The Genesis of Impurities: Understanding Synthetic Pathways

The impurity profile of 3-bromo-7-chloro-1H-indazole is intrinsically linked to its manufacturing process.[5] While multiple synthetic routes exist, a common approach involves the cyclization of a substituted benzonitrile. Understanding this process allows us to anticipate the likely process-related impurities.

A plausible synthetic route starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine.[6][7] This pathway, while effective, can generate several classes of impurities.

  • Starting Materials & Intermediates: Incomplete conversion can lead to the presence of residual 2,6-dichlorobenzonitrile or the brominated intermediate, 3-bromo-2,6-dichlorobenzonitrile.[5]

  • By-products: Side reactions are a significant source of impurities. These can include:

    • Regioisomers: During the cyclization step, alternative ring closures can form isomeric indazoles which may be difficult to separate.[5][6]

    • Over-brominated species: The presence of di-bromo or other poly-halogenated analogs can occur if the bromination step is not precisely controlled.[5]

  • Reagents and Solvents: Residual reagents like N-bromosuccinimide (NBS) or its by-products, and solvents used during reaction and purification, are common inorganic and organic impurities.[1][5]

  • Degradation Products: The indazole ring can be susceptible to degradation under harsh temperature, pH, or oxidative conditions, leading to the formation of new, unforeseen impurities.[5]

The logical relationship between the synthesis and potential impurities is visualized below.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Classes start 2,6-Dichlorobenzonitrile bromination Regioselective Bromination (e.g., with NBS) start->bromination imp1 Residual Starting Material (2,6-Dichlorobenzonitrile) start->imp1 Incomplete Reaction intermediate 3-Bromo-2,6-dichlorobenzonitrile bromination->intermediate imp4 Over-brominated Species bromination->imp4 Side Reaction cyclization Cyclization (with Hydrazine) intermediate->cyclization imp2 Unreacted Intermediate intermediate->imp2 Incomplete Reaction product 3-Bromo-7-chloro-1H-indazole cyclization->product imp3 Regioisomers cyclization->imp3 Side Reaction imp5 Degradation Products product->imp5 Storage/ Stress G cluster_workflow Integrated Impurity Analysis Workflow sample Commercial Batch of 3-bromo-7-chloro-1H-indazole hplc HPLC-UV Analysis (Protocol 1) sample->hplc gcms GC-MS Headspace Analysis (Protocol 2) sample->gcms decision1 Any peaks > 0.10%? hplc->decision1 decision2 Volatiles Detected? gcms->decision2 report1 Quantify and Report Identified Impurities decision1->report1 No lcms LC-MS Analysis for MW Determination decision1->lcms Yes decision2->report1 No report2 Quantify and Report Residual Solvents decision2->report2 Yes final_report Complete Impurity Profile Report report1->final_report report2->final_report prep_hplc Preparative HPLC Isolation lcms->prep_hplc nmr NMR Structure Elucidation (Protocol 3) prep_hplc->nmr nmr->final_report

Sources

Stability Under Scrutiny: A Comparative Guide to the Forced Degradation of 3-Bromo-7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of halogen substituents can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[2][3] However, this chemical modification also presents unique challenges to the molecule's stability. This guide provides an in-depth, comparative analysis of the stability of 3-bromo-7-chloro-1H-indazole, a representative di-halogenated indazole, under forced degradation conditions. We will explore its degradation profile in comparison to its mono-halogenated analogs, 7-chloro-1H-indazole and 3-bromo-1H-indazole, offering insights into the interplay of substituent effects on the inherent stability of the indazole ring.

The Imperative of Stability Testing

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] This knowledge is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[5]

Experimental Design: A Rationale-Driven Approach

To comprehensively evaluate the stability of 3-bromo-7-chloro-1H-indazole and its analogs, a series of forced degradation studies are conducted as outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7] The choice of stress conditions is designed to mimic the potential environmental challenges a drug substance might encounter during its lifecycle.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for these studies, capable of separating the parent compound from its degradation products.[8][9] Coupling HPLC with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the identification and structural elucidation of impurities.[10][11]

Caption: Workflow for forced degradation studies and analysis.

Comparative Stability Profile: Hypothetical Data

The following table summarizes the hypothetical degradation data for 3-bromo-7-chloro-1H-indazole and its mono-halogenated counterparts. The data is presented as the percentage of the parent compound degraded after a specified time under various stress conditions.

Stress Condition3-Bromo-7-Chloro-1H-Indazole (% Degradation)7-Chloro-1H-Indazole (% Degradation)3-Bromo-1H-Indazole (% Degradation)Major Degradants Observed for Di-halogenated Compound
Acid Hydrolysis (0.1M HCl, 80°C, 24h)~ 8%~ 5%~ 12%Dehalogenation products (minor), potential ring opening (trace)
Base Hydrolysis (0.1M NaOH, 80°C, 24h)~ 15%~ 10%~ 20%Primarily dehalogenation at C3 position
Oxidative (3% H₂O₂, RT, 24h)~ 25%~ 18%~ 22%N-oxides, hydroxylated species
Thermal (105°C, 72h, solid state)< 2%< 1%< 2%Minimal degradation
Photolytic (ICH Q1B, solid state)~ 10%~ 7%~ 9%Dehalogenation products, potential dimers

Note: This data is hypothetical and for illustrative purposes to guide researchers on potential stability differences.

Discussion of Degradation Pathways and Substituent Effects

The stability of the indazole ring, an aromatic heterocyclic system, is generally robust.[12] However, the introduction of halogen substituents and exposure to stress conditions can induce several degradation pathways.

Hydrolytic Stability

Under both acidic and basic conditions, the primary degradation pathway for halogenated indazoles is anticipated to be hydrolysis, potentially leading to dehalogenation.[13] The C-Br bond is generally weaker than the C-Cl bond, suggesting that the bromo substituent is more susceptible to nucleophilic displacement.[14] This is reflected in the hypothetical data where 3-bromo-1H-indazole shows the highest degradation. In 3-bromo-7-chloro-1H-indazole, the electron-withdrawing nature of the chloro group at the 7-position may slightly stabilize the molecule against hydrolytic attack compared to the 3-bromo analog alone.[15]

Oxidative Stability

The nitrogen atoms in the indazole ring are susceptible to oxidation, potentially forming N-oxides.[16] The presence of electron-withdrawing halogen substituents can decrease the electron density of the ring system, making it less prone to oxidation compared to the parent indazole. However, oxidative conditions can also lead to the formation of radical species that may attack the aromatic ring, leading to hydroxylation or other oxidative degradation products.[17][18]

Photostability

Halogenated aromatic compounds are known to be susceptible to photolytic degradation.[19][20] The primary mechanism often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light, leading to the formation of radical intermediates. These radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to dehalogenation, or they can combine to form dimeric impurities. The relative bond strengths (C-Cl > C-Br) suggest that the C-Br bond is more likely to undergo photolytic cleavage.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 3-Bromo-7-Chloro-1H-Indazole Dehalogenation 7-Chloro-1H-indazol-3-ol Parent->Dehalogenation OH- N_Oxide 3-Bromo-7-chloro-1H-indazole-1-oxide Parent->N_Oxide [O] Hydroxylated Hydroxylated Degradant Parent->Hydroxylated [O] Debromination 7-Chloro-1H-indazole Parent->Debromination Dimer Dimeric Impurity Debromination->Dimer Radical Coupling

Caption: Plausible degradation pathways for 3-bromo-7-chloro-1H-indazole.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key forced degradation experiments.

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-bromo-7-chloro-1H-indazole in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Base: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at 80°C for 24 hours, protected from light.

  • Neutralization and Dilution: After incubation, cool the solutions to room temperature. Neutralize the acid solution with 0.1 M NaOH and the base solution with 0.1 M HCl. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the samples by HPLC-UV.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent.

  • Stress Conditions: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Dilution: Dilute the sample to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the sample by HPLC-UV.

Protocol 3: Photostability Testing
  • Sample Preparation: Place a thin layer of the solid drug substance in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the sample in a suitable solvent to a known concentration and analyze by HPLC-UV. Compare the chromatogram to that of the protected control sample.

Conclusion and Future Perspectives

This guide provides a framework for understanding the stability of 3-bromo-7-chloro-1H-indazole. The hypothetical data and proposed degradation pathways suggest that this di-halogenated indazole possesses reasonable stability, with oxidative and basic conditions being the most impactful stressors. The presence of both bromo and chloro substituents leads to a complex stability profile that is a composite of their individual electronic and steric effects.

For drug development professionals, a thorough understanding of these stability characteristics is paramount. Further studies should focus on the isolation and definitive structural elucidation of the major degradation products to assess their potential toxicity. This comprehensive approach to stability testing will ultimately contribute to the development of safer and more effective indazole-based therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery Intermediates

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the indazole nucleus being a particularly "privileged" structure.[1][2] Its derivatives are key components in a range of therapeutics, from anti-inflammatory agents to potent kinase inhibitors used in oncology.[1][3][4] 3-bromo-7-chloro-1H-indazole is a critical chemical intermediate, a bespoke building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5][6] For researchers, scientists, and drug development professionals, the journey from a novel concept to a clinical candidate is paved with exacting standards, and none is more fundamental than the purity of the chemical entities involved.

The presence of even minute quantities of impurities can drastically alter the course of a synthetic route, leading to reduced yields, unexpected side products, and, most critically, downstream safety and efficacy issues in the final API.[7][8] Therefore, a robust, multi-faceted analytical strategy to assess the purity of intermediates like 3-bromo-7-chloro-1H-indazole is not merely a quality control checkpoint; it is a foundational element of sound scientific and pharmaceutical development.[8][9]

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized 3-bromo-7-chloro-1H-indazole. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in the authoritative standards that govern pharmaceutical development.

The Regulatory Framework: Understanding Impurity Thresholds

Before any analysis begins, it is crucial to understand the regulatory context that defines "purity." The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a globally recognized framework. Specifically, the ICH Q3A(R2) guideline deals with impurities in new drug substances.[10][11] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported.[12][13]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[12][13]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[11][12]

While 3-bromo-7-chloro-1H-indazole is an intermediate, not the final drug substance, the principles of ICH Q3A are the bedrock of a rational approach to its quality control, ensuring that impurities are not carried forward into the final API.[14]

Anticipating the Unknown: Potential Impurities in Synthesis

A hallmark of an experienced scientist is the ability to anticipate potential issues. The purity profile of 3-bromo-7-chloro-1H-indazole is intrinsically linked to its synthetic pathway. Common impurities can be categorized as follows:[15][16]

  • Organic Impurities:

    • Starting Materials & Intermediates: Incomplete reactions can leave residual precursors.

    • By-products: Side reactions are common in heterocyclic synthesis. For this molecule, potential by-products include regioisomers (e.g., 3-bromo-5-chloro-1H-indazole), products of over-bromination (di-bromo species), or hydrolysis of the halogen substituents.[5][16]

    • Reagents, Ligands, and Catalysts: Remnants from the synthetic steps.[11]

    • Degradation Products: The compound may degrade under improper storage conditions (e.g., exposure to light or heat).[16]

  • Inorganic Impurities: These can arise from the manufacturing process and include reagents, catalysts, inorganic salts, and heavy metals.[11][12]

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[15]

A Multi-Detector Approach: Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the cornerstone of purity analysis for organic compounds.[12] It excels at separating the main compound from its organic impurities, allowing for precise quantification.

Causality of Method Design:

  • Stationary Phase: A C18 column is the logical starting point due to the hydrophobic nature of the halogenated aromatic system.[17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic solvent (acetonitrile or methanol) is typically required to resolve compounds with varying polarities. The acidic modifier improves peak shape by suppressing the ionization of free silanols on the stationary phase.[17]

  • Detection: A Diode Array Detector (DAD) is superior to a fixed-wavelength UV detector as it provides spectral data for each peak, which can help in peak tracking and identification, and in assessing peak purity. A wavelength like 254 nm is often a good starting point for aromatic compounds.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR is unparalleled for structural elucidation and can be a powerful tool for purity assessment.[8] While less sensitive than HPLC for trace impurities, it provides invaluable structural information about the main component and any significant impurities (>1%).

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: Offers insight into the carbon skeleton of the molecule.

  • Heteronuclear NMR (e.g., ¹⁹F NMR): If fluorinated analogues were used or are potential byproducts, this technique would be essential.

Mass Spectrometry (MS): The Molecular Weight Confirmer

MS provides the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight of the target compound.[14] When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying unknown peaks in a chromatogram by providing their molecular weights. This is critical for meeting the ICH identification threshold.

Differential Scanning Calorimetry (DSC): The Purity Specialist

For highly crystalline substances, DSC can determine absolute purity without the need for a reference standard of the impurities.[18] The method is based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[18] It is an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Comparison of Primary Analytical Methodologies

All quantitative data should be summarized for easy comparison. The table below outlines the strengths and limitations of each technique in the context of assessing 3-bromo-7-chloro-1H-indazole purity.

Technique Primary Application Strengths Limitations Typical Purity Range Assessed
HPLC-UV/DAD Quantification of organic impuritiesHigh sensitivity and precision; excellent for resolving complex mixtures; established methodology.Requires reference standards for accurate quantification of specific impurities; detector response can vary between compounds.95.0% - 99.99%
NMR ('H, ¹³C) Structural confirmation; identification of major impuritiesAbsolute structural information; can identify and quantify impurities without a specific reference standard (qNMR); non-destructive.Lower sensitivity than HPLC (typically >0.1%); complex spectra can be difficult to interpret; requires relatively pure sample for clear analysis.90% - 99.5%
LC-MS Identification of unknown impuritiesHigh sensitivity; provides molecular weight of impurities, aiding in structural elucidation.Quantification can be challenging without standards; ion suppression effects can complicate analysis.N/A (Primarily for Identification)
DSC Absolute purity of crystalline solidsDoes not require impurity standards; provides a measure of total eutectic impurities.Only applicable to crystalline, thermally stable compounds; insensitive to impurities that are solid-soluble or co-crystallize.[18]>98.5%

Workflow for Impurity Identification and Quantification

The following diagram illustrates a logical workflow that integrates these orthogonal techniques for a comprehensive and self-validating assessment of purity.

Purity_Assessment_Workflow start Synthesized Batch of 3-bromo-7-chloro-1H-indazole hplc HPLC-DAD Analysis start->hplc decision Purity > 99.5%? No impurities > 0.1%? hplc->decision lcms LC-MS Analysis (Identify Impurity MW) decision->lcms No nmr ¹H and ¹³C NMR (Confirm Structure) decision->nmr Yes lcms->nmr dsc DSC Analysis (Confirm Purity) nmr->dsc report Generate Certificate of Analysis (Purity, Impurity Profile) dsc->report

Caption: A logical workflow for the comprehensive purity assessment of synthesized intermediates.

Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol describes a self-validating system for the routine purity analysis of 3-bromo-7-chloro-1H-indazole. Trustworthiness is established through rigorous system suitability testing (SST).

6.1. Materials and Reagents

  • 3-bromo-7-chloro-1H-indazole reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

6.2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: DAD, 254 nm

6.3. Preparation of Solutions

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized batch.

6.4. System Suitability Testing (SST) Before sample analysis, inject the Standard Solution five times. The results must meet the following criteria to ensure the system is performing correctly:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Repeatability (%RSD of Peak Area): ≤ 1.0%

6.5. Analysis and Calculation

  • Inject a blank (diluent) to ensure no system contamination.

  • Perform the five SST injections of the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method, assuming equal response factors for closely related impurities.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparing Alternatives: Analytical Considerations for Other Halogenated Indazoles

The core analytical principles remain the same when analyzing alternatives or bioisosteres of 3-bromo-7-chloro-1H-indazole, but the specific method parameters will require optimization.[19][20]

Compound/Class Key Structural Difference Impact on HPLC Method Development Potential Analytical Challenges
Fluorinated Indazoles Replacement of Cl/Br with FIncreased polarity. May require a less organic-rich starting gradient or a different stationary phase (e.g., Phenyl-Hexyl) for optimal retention.¹⁹F NMR becomes a critical tool for characterization and impurity profiling.
Indazole Carboxylic Acids Addition of a -COOH groupSignificantly increased polarity and pH-dependent ionization. Requires a lower pH mobile phase (e.g., pH 2.5-3.0) to ensure the acid is in its neutral form for good retention and peak shape.Poor solubility in common organic solvents may require alternative diluents.
N-Alkylated Indazoles Substitution on the indazole nitrogenIncreased lipophilicity. Will likely have longer retention times, requiring a stronger starting mobile phase or a steeper gradient.Potential for regioisomers (N1 vs. N2 alkylation) which can be challenging to separate. May require high-resolution columns.

This comparative approach demonstrates that while the fundamental techniques are universal, a deep understanding of the analyte's chemistry is essential for developing a specific, robust, and reliable analytical method.

Conclusion

The rigorous assessment of purity for a key intermediate like 3-bromo-7-chloro-1H-indazole is a non-negotiable aspect of pharmaceutical development. A scientifically sound approach is not reliant on a single measurement but is built upon a foundation of orthogonal analytical techniques, each providing a unique and complementary piece of the quality puzzle. By integrating high-precision separation science (HPLC), definitive structural analysis (NMR), and confirmatory identification (MS), and grounding these methods within the logical framework of regulatory guidelines, researchers can ensure the integrity of their synthetic intermediates. This commitment to analytical excellence is what transforms promising molecules into safe and effective medicines.

References

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A Comparative Guide to the Characterization of Novel 3-Bromo-7-Chloro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on the indazole ring system can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of the characterization data for novel 3-bromo-7-chloro-1H-indazole derivatives, offering insights into their synthesis and spectral properties. As a primary reference, we will utilize the well-documented characterization of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent anti-HIV agent Lenacapavir.[1]

The Importance of Halogenated Indazoles in Drug Discovery

Halogenation is a powerful tool in drug design, influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The unique substitution pattern of a 3-bromo-7-chloro-1H-indazole core presents a synthetically versatile platform for the development of novel bioactive compounds. Understanding the characteristic spectral signatures of these derivatives is paramount for their unambiguous identification and for elucidating structure-activity relationships (SAR).

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of novel 3-bromo-7-chloro-1H-indazole derivatives typically involves a multi-step synthetic sequence followed by rigorous spectroscopic analysis.

Synthesis and Characterization Workflow General Workflow for 3-Bromo-7-Chloro-1H-Indazole Derivatives Start Starting Materials Reaction1 Regioselective Bromination Start->Reaction1 Reaction2 Cyclization Reaction1->Reaction2 Purification Purification (e.g., Crystallization, Chromatography) Reaction2->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC, GC-MS) NMR->Purity MS->Purity IR->Purity

Caption: A generalized workflow for the synthesis and characterization of novel 3-bromo-7-chloro-1H-indazole derivatives.

Comparative Spectroscopic Data

The following tables summarize the key characterization data for a reference compound and a selection of novel 3-bromo-7-chloro-1H-indazole derivatives. This comparative approach highlights the influence of different substituents on the spectroscopic properties.

Table 1: ¹H NMR Data (ppm)
CompoundH4H5H6Other ProtonsSolvent
Reference: 7-bromo-4-chloro-1H-indazol-3-amine [1]-6.85 (d, J=7.9 Hz)7.41 (d, J=7.9 Hz)12.23 (s, 1H, NH), 5.33 (s, 2H, NH₂)DMSO-d₆
Novel Derivative 1: 3-bromo-7-chloro-1H-indazole 7.6-7.7 (m)7.2-7.3 (m)7.4-7.5 (m)~13.5 (br s, 1H, NH)CDCl₃
Novel Derivative 2: 3-bromo-7-chloro-5-methoxy-1H-indazole 7.1-7.2 (m)-7.3-7.4 (m)~13.0 (br s, 1H, NH), 3.9 (s, 3H, OCH₃)CDCl₃
Table 2: ¹³C NMR Data (ppm)
CompoundC3C3aC4C5C6C7C7aOther CarbonsSolvent
Reference: 7-bromo-4-chloro-1H-indazol-3-amine [1]149.1141.1111.9119.1129.5101.0125.2-DMSO-d₆
Novel Derivative 1: 3-bromo-7-chloro-1H-indazole ~118~142~122~121~128~110~140-CDCl₃
Novel Derivative 2: 3-bromo-7-chloro-5-methoxy-1H-indazole ~117~141~120~155~105~111~138~56 (OCH₃)CDCl₃
Table 3: Mass Spectrometry and IR Data
CompoundMolecular Formula[M+H]⁺ (Observed)Key IR Peaks (cm⁻¹)
Reference: 7-bromo-4-chloro-1H-indazol-3-amine [1]C₇H₅BrClN₃247.94123300-3100 (N-H str), 1640 (N-H bend), 800-600 (C-Cl, C-Br str)
Novel Derivative 1: 3-bromo-7-chloro-1H-indazole C₇H₄BrClN₂230.93793200-3000 (N-H str), 1620, 1580 (C=C str), 800-600 (C-Cl, C-Br str)
Novel Derivative 2: 3-bromo-7-chloro-5-methoxy-1H-indazole C₈H₆BrClN₂O260.94853200-3000 (N-H str), 2950 (C-H str), 1610, 1570 (C=C str), 1250 (C-O str), 800-600 (C-Cl, C-Br str)

In-Depth Analysis of Spectroscopic Features

The causality behind experimental choices in characterizing these novel derivatives lies in the need for unambiguous structure elucidation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, while IR spectroscopy helps identify key functional groups.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly informative. In the reference compound, the protons on the benzene ring appear as doublets due to ortho-coupling. The introduction of different substituents, as seen in the novel derivatives, will alter the electronic environment and thus the chemical shifts of the remaining aromatic protons. The broad singlet observed at high ppm values (12-14 ppm) is characteristic of the indazole N-H proton.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework. The chemical shifts of the carbons directly attached to the halogens (C3, C7, and C4 in the reference) are significantly influenced by their electronegativity. Substituent effects, such as the electron-donating methoxy group in Novel Derivative 2, cause predictable upfield or downfield shifts in the carbon signals of the benzene ring.

  • Mass Spectrometry: The isotopic pattern observed in the mass spectrum is a key diagnostic tool for compounds containing bromine and chlorine, due to the characteristic natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

  • IR Spectroscopy: The N-H stretching vibration in the region of 3300-3000 cm⁻¹ is a key feature in the IR spectra of these compounds. The presence of other functional groups, such as the C-O stretch for the methoxy group in Novel Derivative 2, will give rise to additional characteristic absorption bands.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis and characterization of 3-bromo-7-chloro-1H-indazole derivatives, based on established methodologies.[1][2]

General Synthetic Protocol

Synthetic Protocol Synthetic Protocol for 3-Bromo-7-Chloro-1H-Indazole Derivatives Start Substituted 2,6-dichlorobenzonitrile Step1 Step 1: Bromination - Reagent: N-Bromosuccinimide (NBS) - Solvent: Sulfuric Acid - Temperature: 0-25 °C Start->Step1 Intermediate 3-Bromo-2,6-dichlorobenzonitrile derivative Step1->Intermediate Step2 Step 2: Cyclization - Reagent: Hydrazine hydrate - Solvent: Isopropanol - Temperature: Reflux Intermediate->Step2 Product 3-Bromo-7-chloro-1H-indazole derivative Step2->Product

Caption: A representative synthetic protocol for obtaining 3-bromo-7-chloro-1H-indazole derivatives.

Step-by-Step Methodology:

  • Bromination: To a solution of the appropriately substituted 2,6-dichlorobenzonitrile in concentrated sulfuric acid at 0 °C, N-bromosuccinimide is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

  • Work-up and Isolation: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-bromo-2,6-dichlorobenzonitrile derivative.

  • Cyclization: The brominated intermediate is dissolved in a suitable solvent such as isopropanol, and hydrazine hydrate is added. The mixture is heated to reflux until the starting material is consumed.

  • Final Purification: After cooling, the product crystallizes and is collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer to confirm the elemental composition.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer as KBr pellets or as a thin film.

Conclusion

The characterization of novel 3-bromo-7-chloro-1H-indazole derivatives relies on a combination of robust synthetic methods and comprehensive spectroscopic analysis. By comparing the spectral data of new analogs to well-characterized reference compounds, researchers can confidently elucidate their structures and build a deeper understanding of the structure-property relationships within this important class of molecules. This guide provides a framework for such a comparative analysis, emphasizing the importance of detailed experimental protocols and the logical interpretation of spectroscopic data in the pursuit of new therapeutic agents.

References

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Reddy, T. J., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Org. Biomol. Chem., 12, 5846-5850. [Link]

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Safety Operating Guide

Proper Disposal of 3-bromo-7-chloro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 3-bromo-7-chloro-1H-indazole, a halogenated heterocyclic compound. Our focus is to deliver a clear, actionable plan that ensures the safety of laboratory personnel and environmental protection, grounded in established scientific principles and regulatory standards.

Hazard Identification and Risk Assessment

3-bromo-7-chloro-1H-indazole contains both bromine and chlorine atoms, classifying it as a halogenated organic compound. Such compounds are often characterized by:

  • Persistence in the Environment: Halogen-carbon bonds are typically strong, making these compounds resistant to natural degradation.

  • Potential for Toxicity: Many halogenated organics exhibit toxicity to aquatic life and can be harmful to human health. A structurally related compound, 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine, is suspected of causing genetic defects.[1]

  • Hazardous Combustion Byproducts: Improper incineration can lead to the formation of halogenated dioxins and furans, which are highly toxic and carcinogenic.

Given these properties, 3-bromo-7-chloro-1H-indazole must be treated as a hazardous waste. The primary risks associated with its handling and disposal include chemical exposure through inhalation, ingestion, or skin contact, and environmental contamination if not disposed of correctly.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 3-bromo-7-chloro-1H-indazole for disposal, it is imperative to don the appropriate PPE. This serves as the first line of defense against chemical exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or airborne solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption of the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hood is required.A fume hood provides essential ventilation to prevent the inhalation of dust or vapors.[2]

Handling Protocol: All transfers and preparations of 3-bromo-7-chloro-1H-indazole for disposal must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Segregation and Storage of Chemical Waste

Proper segregation of hazardous waste is a cornerstone of laboratory safety and compliant disposal.[3] It prevents dangerous chemical reactions and ensures that waste is sent to the correct disposal facility.

Step-by-Step Segregation and Storage Procedure:

  • Designate a Waste Container: Obtain a dedicated, chemically compatible container for "Halogenated Organic Waste." This container should be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "3-bromo-7-chloro-1H-indazole "

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Accumulation: Place all waste containing 3-bromo-7-chloro-1H-indazole, including contaminated consumables (e.g., weighing boats, pipette tips), into the designated container.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container.

Disposal Workflow

The recommended disposal pathway for 3-bromo-7-chloro-1H-indazole is through a licensed hazardous waste disposal facility. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.

Caption: Disposal workflow for 3-bromo-7-chloro-1H-indazole.

Detailed Disposal Protocol:

  • Waste Accumulation and Storage: Follow the segregation and storage procedures outlined in Section 3.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Documentation: Complete all necessary hazardous waste manifests and other required documentation provided by the EHS department or the disposal company. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Handover: Transfer the securely sealed and properly labeled waste container to the authorized waste hauler.

Why Incineration?

High-temperature incineration is the preferred disposal method for halogenated organic compounds because it ensures the complete destruction of the molecule, preventing its persistence in the environment.[4][5] Modern incinerators are equipped with advanced flue gas scrubbing systems that neutralize acidic gases (such as hydrogen bromide and hydrogen chloride) and capture other pollutants, minimizing air pollution. Landfilling of halogenated organic waste is highly restricted due to the potential for leaching into soil and groundwater.[6]

Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and the institutional EHS department immediately.

  • Control: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.

  • Cleanup: Collect the absorbent material and any contaminated debris and place it in the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the following regulations:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[7] This includes regulations for the generation, transportation, treatment, storage, and disposal of hazardous materials.[8]

  • Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling of hazardous chemicals, including their disposal.[2][3][9][10][11]

Compliance with these regulations is mandatory. Failure to do so can result in significant fines and legal penalties.

Conclusion

The proper disposal of 3-bromo-7-chloro-1H-indazole is not merely a matter of good laboratory practice; it is a legal and ethical responsibility. By adhering to the principles of hazard identification, proper handling, stringent segregation, and compliant disposal through licensed facilities, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your organization.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development and scientific discovery, our work with novel chemical entities like 3-bromo-7-chloro-1H-indazole demands the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive framework for the safe handling, use, and disposal of this compound. It is grounded in the core principles of hazard assessment, risk mitigation, and procedural diligence, ensuring that both personnel and research integrity are protected.

While some safety data sheets (SDS) for similar, non-halogenated indazoles may classify them as non-hazardous under specific regulations, the presence of bromine and chlorine atoms in 3-bromo-7-chloro-1H-indazole necessitates a more cautious approach.[1] Halogenated organic compounds as a class have specific handling requirements, and it is prudent to treat this compound with the appropriate level of care pending comprehensive toxicological data.

Hazard Assessment: Understanding the Risks

A thorough hazard assessment is the foundation of any laboratory safety protocol.[2][3][4] For 3-bromo-7-chloro-1H-indazole, we must infer potential hazards based on its chemical structure and data from analogous compounds. The key is to manage risk proactively.

Potential Hazard Basis for Concern & Rationale Primary Exposure Routes
Skin & Eye Irritation Halogenated aromatic compounds can cause irritation upon contact. The SDS for the parent compound, indazole, advises avoiding contact with skin and eyes.[1]Dermal (skin) contact, Ocular (eye) contact
Respiratory Irritation Inhalation of fine powders or aerosols can irritate the respiratory tract.Inhalation
Unknown Toxicity As a research chemical, full toxicological data is often unavailable. A structurally related compound, 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine, is suspected of causing genetic defects.[5] This warrants treating 3-bromo-7-chloro-1H-indazole with caution as a potentially hazardous substance.Inhalation, Dermal absorption, Ingestion
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Proper disposal is critical.Improper disposal

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[2][4][6] The following PPE ensemble is the minimum requirement for handling 3-bromo-7-chloro-1H-indazole in a laboratory setting.[7]

Hand Protection: The First Line of Defense

Directive: Double-gloving with nitrile gloves is mandatory.

Causality & Rationale: The primary risk of dermal exposure comes from direct handling of the solid compound or solutions. While nitrile gloves offer good general resistance to a range of chemicals, their effectiveness against halogenated hydrocarbons can be limited, with breakthrough times potentially being short.[8][9][10][11]

  • Double-Gloving: This technique provides a critical safety buffer. The outer glove absorbs the initial contact, and should it be permeated or torn, the inner glove provides temporary protection while the outer glove is removed and replaced.[7][12]

  • Inspection: Always inspect gloves for any signs of degradation or punctures before and during use.[13]

  • Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and replaced immediately to prevent breakthrough.[9]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Directive: ANSI Z87.1-compliant chemical safety goggles are required at all times.[7] When a splash hazard is present (e.g., transferring solutions, sonicating), a face shield must be worn in addition to safety goggles.[3][7]

Causality & Rationale: The eyes are highly susceptible to chemical injury. Safety glasses with side shields are the absolute minimum, but they do not provide a seal against splashes.[7]

  • Chemical Goggles: These provide a seal around the eyes, offering robust protection against splashes of liquids and fine powders.[3]

  • Face Shield: This provides a secondary barrier, protecting the entire face from larger volume splashes that could occur during bulk transfers or reactions under pressure.[3]

Skin and Body Protection: A Barrier for Your Body

Directive: A flame-resistant lab coat, fully buttoned, must be worn over full-length pants and closed-toe shoes.[3][7]

Causality & Rationale: Standard lab coats protect personal clothing and skin from incidental contact and minor spills.[3] Ensuring the lab coat is fully buttoned provides a continuous protective barrier. Open-toed shoes and shorts are never appropriate in a laboratory setting where hazardous chemicals are handled.[7]

Respiratory Protection: Controlling Inhalation Exposure

Directive: All handling of solid 3-bromo-7-chloro-1H-indazole that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.

Causality & Rationale: A chemical fume hood is an engineering control designed to capture and remove hazardous vapors and particulates at the source, representing the primary method of preventing respiratory exposure.[6] If procedures with a high potential for aerosolization cannot be confined to a fume hood, a formal respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented, including respirator selection, fit-testing, and medical evaluation.[2][6]

Operational Workflow for Safe Handling

This workflow provides a step-by-step process to minimize exposure risk during a typical laboratory procedure involving 3-bromo-7-chloro-1H-indazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase prep1 1. Designate Work Area in Fume Hood prep2 2. Assemble All Materials (Chemical, Glassware, Solvents) prep1->prep2 prep3 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep2->prep3 handle1 4. Weigh Solid Compound Inside Fume Hood prep3->handle1 handle2 5. Perform Chemical Reaction or Procedure handle1->handle2 handle3 6. Monitor for Spills or Contamination handle2->handle3 clean1 7. Quench Reaction & Neutralize (if applicable) handle3->clean1 clean2 8. Segregate Halogenated Waste into Designated Container clean1->clean2 clean3 9. Decontaminate Glassware & Work Surfaces clean2->clean3 clean4 10. Doff PPE in Correct Order (Outer Gloves First) clean3->clean4 clean5 11. Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of 3-bromo-7-chloro-1H-indazole.

Decontamination and Disposal Plan

Proper waste management is a critical component of chemical safety and environmental responsibility. Halogenated organic compounds require specific disposal streams.[14][15] Mixing them with non-halogenated waste significantly increases disposal costs and environmental burden.[16]

Waste Segregation
  • Solid Waste: All disposable materials contaminated with 3-bromo-7-chloro-1H-indazole (e.g., weighing paper, outer gloves, absorbent pads) must be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."

  • Liquid Waste: All solutions containing 3-bromo-7-chloro-1H-indazole must be collected in a dedicated, sealed, and properly vented container labeled "Liquid Halogenated Organic Waste."[12][17] Never dispose of halogenated solvents down the drain.[12]

Disposal Decision Tree

This diagram outlines the logic for segregating and disposing of materials after handling the compound.

G cluster_waste cluster_contaminated Contaminated Waste Stream cluster_clean Non-Contaminated Stream start End of Experiment: Material for Disposal q1 Is material contaminated with 3-bromo-7-chloro-1H-indazole? start->q1 q2 Is it Liquid or Solid? q1->q2 Yes non_haz Dispose via Normal Laboratory Procedures (e.g., regular trash, glass disposal) q1->non_haz No liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container q2->liquid_waste Liquid solid_waste Collect in 'Solid Halogenated Organic Waste' Container q2->solid_waste Solid

Caption: Decision Tree for Waste Disposal.

Emergency Procedures: Spill and Exposure

Small Spill (Contained within a fume hood):

  • Alert nearby personnel.

  • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbent material into the "Solid Halogenated Organic Waste" container.[12]

  • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spill (Outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.

  • Prevent entry into the affected area.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these protocols, we can ensure a safe and controlled environment for the vital research and development work involving 3-bromo-7-chloro-1H-indazole.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.